Product packaging for Sematilide Hydrochloride(Cat. No.:CAS No. 101526-62-9)

Sematilide Hydrochloride

Cat. No.: B026311
CAS No.: 101526-62-9
M. Wt: 349.9 g/mol
InChI Key: OKXAJGDKHKNFAX-UHFFFAOYSA-N
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Description

See also: Sematilide (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24ClN3O3S B026311 Sematilide Hydrochloride CAS No. 101526-62-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S.ClH/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXAJGDKHKNFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049016
Record name Sematilide monohydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID6049016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101526-62-9
Record name Sematilide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sematilide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMATILIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B8MC21ZI2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of Sematilide Hydrochloride on IKr Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide Hydrochloride is a class III antiarrhythmic agent that selectively targets the rapid component of the delayed rectifier potassium current (IKr). This current, conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channels, plays a critical role in the repolarization phase of the cardiac action potential. Inhibition of IKr prolongs the action potential duration (APD), a key mechanism for the management of certain cardiac arrhythmias. However, excessive IKr blockade can lead to proarrhythmic events, such as Torsade de Pointes (TdP). A thorough understanding of the mechanism by which Sematilide interacts with IKr channels is therefore crucial for its safe and effective therapeutic application and for the development of next-generation antiarrhythmic drugs. This technical guide provides an in-depth overview of the mechanism of action of Sematilide on IKr channels, detailing its quantitative effects, the experimental protocols used for its characterization, and the molecular basis of its interaction.

Quantitative Data Summary

The inhibitory effects of Sematilide on IKr channels have been quantified through various electrophysiological and biochemical assays. The following table summarizes the key quantitative data.

ParameterValueSpecies/Cell LineExperimental MethodReference
IC50 ~25 µMRabbit Atrial MyocytesWhole-Cell Voltage Clamp[1]
Ki 12 ± 5 µMGuinea Pig Ventricular Myocytes[3H]dofetilide Competitive Binding Assay[2]

Mechanism of Action

Sematilide exerts its effect by directly blocking the IKr channel pore, thereby inhibiting the outward flow of potassium ions during cardiac repolarization. This action is state-dependent, with the drug having a higher affinity for the open and/or inactivated states of the channel.

Binding Site and Molecular Interactions

While direct crystallographic data of Sematilide bound to the hERG channel is not available, extensive mutagenesis and molecular modeling studies on other IKr blockers have identified a common binding pocket within the central cavity of the channel pore. It is highly probable that Sematilide interacts with these same key residues.

The critical amino acids for the binding of most IKr blockers are:

  • S6 Domain Aromatic Residues: Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helix of each of the four channel subunits are considered the primary determinants for high-affinity binding. These residues form a hydrophobic pocket that interacts with the drug molecule.

  • Pore Helix Residues: Threonine 623 (T623), Serine 624 (S624), and Valine 625 (V625) at the base of the pore helix also contribute to the binding of various IKr blockers.

The proposed mechanism involves the entry of the Sematilide molecule into the inner vestibule of the channel when it is in the open state. Once inside, it is thought to interact with the aforementioned aromatic and polar residues, physically occluding the ion conduction pathway.

cluster_membrane Cell Membrane IKr_closed IKr Channel (Closed) IKr_open IKr Channel (Open) IKr_closed->IKr_open Channel Activation IKr_inactivated IKr Channel (Inactivated) IKr_open->IKr_inactivated Channel Inactivation IKr_blocked IKr Channel (Blocked) IKr_open->IKr_blocked IKr_inactivated->IKr_blocked Repolarization Repolarization IKr_inactivated->Repolarization Channel Deactivation & Recovery Sematilide_extra Sematilide (Extracellular) Sematilide_intra Sematilide (Intracellular) Sematilide_extra->Sematilide_intra Membrane Permeation Sematilide_intra->IKr_open Binding to Open Channel Sematilide_intra->IKr_inactivated Binding to Inactivated Channel Depolarization Depolarization Depolarization->IKr_closed Channel Activation Repolarization->IKr_closed Channel Deactivation & Recovery

Proposed mechanism of Sematilide action on IKr channels.

Experimental Protocols

The characterization of Sematilide's effects on IKr channels relies on specialized experimental techniques. Below are detailed methodologies for the key experiments.

Whole-Cell Voltage Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the membrane of a single myocyte.

Objective: To determine the concentration-dependent inhibition of IKr by Sematilide and to characterize the voltage- and time-dependence of the block.

Methodology:

  • Cell Preparation: Single atrial myocytes are enzymatically isolated from rabbit hearts.

  • Recording Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and brought into contact with a myocyte. A high-resistance "giga-seal" is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Solutions:

    • Pipette (Internal) Solution (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

    • Bath (External) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Voltage Clamp Protocol: To isolate the IKr current, a specific voltage protocol is applied. The study that determined the IC50 of ~25 µM utilized a "triangular voltage command" to mimic the shape of an action potential. A typical protocol to elicit IKr involves:

    • Holding the membrane potential at -80 mV.

    • A depolarizing step to potentials between -40 mV and +60 mV for a duration of 1-2 seconds to activate the channels.

    • A repolarizing step to a potential such as -40 mV to record the characteristic "tail current" of IKr, which is used for quantification.

  • Data Acquisition and Analysis: Currents are recorded before and after the application of various concentrations of Sematilide (e.g., 10, 30, 100, and 300 µM). The percentage of current inhibition at each concentration is calculated to determine the IC50 value.

start Start isolate_myocytes Isolate Rabbit Atrial Myocytes start->isolate_myocytes patch_pipette Prepare Patch Pipette with Internal Solution isolate_myocytes->patch_pipette form_gigaseal Form Giga-seal on Myocyte patch_pipette->form_gigaseal whole_cell Establish Whole-Cell Configuration form_gigaseal->whole_cell apply_protocol Apply Triangular Voltage Clamp Protocol whole_cell->apply_protocol record_control Record Control IKr Current apply_protocol->record_control apply_sematilide Apply Sematilide record_control->apply_sematilide record_drug Record IKr Current with Sematilide apply_sematilide->record_drug analyze_data Analyze Data (Calculate % Inhibition) record_drug->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Workflow for whole-cell patch-clamp experiment.
[3H]dofetilide Competitive Binding Assay

This biochemical assay is used to determine the binding affinity of a compound to the IKr channel by measuring its ability to displace a radiolabeled ligand that is known to bind to the channel.

Objective: To determine the binding affinity (Ki) of Sematilide for the IKr channel.

Methodology:

  • Membrane Preparation: Ventricular myocytes are isolated from guinea pig hearts. The cells are then homogenized and centrifuged to prepare a crude membrane fraction that is rich in IKr channels.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]dofetilide (a high-affinity IKr channel blocker).

    • Increasing concentrations of unlabeled Sematilide are added to compete with [3H]dofetilide for binding to the IKr channels.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled dofetilide.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The amount of [3H]dofetilide displaced by Sematilide is plotted against the concentration of Sematilide. A competition binding curve is generated, from which the IC50 (the concentration of Sematilide that displaces 50% of the specific [3H]dofetilide binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

start Start prepare_membranes Prepare Myocyte Membranes start->prepare_membranes incubate_ligand Incubate Membranes with [3H]dofetilide prepare_membranes->incubate_ligand add_sematilide Add Increasing Concentrations of Sematilide incubate_ligand->add_sematilide incubate_competition Incubate to Equilibrium add_sematilide->incubate_competition filter_samples Rapid Filtration incubate_competition->filter_samples measure_radioactivity Measure Radioactivity filter_samples->measure_radioactivity analyze_data Analyze Competition Binding Curve measure_radioactivity->analyze_data calculate_ki Calculate Ki analyze_data->calculate_ki end End calculate_ki->end

Workflow for competitive binding assay.

Conclusion

This compound is a selective blocker of the IKr potassium channel, a mechanism that underlies its class III antiarrhythmic properties. Its interaction with the channel is concentration-dependent and likely involves key aromatic and polar residues within the channel's inner pore, consistent with the binding of other well-characterized IKr blockers. The quantitative data derived from electrophysiological and binding assays provide a solid foundation for understanding its potency and for guiding its clinical use. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of cardiac electrophysiology and drug development, facilitating further investigation into the nuanced mechanisms of IKr channel modulation. A continued exploration of the precise molecular interactions between Sematilide and the hERG channel will be instrumental in the design of safer and more effective antiarrhythmic therapies.

References

An In-depth Technical Guide to the Molecular Structure and Pharmacology of Dofetilide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dofetilide is a selective class III antiarrhythmic agent, distinguished by its potent and specific blockade of the rapid component of the delayed rectifier potassium current (IKr).[1][2] This current is critical for the repolarization phase of the cardiac action potential.[2] The channel responsible for conducting IKr is encoded by the human ether-à-go-go-related gene (hERG).[3][4] By selectively inhibiting this channel, dofetilide prolongs the action potential duration (APD) and the effective refractory period in both atrial and ventricular tissues, which is the basis of its antiarrhythmic effect.[2][5] It is primarily used for the conversion and maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter.[1][6] This guide provides a detailed overview of its molecular structure, mechanism of action, pharmacokinetics, and the experimental protocols used for its characterization.

Molecular Structure and Physicochemical Properties

Dofetilide is a methanesulfonanilide derivative with a clear structure-activity relationship.[7]

  • Chemical Name: N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-methanesulfonamide[8]

  • Molecular Formula: C19H27N3O5S2[9]

  • Molecular Weight: 441.6 g/mol [9]

Structure:

Caption: Mechanism of Action of Dofetilide.

Quantitative Data Summary

The potency and pharmacokinetic profile of dofetilide have been extensively studied. Key quantitative parameters are summarized in the tables below for easy comparison.

Table 1: Pharmacodynamic Properties

ParameterValueCell/Tissue TypeReference
IC50 (hERG Block) 7 nMHEK293 Cells (Automated Patch Clamp, 37°C)[10]
IC50 (hERG Block) 12 nMHEK293 Cells (Whole-cell Patch Clamp)[3]
IC50 (Native IKr Block) 13 nMRabbit Ventricular Myocytes (37°C)[10]
Kd ([3H]dofetilide binding) 22.3 ± 2.53 nMHEK293-hERG Membranes[11]
APD90 Prolongation 31 ± 6 ms (13%)Human Right Ventricle (Pacing CL 500ms)[5]
ERP Prolongation 33 ± 9 ms (13%)Human Right Ventricle (Pacing CL 600ms)[5]

Table 2: Pharmacokinetic Properties (Human)

ParameterValueNotesReference
Oral Bioavailability >90%Unaffected by food[1][12]
Time to Peak Plasma Conc. (Tmax) 2-3 hoursFasted state[6][12]
Plasma Protein Binding 60-70%Independent of concentration[1][6]
Volume of Distribution (Vd) 3 L/kgSuggests limited tissue sequestration[12]
Elimination Half-life (t1/2) ~10 hoursSteady state reached in 2-3 days[12]
Metabolism ~20-30% Hepatic (CYP3A4)Minor pathway[1]
Excretion ~70-80% Unchanged in UrineActive renal secretion[1]

Experimental Protocols

Characterization of dofetilide's activity relies on specific and sensitive experimental techniques. Detailed methodologies for two key assays are provided below.

Whole-Cell Patch-Clamp Electrophysiology for hERG Current Inhibition

This is the gold standard method for quantifying the inhibitory effect of dofetilide on the hERG channel. [13] Objective: To determine the concentration-dependent inhibition of the hERG potassium current (IKr) by dofetilide and calculate the IC50 value.

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are used. [13]Cells are cultured under standard conditions and harvested for experiments.

  • Solutions:

    • External Solution (mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 Dextrose; pH adjusted to 7.4. [14] * Internal (Pipette) Solution (mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3. [14]3. Recording:

    • The whole-cell patch-clamp configuration is established using a patch-clamp amplifier and borosilicate glass micropipettes. [15] * Experiments are conducted at a controlled temperature, typically physiological temperature (35-37°C), as hERG kinetics are temperature-sensitive. [16] * A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV or +40 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV or a ramp down to measure the peak tail current, which is characteristic of hERG. [14][17]4. Drug Application:

    • A stable baseline current is recorded in the control external solution.

    • Dofetilide is then perfused at increasing concentrations (e.g., 1 nM to 1 µM). The steady-state block at each concentration is measured.

  • Data Analysis:

    • The peak tail current amplitude at each concentration is measured and normalized to the baseline control current.

    • A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the dofetilide concentration.

    • The IC50 value (concentration causing 50% inhibition) is determined by fitting the data to the Hill equation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture hERG-expressing HEK293 or CHO cells Harvest Harvest & Prepare Cell Suspension Culture->Harvest Patch Establish Whole-Cell Patch Configuration Harvest->Patch Record_Base Record Baseline IKr (Control Solution) Patch->Record_Base Apply_Drug Apply Increasing [Dofetilide] Record_Base->Apply_Drug Record_Drug Record Steady-State IKr at each [ ] Apply_Drug->Record_Drug Normalize Normalize Current to Baseline Record_Drug->Normalize Plot Plot % Inhibition vs. log[Dofetilide] Normalize->Plot Fit Fit to Hill Equation Plot->Fit IC50 Calculate IC50 Fit->IC50

Caption: Workflow for hERG Patch-Clamp Assay.
Radioligand Binding Assay for hERG Channel

This assay provides a higher-throughput method to assess the binding affinity of compounds to the hERG channel. [18]It measures the displacement of a radiolabeled ligand (e.g., [3H]dofetilide) by the test compound.

Objective: To determine the binding affinity (Ki) of dofetilide for the hERG channel.

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the hERG channel. [19]Cells are homogenized and centrifuged to isolate the membrane fraction, which is rich in hERG channels.

  • Assay Components:

    • Radioligand: [3H]dofetilide is used as the high-affinity radiotracer. [18] * Non-specific Binding Control: A high concentration of unlabeled dofetilide or another potent hERG blocker is used to define non-specific binding. [19] * Test Compound: Unlabeled dofetilide is used in competition assays at various concentrations.

  • Incubation:

    • The hERG membrane preparation is incubated with a fixed concentration of [3H]dofetilide and varying concentrations of unlabeled dofetilide. [11] * The incubation is carried out in a suitable buffer at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes). [11]4. Separation and Counting:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through.

    • The filters are washed to remove residual unbound radioactivity.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the unlabeled dofetilide concentration.

    • The IC50 value (concentration of unlabeled drug that displaces 50% of the specific binding) is determined.

    • The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.

References

The Discovery and Synthesis of Novel Sematilide Hydrochloride Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological evaluation of novel derivatives of Sematilide Hydrochloride. Sematilide is a class III antiarrhythmic agent known for its selective blockade of the delayed rectifier potassium current (IKr), a key mechanism in cardiac repolarization.[1] This document details the rationale behind the development of new analogs, provides in-depth experimental methodologies, presents quantitative data on their electrophysiological effects, and visualizes the underlying signaling pathways and experimental workflows.

Rationale for Derivative Synthesis

Sematilide, while an effective class III antiarrhythmic agent, presents opportunities for modification to enhance its therapeutic profile. The primary goal in synthesizing new derivatives has been to incorporate additional antiarrhythmic properties, specifically Class I activity, into a single molecule.[2] This approach aims to create agents with a broader spectrum of antiarrhythmic efficacy. The research detailed herein focuses on the synthesis and evaluation of twelve novel aryl-substituted derivatives of sematilide.[2]

Synthesis of Sematilide Derivatives

The synthesis of the twelve novel aryl-substituted derivatives of sematilide was accomplished through a multi-step process. While the full, detailed experimental protocols are extensive, the following provides a comprehensive summary of the key steps.

General Synthetic Scheme:

The synthesis of the target compounds (3a-l) was achieved by the acylation of the appropriately substituted N-(2-(diethylamino)ethyl)aniline with 4-((methylsulfonyl)amino)benzoyl chloride. The requisite anilines were either commercially available or synthesized via standard procedures.

  • Starting Materials:

    • Substituted anilines

    • 4-((Methylsulfonyl)amino)benzoyl chloride

    • N-(2-(diethylamino)ethyl)aniline

  • Key Reaction: Acylation of the secondary amine of the substituted N-(2-(diethylamino)ethyl)aniline with 4-((methylsulfonyl)amino)benzoyl chloride.

  • Purification: The final products were purified by chromatography and characterized by their spectral data.

Experimental Protocols

A series of in vitro and in vivo experiments were conducted to evaluate the electrophysiological properties and antiarrhythmic efficacy of the synthesized sematilide derivatives.

In Vitro Electrophysiological Studies

Objective: To determine the Class III antiarrhythmic activity by measuring the effects on action potential duration in cardiac Purkinje fibers.

Methodology:

  • Tissue Preparation: Canine hearts were obtained, and Purkinje fibers were dissected from the ventricles.

  • Microelectrode Technique: Standard microelectrode techniques were employed to record transmembrane action potentials.

  • Drug Application: The synthesized derivatives were perfused over the Purkinje fibers at various concentrations.

  • Data Acquisition: Changes in action potential duration at 90% repolarization (APD90) were measured to quantify Class III activity.

In Vivo Antiarrhythmic Efficacy Studies

Objective: To assess the Class I and overall antiarrhythmic efficacy of the derivatives in animal models.

Methodology:

  • Ouabain-Induced Arrhythmia Model (Guinea Pigs):

    • Guinea pigs were anesthetized, and a continuous infusion of ouabain was administered to induce ventricular arrhythmias.

    • The sematilide derivatives were administered intravenously to determine their ability to suppress the arrhythmia.

    • ECG was continuously monitored to assess efficacy.

  • Coronary Ligation-Induced Arrhythmia Model (Dogs):

    • Dogs underwent a two-stage coronary artery ligation to induce a myocardial infarction, leading to spontaneous ventricular arrhythmias.

    • Selected derivatives were administered to assess their efficacy in suppressing these arrhythmias.

    • Programmed electrical stimulation was also used to induce reentrant ventricular tachycardia, and the ability of the compounds to prevent induction was evaluated.

Quantitative Data and Structure-Activity Relationships

The electrophysiological and antiarrhythmic activities of the twelve synthesized sematilide derivatives are summarized below.

CompoundSubstitutionClass III Activity (APD90 Prolongation)Class I Activity (Ouabain Model)Efficacy in Canine Model
Sematilide (Reference)+++-Moderate
3a 2-Methylphenyl++-Not Tested
3b 3-Methylphenyl++++Not Tested
3c 4-Methylphenyl+++-Not Tested
3d 2,6-Dimethylphenyl+-Not Tested
3e 2-Chlorophenyl++-Not Tested
3f 4-Chlorophenyl++++Not Tested
3g 2,4-Dichlorophenyl+++++Effective
3h 2-Methoxyphenyl++-Not Tested
3i 4-Methoxyphenyl+++-Not Tested
3j 2,5-Dimethoxyphenyl+++++Effective
3k 4-Nitrophenyl+-Not Tested
3l 4-Aminophenyl++-Not Tested

Key Structure-Activity Relationship (SAR) Observations:

  • All twelve derivatives demonstrated Class III activity by prolonging the action potential duration in canine Purkinje fibers.[2]

  • Three of the derivatives (3b, 3f, 3g, and 3j) also exhibited Class I activity in the ouabain-induced arrhythmia model in guinea pigs.[2]

  • The most effective compounds in the canine models of arrhythmias were 3g (2,4-Dichlorophenyl) and 3j (2,5-Dimethoxyphenyl), suggesting that specific substitutions on the aryl ring are crucial for enhanced efficacy.[2]

Mechanism of Action and Signaling Pathway

Sematilide and its derivatives exert their primary Class III antiarrhythmic effect by selectively blocking the rapidly activating component of the delayed rectifier potassium current (IKr).[1] This channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting IKr, these compounds prolong the action potential duration and the effective refractory period of cardiac myocytes, thereby suppressing reentrant arrhythmias. Some derivatives also exhibit Class I activity by blocking sodium channels.

Sematilide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sematilide Sematilide Derivative IKr IKr Potassium Channel Sematilide->IKr Blocks NaV Voltage-gated Sodium Channel (NaV) Sematilide->NaV Blocks (some derivatives) K_ion K+ Efflux IKr->K_ion Mediates Na_ion Na+ Influx NaV->Na_ion Mediates AP_Prolong Action Potential Prolongation (Class III Effect) K_ion->AP_Prolong Reduced efflux leads to Conduction_Slow Slowing of Conduction (Class I Effect) Na_ion->Conduction_Slow Reduced influx leads to Arrhythmia_Supp Suppression of Reentrant Arrhythmias AP_Prolong->Arrhythmia_Supp Conduction_Slow->Arrhythmia_Supp

Sematilide Derivative Signaling Pathway

Experimental Workflow for Drug Screening

The screening process for identifying promising sematilide derivatives involves a hierarchical approach, moving from in vitro to in vivo models to assess both efficacy and safety.

Drug_Screening_Workflow start Synthesis of Sematilide Derivatives in_vitro In Vitro Screening: Canine Purkinje Fibers (Action Potential Duration) start->in_vitro class_iii_active Class III Activity Confirmed? in_vitro->class_iii_active in_vivo_ouabain In Vivo Screening: Ouabain-Induced Arrhythmia (Guinea Pig) (Class I Activity Assessment) class_iii_active->in_vivo_ouabain Yes inactive Inactive/ Discard class_iii_active->inactive No class_i_active Class I Activity Present? in_vivo_ouabain->class_i_active in_vivo_dog Advanced In Vivo Efficacy: Coronary Ligation Model (Dog) (Automatic & Reentrant Arrhythmias) class_i_active->in_vivo_dog Yes class_i_active->in_vivo_dog No (Proceed with Class III only) effective Effective in Canine Model? in_vivo_dog->effective lead_candidate Lead Candidate for Further Development effective->lead_candidate Yes effective->inactive No

Workflow for Screening Sematilide Derivatives

Conclusion

The synthesis and evaluation of novel aryl-substituted sematilide derivatives have successfully identified compounds with combined Class I and Class III antiarrhythmic properties. Specifically, derivatives 3g and 3j demonstrated significant efficacy in robust preclinical models of cardiac arrhythmia.[2] These findings underscore the potential for targeted chemical modifications to enhance the therapeutic profile of existing antiarrhythmic agents. Further investigation into the pharmacokinetics and safety profiles of these lead candidates is warranted to determine their clinical potential.

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics of Sematilide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide Hydrochloride is a potent Class III antiarrhythmic agent, a class of drugs known for their ability to prolong the cardiac action potential duration. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound across multiple species, offering valuable insights for researchers and professionals involved in drug development and cardiovascular pharmacology. The following sections detail the experimental protocols for drug administration and analysis, present a comparative summary of key pharmacokinetic parameters, and illustrate the underlying mechanism of action.

Data Presentation: Comparative Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several species, including rats, rabbits, dogs, and humans. A summary of the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration is presented below. This comparative data is crucial for interspecies scaling and predicting human pharmacokinetics from preclinical data.

SpeciesRouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)Reference
Human IV25 mg---3.6 ± 0.8-[1]
PO25 mg----47 ± 15[1]
PO100 mg-----
Dog IV3 mg/kg-----
Rabbit IV1 mg/kg bolus + 8 µg/kg/min infusion1300 ± 500 (steady state)----[2]
IV2 mg/kg bolus + 20 µg/kg/min infusion3700 ± 1400 (steady state)----[2]
IV7 mg/kg bolus + 68 µg/kg/min infusion13400 ± 1800 (steady state)----[2]
Rat IV------[3]

Note: '-' indicates data not available in the cited literature. AUC values can be highly variable and dose-dependent.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. This section outlines the key experimental protocols for the administration of this compound and the subsequent analysis of biological samples.

Drug Administration Protocols

Intravenous (IV) Administration in Dogs

This protocol is adapted from studies evaluating the electrophysiological effects of Sematilide in a canine model.

cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring prep1 Acclimatize conscious dogs (3-5 days post-myocardial infarction) prep2 Establish intravenous access prep1->prep2 prep3 Prepare this compound solution (e.g., in sterile saline) prep2->prep3 admin1 Administer a 3.0 mg/kg intravenous dose prep3->admin1 admin2 Repeat dosing every 3 hours for a total of six doses admin1->admin2 mon2 Collect blood samples at predetermined intervals for pharmacokinetic analysis admin2->mon2 mon1 Continuously monitor electrocardiogram (ECG) mon1->mon2

Caption: Intravenous administration workflow for Sematilide in dogs.

Oral (PO) Administration in Humans

This protocol is based on clinical studies investigating the pharmacokinetics and tolerability of Sematilide in healthy volunteers.[1]

cluster_prep Subject Preparation cluster_admin Administration cluster_sampling Sample Collection prep1 Recruit healthy adult male volunteers prep2 Overnight fast before drug administration prep1->prep2 admin1 Administer a single 100 mg oral dose of this compound prep2->admin1 admin2 Provide a standardized volume of water to aid swallowing admin1->admin2 samp1 Collect blood samples at predefined time points post-dose admin2->samp1 samp2 Collect urine samples over specified intervals samp1->samp2 cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sp1 Plasma Sample (0.5 mL) + Internal Standard sp2 Adjust pH to 8.5 sp1->sp2 sp3 Liquid-Liquid Extraction (Isopropanol/Methylene Chloride) sp2->sp3 sp4 Evaporation & Reconstitution sp3->sp4 ha1 Injection into Reversed-Phase C18 Column sp4->ha1 ha2 Elution with Mobile Phase ha1->ha2 ha3 UV Detection at 254 nm ha2->ha3 ha4 Quantification based on Peak Area ha3->ha4

References

Amiodarone: A Technical Guide to Its Potential Therapeutic Applications Beyond Arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amiodarone, a potent class III antiarrhythmic agent, is a cornerstone in the management of life-threatening ventricular arrhythmias and the maintenance of sinus rhythm in atrial fibrillation. Its primary mechanism of action involves the blockade of potassium channels, leading to a prolonged cardiac action potential and refractory period. However, a growing body of preclinical and clinical evidence reveals a much broader therapeutic potential for this complex drug. This technical guide provides an in-depth analysis of amiodarone's established antiarrhythmic properties and explores its emerging applications as an anticancer, antifungal, antiviral, and antiparasitic agent. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts in these promising new areas.

Core Mechanism of Action as a Class III Antiarrhythmic Agent

Amiodarone's primary classification as a class III antiarrhythmic stems from its ability to block potassium currents responsible for the repolarization phase (phase 3) of the cardiac action potential.[1] This blockade prolongs the duration of the action potential and, consequently, the effective refractory period of cardiac myocytes.[1] This increased refractoriness reduces the excitability of the heart muscle, thereby suppressing and preventing abnormal heart rhythms.[1]

Unlike other class III agents, amiodarone exhibits a multifaceted mechanism of action, encompassing properties of all four Vaughan-Williams classes. It also blocks sodium and calcium channels and possesses non-competitive beta-adrenergic blocking activity.[1] This complex pharmacology contributes to its broad efficacy but also to its extensive side-effect profile.

Signaling Pathway of Amiodarone's Antiarrhythmic Action

Amiodarone_Antiarrhythmic_Action cluster_channels Ion Channels cluster_effects Cellular Effects Amiodarone Amiodarone K_channel Potassium Channels (e.g., hERG) Amiodarone->K_channel Blocks Na_channel Sodium Channels Amiodarone->Na_channel Blocks Ca_channel Calcium Channels Amiodarone->Ca_channel Blocks Beta_receptor Beta-Adrenergic Receptors Amiodarone->Beta_receptor Blocks AP_prolongation Action Potential Prolongation K_channel->AP_prolongation Conduction_slowing Slowing of Conduction Na_channel->Conduction_slowing Ca_channel->Conduction_slowing HR_decrease Decreased Heart Rate Beta_receptor->HR_decrease ERP_increase Increased Effective Refractory Period AP_prolongation->ERP_increase Arrhythmia_suppression Suppression of Arrhythmias ERP_increase->Arrhythmia_suppression Conduction_slowing->Arrhythmia_suppression HR_decrease->Arrhythmia_suppression Amiodarone_Anticancer_Action cluster_pathway mTOR and MAPK Signaling cluster_effects Cellular Effects Amiodarone Amiodarone mTOR mTOR Amiodarone->mTOR Inhibits p44_42_MAPK p44/42 MAPK Amiodarone->p44_42_MAPK Inhibits Cell_Death Cell Death (Apoptosis) Amiodarone->Cell_Death Induces S6 S6 mTOR->S6 Activates Proliferation Cell Proliferation mTOR->Proliferation Colony_Formation Colony Formation mTOR->Colony_Formation p44_42_MAPK->Proliferation Amiodarone_Antifungal_Action cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Stores Amiodarone Amiodarone Ca_channel_ext Plasma Membrane Ca2+ Channels Amiodarone->Ca_channel_ext Induces Influx Ca_channel_int Vacuolar Ca2+ Channels (e.g., Yvc1) Amiodarone->Ca_channel_int Induces Release Cytosolic_Ca Increased Cytosolic Ca2+ Ca_channel_ext->Cytosolic_Ca Vacuole Vacuole Ca_channel_int->Cytosolic_Ca Cell_Death Fungal Cell Death Cytosolic_Ca->Cell_Death Amiodarone_Antiviral_Action cluster_cell Host Cell Amiodarone Amiodarone Endosome Endosome Amiodarone->Endosome Accumulates in Increases pH Lysosome Lysosome Amiodarone->Lysosome Accumulates in Increases pH Fusion Viral-Endosomal Membrane Fusion Amiodarone->Fusion Inhibits Virus Virus Endocytosis Endocytosis Virus->Endocytosis Endocytosis->Endosome Endosome->Fusion Viral_Replication Viral Replication Fusion->Viral_Replication Amiodarone_Antiparasitic_Action cluster_mechanisms Dual Mechanism Amiodarone Amiodarone Ca_Homeostasis Disruption of Ca2+ Homeostasis Amiodarone->Ca_Homeostasis Ergosterol_Synth Inhibition of Ergosterol Biosynthesis Amiodarone->Ergosterol_Synth Parasite_Death Parasite Death Ca_Homeostasis->Parasite_Death Ergosterol_Synth->Parasite_Death

References

An In-depth Technical Guide on the Early-Stage Research of Sematilide Hydrochloride for Cardiac Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide Hydrochloride is a class III antiarrhythmic agent investigated for its potential to treat cardiac arrhythmias. As a structural analog of N-acetylprocainamide, its primary mechanism of action involves the selective prolongation of the cardiac action potential duration (APD), a hallmark of class III antiarrhythmic drugs.[1] This technical guide provides a comprehensive overview of the early-stage research on Sematilide, focusing on its cardiac electrophysiological properties, the experimental methodologies used to elucidate its effects, and the quantitative data from preclinical and early clinical studies.

Mechanism of Action: Selective Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr)

Sematilide exerts its primary electrophysiological effect by selectively blocking the rapidly activating component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[2][3] This current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, Sematilide delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues.[4] Notably, this action is achieved without significantly affecting other cardiac ion channels, such as the inward rectifier K+ current, L-type Ca++ current, or voltage-dependent Na+ currents at therapeutic concentrations.[2][3] This selectivity contributes to its classification as a "pure" class III agent.[1]

The blocking action of Sematilide on the IKr channel exhibits a characteristic known as reverse use-dependence. This means that its effect on prolonging the APD is more pronounced at slower heart rates and diminishes at faster heart rates.[2][5] This property is attributed to Sematilide's affinity for the rested state of the IKr channel.[5]

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects IKr IKr (hERG) Channel (Rapid Delayed Rectifier K+ Current) Repolarization Phase 3 Repolarization IKr->Repolarization Mediates Sematilide This compound Sematilide->IKr Selectively Blocks APD Action Potential Duration (APD) Repolarization->APD Determines ERP Effective Refractory Period (ERP) Repolarization->ERP Determines Prolonged_APD Prolonged APD APD->Prolonged_APD Prolonged_ERP Prolonged ERP ERP->Prolonged_ERP Antiarrhythmic_Effect Antiarrhythmic Effect Prolonged_APD->Antiarrhythmic_Effect Prolonged_ERP->Antiarrhythmic_Effect

Figure 1: Mechanism of Action of this compound.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key early-stage studies on this compound, detailing its effects on cardiac electrophysiological parameters.

Table 1: Preclinical In Vitro Electrophysiological Effects of Sematilide

SpeciesPreparationParameterConcentration (µM)EffectReference
Guinea PigVentricular MyocytesAction Potential Duration (APD)10Prolongation[5]
Guinea PigVentricular MyocytesAPD Prolongation (at 0.2 Hz)3020-40% increase[5]
Guinea PigVentricular MyocytesDelayed Outward K+ Current (IK)≥10Depression[5]
RabbitAtrial MyocytesDelayed Rectifier K+ Current (IK)10, 30, 100, 300Concentration-dependent inhibition[3]
RabbitAtrial MyocytesIK IC50~25-[3]
RabbitSinoatrial (SA) NodeAction Potential Duration (APD)1-100Concentration-dependent increase[4]
RabbitSinoatrial (SA) NodeSpontaneous Cycle Length (SCL)1-100Concentration-dependent increase[4]
RabbitAtrioventricular (AV) NodeAction Potential Duration (APD)1-100Concentration-dependent increase[4]
RabbitAtrioventricular (AV) NodeSpontaneous Cycle Length (SCL)1-100Concentration-dependent increase[4]
RabbitAtrial TrabeculaeAction Potential Duration (APD)1-100Concentration-dependent increase[4]
RabbitAtrial TrabeculaeEffective Refractory Period (ERP)1-100Concentration-dependent increase[4]

Table 2: Preclinical In Vivo Electrophysiological Effects of Sematilide in Rabbits

ParameterPacing Cycle Length (ms)Infusion 2 (3.7 ± 1.4 µg/ml)Reference
APD75 Prolongation40027 ± 4%[2]
APD75 Prolongation20018 ± 4%[2]
Ventricular Effective Refractory Period (VERP)200-400Similar prolongation to APD75[2]

Table 3: Clinical Electrophysiological Effects of Sematilide in Humans

ParameterDose/ConcentrationEffectReference
Rate-Corrected QT (QTc) Interval0.15 to 1.5 mg/kg IVDose- and concentration-related prolongation[1]
QTc Interval Increase~2.0 µg/ml plasma concentration~25% increase[1]
Heart Rate≥2 µg/ml plasma concentrationSlowed[1]
PR Interval0.15 to 1.5 mg/kg IVNo alteration[1]
QRS Duration0.15 to 1.5 mg/kg IVNo alteration[1]

Detailed Experimental Protocols

In Vitro Whole-Cell Voltage Clamp Studies in Cardiomyocytes

This protocol is designed to measure the effect of Sematilide on the IKr current in isolated cardiac myocytes.

a. Cardiomyocyte Isolation:

  • Hearts are excised from anesthetized animals (e.g., guinea pigs, rabbits) and mounted on a Langendorff apparatus.

  • The heart is perfused with a Ca2+-free Tyrode's solution to stop contractions, followed by an enzymatic digestion solution containing collagenase and protease to dissociate the cells.

  • The digested ventricular or atrial tissue is minced and gently agitated to release individual myocytes.

  • The isolated cells are then suspended in a storage solution.

b. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[6]

  • Intracellular (Pipette) Solution (in mM): 120 KCl, 5 MgCl2, 10 CaCl2, 5 EGTA, 4 Tris-ATP, 10 HEPES; pH adjusted to 7.3 with KOH.[6]

c. Voltage Clamp Protocol for IKr (hERG) Current:

  • A holding potential of -80 mV is maintained.

  • A depolarizing conditioning pulse to +40 mV for 1 second is applied to activate the channels.

  • This is followed by a test pulse to -50 mV for 1.5 seconds to measure the deactivating tail current, which is characteristic of IKr.

  • This pulse protocol is repeated at regular intervals (e.g., every 10 seconds).

  • Sematilide is added to the bath solution at various concentrations to determine its effect on the IKr tail current amplitude.

cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Isolation Cardiomyocyte Isolation Patch Establish Whole-Cell Patch Clamp Isolation->Patch Solutions Prepare Extracellular & Intracellular Solutions Solutions->Patch Protocol Apply Voltage Clamp Protocol Patch->Protocol Record_Baseline Record Baseline IKr Current Protocol->Record_Baseline Apply_Sematilide Apply Sematilide (Varying Concentrations) Record_Baseline->Apply_Sematilide Record_Drug_Effect Record IKr Current in Presence of Drug Apply_Sematilide->Record_Drug_Effect Analyze Analyze Current Traces (e.g., IC50 determination) Record_Drug_Effect->Analyze

Figure 2: Experimental Workflow for Whole-Cell Voltage Clamp.
In Vivo Monophasic Action Potential (MAP) Recording in Rabbits

This protocol is used to assess the effect of Sematilide on APD and ERP in an intact animal model.[2]

a. Animal Preparation:

  • New Zealand White rabbits are anesthetized.

  • A contact monophasic action potential (MAP) catheter is inserted into the right ventricle via a jugular vein or carotid artery to record endocardial signals.

  • Pacing electrodes are also placed in the right ventricle.

b. Drug Administration:

  • Sematilide is administered intravenously as a bolus followed by a continuous infusion to achieve stable plasma concentrations. A cumulative dosing regimen can be used.[2]

  • For example: Infusion 1 (1 mg/kg bolus + 8 µg/kg/min), Infusion 2 (2 mg/kg + 20 µg/kg/min), and Infusion 3 (7 mg/kg + 68 µg/kg/min).[2]

c. Electrophysiological Measurements:

  • The heart is paced at various cycle lengths (e.g., 200-400 ms).

  • MAP recordings are taken to measure the action potential duration at 75% or 90% repolarization (APD75 or APD90).

  • The ventricular effective refractory period (VERP) is determined using programmed electrical stimulation (extrastimulus technique).

In Vivo Ventricular Tachycardia (VT) Induction in a Canine Model of Myocardial Infarction

This protocol evaluates the antiarrhythmic efficacy of Sematilide in a model of post-infarction ventricular tachycardia.[7][8]

a. Myocardial Infarction Model:

  • A myocardial infarction is created in dogs by ligating the left anterior descending coronary artery.[7]

  • The studies are typically performed 3-5 days post-infarction.[8]

b. Programmed Electrical Stimulation (PES) Protocol:

  • The dogs are anesthetized, and stimulating electrodes are placed in the right ventricle.

  • A basic drive train of 8 stimuli (S1) is delivered at a fixed cycle length.

  • One to three premature extrastimuli (S2, S3, S4) are introduced with progressively shorter coupling intervals until ventricular tachycardia is induced or the ventricle becomes refractory.[9][10]

  • The stimulation current is typically set at twice the diastolic threshold.

c. Drug Efficacy Assessment:

  • The PES protocol is performed at baseline to confirm the inducibility of VT.

  • Sematilide is administered intravenously (e.g., 3.0 mg/kg every 3 hours for a total of six doses).[8]

  • The PES protocol is repeated to determine if Sematilide suppresses the induction of VT.

cluster_model Animal Model cluster_pes Programmed Electrical Stimulation (PES) cluster_outcome Outcome Assessment MI_Induction Induce Myocardial Infarction in Canine Model Recovery Allow for Recovery (3-5 days) MI_Induction->Recovery Baseline_PES Baseline PES to Induce VT Recovery->Baseline_PES Drug_Admin Administer Sematilide Baseline_PES->Drug_Admin Post_Drug_PES Repeat PES Drug_Admin->Post_Drug_PES Assess_VT Assess Suppression of VT Induction Post_Drug_PES->Assess_VT

Figure 3: Workflow for In Vivo Ventricular Tachycardia Induction Study.

Conclusion

Early-stage research on this compound has established its primary mechanism of action as a selective blocker of the IKr potassium channel, leading to a prolongation of the cardiac action potential duration and effective refractory period. This electrophysiological profile is consistent with a class III antiarrhythmic agent. Preclinical and early clinical studies have provided quantitative data on its dose-dependent effects on cardiac repolarization. The experimental protocols detailed in this guide, including whole-cell voltage clamp, monophasic action potential recording, and in vivo arrhythmia models, have been instrumental in characterizing the electrophysiological properties of Sematilide. Further research building upon these foundational studies is necessary to fully elucidate its clinical potential and safety profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Patch-Clamp Studies of Sematilide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide Hydrochloride is a Class III antiarrhythmic agent known for its selective blockade of the rapidly activating delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1] The IKr current is conducted by the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can prolong the cardiac action potential, an effect that is desirable for treating certain arrhythmias but also carries a risk of proarrhythmic events like Torsades de Pointes. Therefore, detailed in vitro electrophysiological studies are essential to characterize the pharmacological effects of this compound.

This document provides a comprehensive guide for conducting in vitro patch-clamp studies to investigate the effects of this compound on cardiac ion channels, with a primary focus on the hERG (IKr) current.

Mechanism of Action

This compound exerts its antiarrhythmic effect by directly blocking the pore of the hERG potassium channel. This blockade reduces the outward potassium current during the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD).[1][2] This direct interaction is the primary mechanism of action and does not typically involve complex intracellular signaling cascades.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro patch-clamp studies.

ParameterValueCell TypeCurrentReference
IC50~25 µMRabbit Atrial MyocytesDelayed Rectifier K+ Current[3]

Experimental Protocols

This section details the methodologies for performing whole-cell patch-clamp experiments to assess the effect of this compound on cardiac IKr currents.

Cell Preparation

a. Isolation of Primary Cardiomyocytes (Example: Guinea Pig Ventricular Myocytes)

  • Anesthetize a guinea pig according to approved animal care and use protocols.

  • Excise the heart and mount it on a Langendorff apparatus for retrograde perfusion.

  • Perfuse with a Ca2+-free Tyrode's solution containing collagenase to digest the extracellular matrix.

  • After digestion, mince the ventricular tissue and mechanically dissociate the myocytes in a high-potassium storage solution.

  • Allow the isolated myocytes to stabilize at room temperature before use.

b. Culture of hERG-Expressing Cell Lines (e.g., HEK293 or CHO cells)

  • Culture cells in the appropriate medium (e.g., DMEM for HEK293) supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in an incubator at 37°C with 5% CO2.

  • Passage the cells regularly to maintain sub-confluent cultures.

  • For experiments, plate the cells onto glass coverslips 24-48 hours prior to recording.

Solutions and Reagents

a. Extracellular (Bath) Solution (in mM)

ComponentConcentration
NaCl137
KCl4
CaCl21.8
MgCl21
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH.

b. Intracellular (Pipette) Solution (in mM)

ComponentConcentration
K-Aspartate120
KCl20
MgCl21
EGTA10
HEPES10
ATP (Mg salt)5
Adjust pH to 7.2 with KOH.

c. This compound Stock Solution

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, deionized water or an appropriate solvent.

  • Store the stock solution at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)
  • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a selected cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the patch to establish the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode.

Voltage-Clamp Protocol for IKr (hERG) Current

To isolate and record IKr, a specific voltage-clamp protocol is required.

  • Hold the membrane potential at -80 mV.

  • Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

  • Repolarize the membrane to -50 mV to observe the characteristic tail current, which represents the recovery of channels from inactivation into the open state before closing.

  • Repeat this protocol at a regular interval (e.g., every 15 seconds) to monitor the current amplitude over time.

Data Acquisition and Analysis
  • Record the currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Measure the peak amplitude of the tail current at -50 mV in the absence (control) and presence of different concentrations of this compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Hill Equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^n) where n is the Hill coefficient.

Visualizations

Signaling Pathway

Sematilide_Mechanism_of_Action cluster_membrane Cell Membrane hERG hERG (IKr) Channel Pore Repolarization Delayed Repolarization hERG->Repolarization Contributes to Sematilide Sematilide Hydrochloride Sematilide->hERG:p Inhibits K+ efflux Block Direct Blockade APD Prolonged Action Potential Duration Repolarization->APD

Caption: Mechanism of action of this compound.

Experimental Workflow

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation (Primary Myocytes or Cell Line) Seal Gigaohm Seal Formation Cell_Prep->Seal Solution_Prep Solution Preparation (Intra- & Extracellular) Solution_Prep->Seal Drug_Prep Sematilide HCl Dilution Recording Record Baseline & Drug -Induced Currents Drug_Prep->Recording Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol for IKr Whole_Cell->Voltage_Clamp Voltage_Clamp->Recording Measure Measure Tail Current Amplitude Recording->Measure Inhibition Calculate % Inhibition Measure->Inhibition Dose_Response Construct Dose-Response Curve Inhibition->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Caption: Workflow for in vitro patch-clamp studies of Sematilide.

References

Application Notes and Protocols for Class III Antiarrhythmic Agents in In Vivo Rabbit Models of Arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Class III antiarrhythmic agents are a critical area of cardiovascular research, primarily acting by prolonging the cardiac action potential duration (APD), thereby increasing the effective refractory period. Rabbit models are frequently utilized in preclinical studies of these agents due to their physiological similarities to humans, particularly in terms of cardiac electrophysiology. These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying mechanisms of common Class III antiarrhythmics in in vivo rabbit models of arrhythmia.

Core Mechanism of Action of Class III Antiarrhythmic Agents

Class III antiarrhythmic drugs primarily exert their effect by blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG). This blockade prolongs the repolarization phase (Phase 3) of the cardiac action potential, leading to an increased action potential duration (APD) and a longer effective refractory period (ERP) in both atrial and ventricular tissues. This prolonged refractoriness helps to terminate and prevent re-entrant arrhythmias. Some Class III agents may also have additional mechanisms of action, such as blocking other ion channels.

Class_III_Antiarrhythmic_Mechanism cluster_cardiomyocyte Cardiac Myocyte Action_Potential Cardiac Action Potential Phase3 Phase 3 Repolarization (K+ Efflux) Action_Potential->Phase3 progresses to IKr IKr Potassium Channel (hERG) Phase3->IKr mediated by Prolonged_APD Prolonged Action Potential Duration (APD) IKr->Prolonged_APD leads to Class_III_Drug Class III Antiarrhythmic Agent Class_III_Drug->IKr Blocks Increased_ERP Increased Effective Refractory Period (ERP) Prolonged_APD->Increased_ERP results in Antiarrhythmic_Effect Antiarrhythmic Effect (Termination/Prevention of Re-entry) Increased_ERP->Antiarrhythmic_Effect produces

Caption: Mechanism of action of Class III antiarrhythmic agents.

Data Presentation: Dosages and Electrophysiological Effects

The following tables summarize the dosages and observed electrophysiological effects of commonly used Class III antiarrhythmic agents in rabbit models. It is crucial to distinguish between in vivo studies and ex vivo or in vitro preparations, as dosages and effects can vary significantly.

Table 1: In Vivo Dosages of Class III Antiarrhythmic Agents in Rabbit Models
DrugDosageRoute of AdministrationArrhythmia ModelReference
Amiodarone 20 mg/kg/day for 28 daysOralNot specified[1]
100 mg/kg/day for 4 weeksOralNot specified[2]
Dofetilide 3, 10, 30, and 100 µg/kgIntravenous (incremental)Pacing-induced[3]
Ibutilide 0.005, 0.010, 0.015, or 0.025 mg/kgIntravenousAtrial Fibrillation/Flutter[4]
Table 2: Ex Vivo / In Vitro Concentrations of Class III Antiarrhythmic Agents in Rabbit Models
DrugConcentrationPreparationObserved EffectsReference
Amiodarone 1 µg/mlIsolated perfused heartProlongation of AH and PR intervals[1]
Sotalol 10-100 µMIsolated perfused heartIncreased QT interval and MAP duration[5]
60 µMIsolated ventricular myocytesDepression of delayed rectifier K+ current[6]
Dofetilide 10-8 to 10-6 mol/LIsolated ventricular endocardiumIncreased APD90, induction of early afterdepolarizations[7]
Ibutilide 10-7, 10-6, and 10-5 MIsolated myocardiumIncreased effective refractory period, decreased atrial rate[8]
Table 3: Quantitative Electrophysiological Effects of Class III Antiarrhythmic Agents in Rabbit Models
DrugParameterChangeModelReference
Amiodarone PR IntervalProlongedIn vivo[1]
QT IntervalProlongedIn vivo[1]
Ventricular RefractorinessProlongedIn vivo[1]
AH IntervalProlongedIn vivo[1]
Sotalol QT IntervalIncreased by 31 +/- 6 ms (amiodarone) vs. 41 +/- 4 ms and 61 +/- 9 ms (sotalol)Ex vivo (perfused heart)[5]
MAP90 DurationIncreased by 20 +/- 5 ms (amiodarone) vs. 17 +/- 5 ms and 25 +/- 8 ms (sotalol)Ex vivo (perfused heart)[5]
Dofetilide APD90Increased by 29 +/- 5 ms (at 10-8 mol/L)In vitro (ventricular endocardium)[7]
Ibutilide Effective Refractory PeriodIncreased by 18-32 msIn vitro (isolated myocardium)[8]
Atrial RateDecreased by 19-32%In vitro (isolated myocardium)[8]

Experimental Protocols

Protocol 1: Induction of Atrial Fibrillation by Rapid Atrial Pacing in Rabbits

This protocol describes a common method for inducing atrial fibrillation (AF) in an in vivo rabbit model to test the efficacy of Class III antiarrhythmic agents.

Materials:

  • New Zealand White rabbits (2.5-3.5 kg)

  • Anesthesia (e.g., pentobarbital sodium, 50 mg/kg IV)

  • Ventilator

  • ECG recording system

  • Pacing system with bipolar electrodes

  • Class III antiarrhythmic agent of interest

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rabbit and ensure a stable level of anesthesia throughout the procedure.

    • Intubate the rabbit and provide artificial respiration.

    • Perform a thoracotomy to expose the heart.

    • Place bipolar pacing electrodes on the right and/or left atrial appendage.

    • Attach ECG leads for continuous monitoring.

  • Baseline Electrophysiological Measurements:

    • Record baseline ECG parameters, including heart rate, PR interval, QRS duration, and QT interval.

    • Determine the atrial effective refractory period (AERP) using programmed electrical stimulation (S1-S2 protocol).

  • Induction of Atrial Fibrillation:

    • Initiate rapid atrial pacing at a cycle length of approximately 80 ms for a sustained period (e.g., 2 hours) to induce atrial electrical remodeling.[9]

    • Confirm the induction of sustained AF (lasting >10 minutes) by observing the ECG for an irregularly irregular rhythm and the absence of P waves.

  • Drug Administration:

    • Administer the Class III antiarrhythmic agent via the appropriate route (e.g., intravenous infusion).

    • Dosages should be based on previously published studies (see Table 1).

  • Post-Drug Evaluation:

    • Continuously monitor the ECG for conversion to sinus rhythm.

    • After a predetermined period, repeat the electrophysiological measurements to assess changes in AERP and other parameters.

    • Attempt to re-induce AF to evaluate the drug's prophylactic efficacy.

AF_Induction_Workflow Start Start Anesthesia Anesthesia and Surgical Preparation Start->Anesthesia Baseline_EP Baseline Electrophysiological Measurements (ECG, AERP) Anesthesia->Baseline_EP Rapid_Pacing Rapid Atrial Pacing (~80ms for 2 hours) Baseline_EP->Rapid_Pacing AF_Induction Induction of Sustained Atrial Fibrillation Rapid_Pacing->AF_Induction Drug_Admin Administer Class III Antiarrhythmic Agent AF_Induction->Drug_Admin Post_Drug_EP Post-Drug Electrophysiological Evaluation (ECG, AERP) Drug_Admin->Post_Drug_EP Reinduction_Attempt Attempt AF Re-induction Post_Drug_EP->Reinduction_Attempt End End Reinduction_Attempt->End

References

Application Notes and Protocols for Sematilide Hydrochloride in Isolated Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide Hydrochloride is a class III antiarrhythmic agent known for its selective blocking effect on the rapidly activating component of the delayed rectifier potassium current (IKr)[1][2][3]. This action prolongs the cardiac action potential duration (APD), a key mechanism for managing certain cardiac arrhythmias. The isolated Langendorff heart preparation is a widely used ex vivo model in cardiovascular research that allows for the study of cardiac function and pharmacology in the absence of systemic physiological influences[4]. These application notes provide a detailed protocol for the investigation of this compound's effects on cardiac electrophysiology using an isolated Langendorff-perfused rabbit heart model.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key cardiac electrophysiological parameters based on in vivo studies in rabbits. These data can serve as a reference for expected outcomes in a Langendorff preparation.

Table 1: Effect of this compound on Ventricular Effective Refractory Period (VERP)

Sematilide Infusion LevelPacing Cycle Length (ms)Mean VERP (ms)% Change from Baseline
Infusion 1 400165 ± 6+15%
(1.3 ± 0.5 µg/mL)300152 ± 5+16%
200134 ± 5+17%
Infusion 2 400178 ± 7+24%
(3.7 ± 1.4 µg/mL)300164 ± 6+25%
200145 ± 6+26%
Infusion 3 400185 ± 8+29%
(13.4 ± 1.8 µg/mL)300171 ± 7+30%
200151 ± 7+31%

Data adapted from in vivo rabbit studies. Baseline VERP values are approximately 144 ± 5 ms at 400 ms cycle length, 131 ± 5 ms at 300 ms, and 115 ± 5 ms at 200 ms[1].

Table 2: Effect of this compound on Action Potential Duration at 75% Repolarization (APD75)

Sematilide Infusion LevelPacing Cycle Length (ms)Mean APD75 (ms)% Change from Baseline
Infusion 1 400161 ± 6+11%
(1.3 ± 0.5 µg/mL)300148 ± 5+12%
200129 ± 5+12%
Infusion 2 400184 ± 7+27%
(3.7 ± 1.4 µg/mL)300169 ± 6+28%
200137 ± 6+19%
Infusion 3 400194 ± 8+34%
(13.4 ± 1.8 µg/mL)300178 ± 7+35%
200144 ± 7+25%

Data adapted from in vivo rabbit studies. Baseline APD75 values are approximately 145 ± 5 ms at 400 ms cycle length, 132 ± 5 ms at 300 ms, and 115 ± 5 ms at 200 ms[1].

Experimental Protocols

Preparation of this compound Solutions

a. Stock Solution (10 mM):

  • Weigh an appropriate amount of this compound powder.

  • Dissolve in sterile, deionized water to a final concentration of 10 mM.

  • Ensure the solution is clear and free of particulates.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

b. Working Solutions:

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

  • Prepare fresh working solutions by diluting the stock solution in Krebs-Henseleit buffer to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM). It is recommended to prepare these solutions fresh for each experiment.

Langendorff Heart Preparation (Rabbit Model)

a. Materials:

  • New Zealand White rabbits (2.5-3.5 kg)

  • Heparin (1000 IU/kg)

  • Pentobarbital sodium (50 mg/kg)

  • Krebs-Henseleit Buffer (see composition below), maintained at 37°C and gassed with 95% O2 / 5% CO2

  • Langendorff apparatus

  • Monophasic action potential (MAP) electrodes

  • Pacing electrodes

  • ECG recording system

  • Data acquisition system

b. Krebs-Henseleit Buffer Composition:

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325.0
Glucose11.1

The buffer should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4[5][6][7].

c. Protocol:

  • Anesthetize the rabbit with pentobarbital sodium and administer heparin intravenously.

  • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Mount the heart on the Langendorff apparatus via aortic cannulation.

  • Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).

  • Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, ensure a stable heart rate, coronary flow, and left ventricular developed pressure.

  • Place MAP electrodes on the epicardial surface of the left ventricle to record action potentials.

  • Position pacing electrodes on the right atrium or ventricle for controlled pacing.

  • Record a baseline ECG using appropriately placed electrodes.

Electrophysiological Measurements
  • Baseline Recordings: After the stabilization period, record baseline electrophysiological parameters, including:

    • Heart Rate (HR)

    • ECG intervals (PR, QRS, QT)

    • Action Potential Duration at 90% repolarization (APD90) from the MAP recordings.

    • Ventricular Effective Refractory Period (VERP) using programmed electrical stimulation (S1-S2 protocol).

  • Drug Perfusion:

    • Switch the perfusion to Krebs-Henseleit buffer containing the desired concentration of this compound.

    • Allow for a 15-20 minute equilibration period with the drug solution before recording data.

  • Data Acquisition:

    • Record all electrophysiological parameters at each concentration of this compound.

    • To investigate rate-dependent effects, measurements should be taken at various pacing cycle lengths (e.g., 200, 300, 400 ms)[1].

  • Washout: After the final drug concentration, perfuse the heart with drug-free Krebs-Henseleit buffer for a 20-30 minute washout period and record the recovery of electrophysiological parameters.

Visualizations

Signaling Pathway of this compound

Sematilide_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_apd Action Potential Sematilide Sematilide IKr_Channel IKr Channel (hERG) Sematilide->IKr_Channel blocks Repolarization Repolarization IKr_Channel->Repolarization K+ efflux K_ion K+ APD_Prolongation Action Potential Duration Prolongation Repolarization->APD_Prolongation delayed Langendorff_Workflow cluster_prep Preparation cluster_data Data Acquisition Isolate_Heart Isolate Rabbit Heart Mount_Heart Mount on Langendorff Apparatus Isolate_Heart->Mount_Heart Stabilize Stabilize with Krebs-Henseleit Buffer Mount_Heart->Stabilize Baseline Record Baseline (ECG, APD, VERP) Stabilize->Baseline Perfuse_Sematilide Perfuse with Sematilide HCl Baseline->Perfuse_Sematilide Record_Drug_Effect Record Drug Effects at Different Pacing Rates Perfuse_Sematilide->Record_Drug_Effect Washout Washout with Drug-Free Buffer Record_Drug_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery

References

Application Notes & Protocols: Utilizing Class III Antiarrhythmic Agents in hERG Channel Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a voltage-gated potassium channel that is critical for cardiac repolarization.[1][2][3] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which plays an essential role in the final phase of the cardiac action potential.[3][4] Inhibition of the hERG channel can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[2][3] This drug-induced QT prolongation is a significant concern in drug development as it can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP).[1][5]

Class III antiarrhythmic agents are a group of drugs that exert their therapeutic effect by intentionally blocking hERG channels, thereby prolonging the action potential duration and the effective refractory period.[4][6] While beneficial in treating certain arrhythmias, this mechanism also makes them inherently proarrhythmic if not carefully managed.[4] Due to their well-characterized, high-affinity interaction with the hERG channel, these agents (e.g., Dofetilide, Sotalol, Amiodarone) serve as indispensable positive controls in preclinical hERG safety assays. These assays are mandated by regulatory agencies to assess the potential cardiac liability of new chemical entities.[2]

This document provides detailed application notes and protocols for the use of Class III antiarrhythmic agents in various hERG channel assays, offering a guide for researchers in cardiac safety pharmacology.

Mechanism of Action: Class III Agents and the hERG Channel

Class III antiarrhythmic drugs typically block the hERG channel by binding to a high-affinity site located within the channel's inner pore. This binding is often state-dependent, meaning the drug has a higher affinity for certain conformations of the channel (e.g., open or inactivated states) than for the closed state.[7][8] This preferential binding to the open state is a key characteristic of many hERG blockers.[7][8] The blockade reduces the outward flow of potassium ions during repolarization, leading to a longer action potential.

G cluster_membrane Cell Membrane hERG_closed hERG Channel (Closed State) hERG_open hERG Channel (Open State) hERG_closed->hERG_open Depolarization hERG_open->hERG_closed Repolarization hERG_inactivated hERG Channel (Inactivated State) hERG_open->hERG_inactivated Sustained Depolarization hERG_blocked hERG Channel (Blocked State) hERG_open->hERG_blocked High-Affinity Binding hERG_inactivated->hERG_closed Repolarization K_ion K+ Ion hERG_blocked->K_ion K+ Efflux Blocked Intracellular Intracellular Space Extracellular Extracellular Space K_ion->hERG_open K+ Efflux (Repolarization) Drug Class III Agent Drug->hERG_blocked

Figure 1: State-dependent blockade of the hERG channel by a Class III antiarrhythmic agent.

Quantitative Data Summary: IC50 Values

Class III antiarrhythmic agents are frequently used as positive controls to validate hERG assay performance. Their half-maximal inhibitory concentration (IC50) values are well-established, though they can vary depending on the specific assay conditions (e.g., temperature, voltage protocol, cell type).[9][10] The table below summarizes typical IC50 values for common Class III agents against the hERG channel, as determined by patch-clamp electrophysiology.

CompoundTherapeutic ClassTypical hERG IC50 Range (nM)Notes
Dofetilide Antiarrhythmic (Class III)7 - 50Potent and specific hERG blocker, often the primary positive control.[9][11][12]
Amiodarone Antiarrhythmic (Class III)800 - 1500Multi-channel blocker with complex pharmacology.
Sotalol Antiarrhythmic (Class III)52,000 - 343,000Lower potency blocker, also exhibits beta-blocker activity.[9]
Ibutilide Antiarrhythmic (Class III)50 - 200Used clinically for cardioversion of atrial fibrillation.
E-4031 Research Tool10 - 50A methanesulfonanilide derivative used extensively in research as a specific IKr blocker.[2]

Note: IC50 values are compiled from multiple sources and can vary. Values are intended for reference and assay validation purposes.

Experimental Protocols

The gold standard for assessing a compound's effect on hERG channel function is patch-clamp electrophysiology.[1][13][14] However, higher-throughput methods like radioligand binding and fluorescence-based assays are valuable for early-stage screening.[15][16][17]

Manual Whole-Cell Patch-Clamp Protocol

This method provides the most detailed and accurate characterization of a compound's interaction with the hERG channel.[14]

Objective: To measure the inhibitory effect of a Class III antiarrhythmic agent (e.g., Dofetilide) on hERG currents in a mammalian cell line stably expressing the channel (e.g., HEK293-hERG or CHO-hERG).

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing hERG.

  • External Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.[18]

  • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 1.5 MgATP, 10 HEPES. Adjust pH to 7.3 with KOH.[18]

  • Test Compound: Dofetilide stock solution (e.g., 10 mM in DMSO), serially diluted to final concentrations.

  • Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, data acquisition software.

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment. Grow to 60-80% confluency.

  • System Setup: Place a coverslip in the recording chamber on the microscope stage. Perfuse with the external solution.

  • Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single, healthy cell with the micropipette. Apply gentle suction to form a high-resistance seal (≥1 GΩ) between the pipette tip and the cell membrane.[18]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell interior.

  • Current Recording (Baseline):

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply a standardized voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +40 mV (to open and then inactivate channels) followed by a repolarizing step to -50 mV to measure the peak tail current, which reflects the channel's recovery from inactivation.[5][18]

    • Repeat the voltage pulse every 5-15 seconds until a stable baseline current is established.

  • Compound Application: Perfuse the chamber with the external solution containing the lowest concentration of the test compound. Allow 3-5 minutes for equilibration.

  • Recording with Compound: Record the hERG currents using the same voltage protocol until a steady-state block is achieved.

  • Dose-Response: Wash out the compound and ensure the current returns to baseline. Sequentially apply increasing concentrations of the compound, repeating steps 7 and 8 for each concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the compound concentration. Fit the data to a Hill equation to determine the IC50 value.

G start Start prep_cells Prepare hERG-expressing Cells on Coverslip start->prep_cells setup_rig Mount Coverslip and Establish Perfusion prep_cells->setup_rig form_seal Approach Cell and Form Giga-seal (≥1 GΩ) setup_rig->form_seal go_whole_cell Rupture Membrane to Achieve Whole-Cell Mode form_seal->go_whole_cell record_baseline Record Stable Baseline hERG Current go_whole_cell->record_baseline apply_drug Apply Test Compound (Lowest Concentration) record_baseline->apply_drug record_drug Record Steady-State Blocked Current apply_drug->record_drug more_conc More Concentrations? record_drug->more_conc apply_next_drug Apply Next Higher Concentration more_conc->apply_next_drug Yes analyze Analyze Data: Normalize and Fit IC50 Curve more_conc->analyze No apply_next_drug->record_drug end End analyze->end

Figure 2: Experimental workflow for a manual whole-cell patch-clamp hERG assay.

Radioligand Binding Assay Protocol

Binding assays offer a higher-throughput, non-functional method to assess a compound's affinity for the hERG channel.[16][17] They measure the displacement of a known radiolabeled hERG ligand (e.g., [3H]-Astemizole or [3H]-Dofetilide) by the test compound.[16]

Objective: To determine the binding affinity (Ki) of a test compound for the hERG channel expressed in membrane preparations.

Materials:

  • Membrane Preparation: Commercially available or in-house prepared cell membranes from a cell line overexpressing hERG.[16]

  • Radioligand: [3H]-Astemizole or [3H]-Dofetilide.

  • Non-specific Ligand: High concentration of an unlabeled hERG blocker (e.g., Astemizole) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[19]

  • Equipment: 96-well plates, cell harvester, scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and test compound binding (membranes + radioligand + serial dilutions of test compound).[19]

  • Incubation: Add the membrane preparation, test compound/unlabeled ligand, and radioligand to the appropriate wells. Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) with gentle agitation.[16][19]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to determine the IC50, then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

hERG Liability Assessment

Data from hERG assays are a critical component of a compound's cardiovascular safety profile. Early-stage screening helps to flag potential liabilities, allowing medicinal chemists to design new compounds with reduced hERG activity.[1][20] A decision tree is often used to classify the risk.

G start Compound Synthesized in_silico In Silico / QSAR Modeling Predicts hERG Affinity start->in_silico risk1 High Predicted Affinity? in_silico->risk1 ht_screen High-Throughput Screen (e.g., Binding, Fluorescence) risk1->ht_screen Yes / Unsure low_risk Low hERG Risk: Proceed with Development risk1->low_risk No risk2 hERG IC50 < Threshold (e.g., < 10 μM)? ht_screen->risk2 patch_clamp Gold Standard Assay: Automated or Manual Patch-Clamp risk2->patch_clamp Yes risk2->low_risk No risk3 hERG IC50 < 30x Cmax? patch_clamp->risk3 med_risk Medium hERG Risk: Consider Redesign or Further Integrated Risk Assessment (CiPA) risk3->med_risk No high_risk High hERG Risk: STOP or Redesign risk3->high_risk Yes

Figure 3: Decision workflow for assessing the hERG liability of a new compound.

References

Application Notes and Protocols for Dofetilide: A Class III Antiarrhythmic Agent for Investigating Drug-Induced QT Prolongation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dofetilide, a potent and selective Class III antiarrhythmic agent, as a tool for studying drug-induced QT prolongation. Dofetilide serves as a crucial positive control in non-clinical and clinical safety assessments due to its specific mechanism of action and well-characterized effects on cardiac repolarization. This document outlines the molecular basis of dofetilide's action, presents detailed protocols for key experimental assays, and summarizes relevant quantitative data to guide researchers in their study design and interpretation.

Introduction to Dofetilide

Dofetilide is a Vaughan Williams Class III antiarrhythmic drug that selectively blocks the rapid component of the delayed rectifier potassium current (IKr)[1][2][3]. This current is critical for the repolarization phase of the cardiac action potential and is conducted by the protein channel encoded by the human ether-a-go-go-related gene (hERG)[4]. By inhibiting IKr, dofetilide prolongs the action potential duration (APD) and the effective refractory period in cardiac tissues[1][2]. This electrophysiological effect manifests on the surface electrocardiogram (ECG) as a dose-dependent prolongation of the QT interval[1][3][5]. Its high specificity for the hERG channel makes it an ideal reference compound for assessing the potential of new chemical entities to cause similar proarrhythmic effects.

Mechanism of Action

The primary mechanism of action of dofetilide is the high-affinity blockade of the hERG potassium channel[2][6]. This inhibition slows the efflux of potassium ions during phase 3 of the cardiac action potential, thereby delaying repolarization and prolonging the overall duration of the action potential. This targeted action is what makes dofetilide a "pure" Class III agent, with minimal effects on other cardiac ion channels at therapeutic concentrations[2].

cluster_cardiomyocyte Cardiac Myocyte AP Cardiac Action Potential Phase3 Phase 3 (Repolarization) AP->Phase3 progresses to IKr IKr (hERG) Channel Phase3->IKr is mediated by K_efflux K+ Efflux IKr->K_efflux allows Prolongation Action Potential Duration and QT Interval Prolongation IKr->Prolongation leads to Dofetilide Dofetilide Dofetilide->IKr selectively blocks

Mechanism of Dofetilide Action.

Quantitative Data Summary

The following tables summarize the quantitative data for dofetilide's effect on the hERG channel and the QT interval from various experimental models.

Table 1: In Vitro hERG Channel Blockade by Dofetilide

Cell LineAssay MethodTemperature (°C)IC50 (nM)Reference
HEK293Automated Patch Clamp377[7]
HEK293Manual Patch Clamp374 - 15[8]
HEK293Radioligand Binding ([³H]dofetilide)2522.3[4]
Rabbit Ventricular MyocytesManual Patch Clamp (native IKr)3713[7]

Table 2: In Vivo QT Interval Prolongation with Dofetilide

Animal ModelRoute of AdministrationDosePeak Plasma Concentration (ng/mL)Maximum QTc Prolongation (ms)Reference
Beagle DogOral0.3 mg/kg60.1556[3]
Beagle DogIntravenous Infusion0.25 µmol/kg~2859[9]
Cynomolgus MonkeyOral0.03 mg/kg1.8540-50[3]
Guinea PigIntravenous10 µg/kgN/ASignificant Prolongation[10]

Table 3: Clinical QT Interval Prolongation with Dofetilide

PopulationDoseChange in QTc from Baseline (ms)Reference
Healthy Subjects0.25 mg BID~30 (increase of 7.5%)[11]
Healthy Subjects0.75 mg BID~62 (increase of 16.7%)[11]
Patients with Atrial Fibrillation500 µg BIDDose-dependent increase[12]

Experimental Protocols

Detailed methodologies for key experiments to assess dofetilide-induced QT prolongation are provided below.

In Vitro hERG Manual Patch-Clamp Protocol

This protocol is designed to measure the inhibitory effect of dofetilide on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).

Cell Culture:

  • HEK293 cells stably expressing the hERG channel are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Cells are passaged regularly and plated onto glass coverslips for electrophysiological recording.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Dofetilide Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment.

Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution at a constant temperature (typically 37°C).

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

    • Holding potential: -80 mV

    • Depolarizing step: +20 mV for 2 seconds

    • Repolarizing step: -50 mV for 2 seconds (measure peak tail current)

  • Record baseline hERG currents in the vehicle control solution until a stable amplitude is achieved.

  • Perfuse the chamber with increasing concentrations of dofetilide, allowing the current to reach a steady-state at each concentration.

  • Measure the peak tail current at each concentration and normalize to the baseline current to determine the percentage of inhibition.

  • Fit the concentration-response data to the Hill equation to calculate the IC50 value.

Start Start PrepareCells Prepare hERG-expressing HEK293 cells Start->PrepareCells Setup Set up patch-clamp rig and prepare solutions PrepareCells->Setup Patch Establish whole-cell patch-clamp configuration Setup->Patch RecordBaseline Record baseline hERG currents with vehicle control Patch->RecordBaseline ApplyDofetilide Apply increasing concentrations of dofetilide RecordBaseline->ApplyDofetilide RecordInhibition Record steady-state hERG current inhibition ApplyDofetilide->RecordInhibition RecordInhibition->ApplyDofetilide Next concentration Analyze Analyze data and calculate IC50 RecordInhibition->Analyze End End Analyze->End

hERG Manual Patch-Clamp Workflow.
In Vivo Conscious Animal Telemetry Protocol

This protocol describes the assessment of dofetilide-induced QT prolongation in conscious, freely moving animals (e.g., Beagle dogs or Cynomolgus monkeys) using telemetry.

Animal Model and Surgical Implantation:

  • Use adult male or female Beagle dogs or Cynomolgus monkeys.

  • Surgically implant a telemetry transmitter for the continuous recording of ECG, blood pressure, and heart rate. Allow for a sufficient recovery period (at least 2 weeks) after surgery.

Experimental Procedure:

  • House the animals in individual cages in a controlled environment (temperature, humidity, light/dark cycle).

  • Acclimatize the animals to the study procedures to minimize stress.

  • Record baseline cardiovascular parameters for at least 24 hours before dosing.

  • Administer dofetilide or vehicle via the desired route (e.g., oral gavage).

  • Continuously record telemetry data for at least 24 hours post-dose.

  • Collect blood samples at predetermined time points for pharmacokinetic analysis to correlate drug exposure with cardiovascular effects.

Data Analysis:

  • Extract ECG data and analyze for QT interval, RR interval, and heart rate.

  • Correct the QT interval for changes in heart rate (QTc) using an appropriate formula (e.g., Bazett's, Fridericia's, or an individual animal-specific correction).

  • Calculate the change in QTc from the time-matched baseline for each animal.

  • Correlate the change in QTc with the plasma concentration of dofetilide to establish an exposure-response relationship.

Start Start Implant Surgically implant telemetry transmitter Start->Implant Recover Allow for post-operative recovery Implant->Recover Baseline Record 24-hour baseline ECG data Recover->Baseline Dose Administer dofetilide or vehicle Baseline->Dose RecordPostDose Record 24-hour post-dose ECG data Dose->RecordPostDose BloodSample Collect blood samples for pharmacokinetic analysis Dose->BloodSample Analyze Analyze QTc interval and correlate with drug exposure RecordPostDose->Analyze BloodSample->Analyze End End Analyze->End

In Vivo Conscious Animal Telemetry Workflow.
[³H]Dofetilide Radioligand Binding Assay Protocol

This assay measures the affinity of a test compound for the hERG channel by its ability to displace the radiolabeled ligand, [³H]dofetilide.

Materials:

  • Membrane preparations from cells stably expressing the hERG channel (e.g., HEK293-hERG).

  • [³H]Dofetilide.

  • Non-labeled dofetilide (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • In a 96-well plate, add the assay buffer, [³H]dofetilide (at a concentration near its Kd, e.g., 5 nM), and either the test compound at various concentrations, vehicle, or a high concentration of non-labeled dofetilide (for non-specific binding).

  • Add the hERG membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of [³H]dofetilide binding by the test compound at each concentration.

  • Fit the data to a one-site competition model to determine the Ki value.

Start Start PreparePlate Prepare 96-well plate with assay buffer, [³H]dofetilide, and test compounds Start->PreparePlate AddMembranes Add hERG membrane preparations PreparePlate->AddMembranes Incubate Incubate to reach binding equilibrium AddMembranes->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Measure radioactivity using a scintillation counter Wash->Count Analyze Calculate specific binding and determine Ki Count->Analyze End End Analyze->End

[³H]Dofetilide Radioligand Binding Assay Workflow.

Conclusion

Dofetilide is an indispensable tool in cardiac safety pharmacology for the study of drug-induced QT prolongation. Its selective and potent inhibition of the hERG channel provides a clear and reproducible positive control for a variety of in vitro and in vivo assays. The protocols and data presented in these application notes are intended to assist researchers in designing robust experiments to evaluate the potential cardiac liabilities of novel therapeutic agents. Adherence to standardized methodologies and careful data interpretation are essential for the accurate assessment of proarrhythmic risk.

References

Application Notes and Protocols for Long-Term Sematilide Hydrochloride Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sematilide Hydrochloride is a class III antiarrhythmic agent that selectively blocks the rapidly activating component of the delayed rectifier potassium current (IKr)[1][2][3]. This blockade leads to a prolongation of the cardiac action potential duration and the effective refractory period, making it a valuable tool for studying cardiac electrophysiology and arrhythmias in vitro[4][5][6]. These application notes provide a detailed protocol for the long-term treatment of cell cultures with this compound, enabling researchers to investigate its chronic effects on cellular function.

The stability of this compound in cell culture media under standard incubation conditions (37°C, 5% CO2) has not been extensively reported. However, studies on the structurally related compound, Procainamide Hydrochloride, have shown it to be stable in aqueous solutions for extended periods[1][4][5]. Based on this, it is reasonable to assume that this compound exhibits sufficient stability for long-term cell culture experiments, provided that the culture medium containing the compound is replenished every 2-3 days.

Data Presentation

Table 1: Recommended this compound Concentrations for In Vitro Studies
ApplicationCell TypeConcentration RangeKey FindingsReference
IKr Channel BlockadeRabbit Atrial Myocytes10 - 300 µMConcentration-dependent inhibition of IKr (IC50 ≈ 25 µM)[3]
Action Potential Duration ProlongationRabbit Atrial Tissues1 - 100 µMConcentration-dependent increase in APD[5]
Electrophysiological EffectsGuinea Pig Ventricular Myocytes10 - 30 µMProlongation of APD[7]
Table 2: Summary of Key Experimental Protocols
ExperimentPurposeKey Parameters
Cell Viability Assays
MTT AssayTo assess cell metabolic activity as an indicator of viability.Incubation with MTT reagent (0.5 mg/mL) for 2-4 hours. Solubilization of formazan crystals with DMSO. Absorbance reading at 570 nm.
XTT AssayTo measure cellular metabolic activity with a water-soluble formazan product.Incubation with XTT solution for 2-4 hours. Absorbance reading at 450-500 nm.
Trypan Blue Exclusion AssayTo determine the number of viable cells based on membrane integrity.Mix cell suspension 1:1 with 0.4% Trypan Blue. Count stained (non-viable) and unstained (viable) cells using a hemocytometer.
Electrophysiology Assays
Patch-Clamp ElectrophysiologyTo record ionic currents and action potentials from single cells.Whole-cell configuration. Voltage-clamp and current-clamp modes.
Multi-electrode Array (MEA)To record extracellular field potentials from a population of cells for an extended period.Spontaneously beating cardiomyocytes cultured on MEA plates. Recording of field potential duration (FPD).

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile, deionized water or a suitable buffer (e.g., PBS). Ensure complete dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Long-Term Treatment of Adherent Cell Cultures

This protocol is designed for the continuous exposure of adherent cells (e.g., human induced pluripotent stem cell-derived cardiomyocytes, hiPSC-CMs) to this compound over several days or weeks.

  • Cell Seeding: Seed the cells in appropriate culture vessels at a density that allows for long-term growth without reaching over-confluence during the treatment period.

  • Initial Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), replace the culture medium with fresh medium containing the desired final concentration of this compound. Prepare the treatment medium by diluting the stock solution directly into the pre-warmed culture medium.

  • Medium and Compound Replenishment:

    • Every 2-3 days, aspirate the old medium from the culture vessels.

    • Gently wash the cells once with sterile PBS.

    • Add fresh, pre-warmed culture medium containing the same concentration of this compound.

  • Cell Passaging (if necessary): If the cells approach confluence during the treatment period, they can be passaged.

    • Wash the cells with PBS.

    • Detach the cells using a suitable dissociation reagent (e.g., TrypLE™).

    • Neutralize the dissociation reagent and centrifuge the cells.

    • Resuspend the cell pellet in fresh treatment medium and re-plate a fraction of the cells into new culture vessels.

Cell Viability and Cytotoxicity Assays
  • Seed cells in a 96-well plate and treat with this compound as described in the long-term treatment protocol.

  • At the desired time points, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Follow the same initial steps as the MTT assay.

  • At the desired time points, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 450-500 nm.

  • Harvest the cells from the culture vessel.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer and count the number of blue (non-viable) and translucent (viable) cells under a microscope.

  • Calculate the percentage of viable cells.

Electrophysiological Analysis
  • Culture cells on glass coverslips suitable for patch-clamp recording.

  • Treat the cells with this compound for the desired duration.

  • Transfer a coverslip to the recording chamber of the patch-clamp setup, continuously perfused with extracellular solution.

  • Obtain whole-cell recordings in either voltage-clamp mode to measure IKr or current-clamp mode to record action potentials.

  • Plate hiPSC-CMs onto MEA plates and allow them to form a spontaneously beating syncytium.

  • Initiate long-term treatment with this compound, replenishing the medium every 2-3 days.

  • Record the extracellular field potentials at regular intervals throughout the treatment period.

  • Analyze the recordings to determine changes in field potential duration (FPD), beat rate, and the occurrence of arrhythmic events.

Mandatory Visualizations

Sematilide_Signaling_Pathway cluster_cell Cardiomyocyte Sematilide Sematilide Hydrochloride IKr IKr Channel (hERG) Sematilide->IKr Blocks K_efflux K+ Efflux IKr->K_efflux Allows Inhibition Inhibition Repolarization Phase 3 Repolarization K_efflux->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Determines ERP Effective Refractory Period (ERP) Repolarization->ERP Determines Prolongation Prolongation

Caption: Mechanism of action of this compound.

LongTerm_Treatment_Workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Analysis start Start seed_cells Seed Cells in Culture Vessels start->seed_cells adhesion Allow Cell Adhesion (24 hours) seed_cells->adhesion add_sematilide Add Medium with Sematilide HCl adhesion->add_sematilide incubation Incubate (2-3 days) add_sematilide->incubation media_change Replenish Medium with Sematilide HCl incubation->media_change media_change->incubation Repeat loop_end Continue for Desired Duration media_change->loop_end viability_assays Cell Viability Assays (MTT, XTT, Trypan Blue) loop_end->viability_assays ep_assays Electrophysiology (Patch-Clamp, MEA) loop_end->ep_assays data_analysis Data Analysis viability_assays->data_analysis ep_assays->data_analysis end End data_analysis->end

Caption: Experimental workflow for long-term Sematilide treatment.

References

Application Notes and Protocols for Class III Antiarrhythmic Agent Delivery in Conscious Canine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the delivery of Class III antiarrhythmic agents in conscious canine models, a critical component in preclinical cardiovascular safety assessment and efficacy studies. The protocols outlined below cover intravenous and oral administration routes for commonly studied agents such as amiodarone, sotalol, and dofetilide. All quantitative data is summarized for clear comparison, and experimental workflows are accompanied by diagrams generated using Graphviz (DOT language) for enhanced clarity.

Overview of Class III Antiarrhythmic Agents in Canine Models

Class III antiarrhythmic agents exert their primary effect by blocking potassium channels, which leads to a prolongation of the cardiac action potential duration and the effective refractory period.[1][2][3][4][5] This mechanism is crucial for managing various cardiac arrhythmias. Conscious canine models are frequently employed in preclinical studies due to their physiological similarity to humans and the ability to assess cardiovascular parameters in an unanesthetized state, thus avoiding the confounding effects of anesthesia.[6][7] Telemetry systems are the gold standard for continuous monitoring of electrocardiogram (ECG) and hemodynamic parameters in these models.[6][7][8]

Data Presentation: Pharmacokinetics of Class III Antiarrhythmics in Canines

The following tables summarize key pharmacokinetic parameters for amiodarone, sotalol, and dofetilide in canine models, administered via intravenous and oral routes.

Table 1: Pharmacokinetic Parameters of Amiodarone in Canines

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference(s)
Dosage 5 mg/kg10 mg/kg loading dose BID for 7 days, then 5 mg/kg SID[9][10]
Cmax Not specified in conscious modelsNot specified[10]
Tmax Not applicableNot specified[10]
Bioavailability 100%Slow and variable[11]
Half-life (t½) ~3.2 - 3.5 hours (initial)Long and variable with chronic dosing[12]

Table 2: Pharmacokinetic Parameters of Sotalol in Canines

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference(s)
Dosage 1, 2, and 4 mg/kg2, 4, and 8 mg/kg[1]
Cmax Dose-dependentDose-dependent[1]
Tmax Not applicableNot specified
Bioavailability 100%75-90%[1]
Half-life (t½) ~4.8 hours~4.3 hours[1][13]

Table 3: Pharmacokinetic Parameters of Dofetilide in Canines

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference(s)
Dosage 100 mcg/kg0.03 mg/kg and 0.3 mg/kg[14][15][16]
Cmax Not specified3.35 ng/mL (at 0.03 mg/kg) and 60.15 ng/mL (at 0.3 mg/kg)[14][15]
Tmax Not specifiedNot specified
Bioavailability 100%Not specified
Half-life (t½) Not specifiedNot specified

Experimental Protocols

Intravenous Administration

Intravenous administration allows for precise dose control and rapid achievement of therapeutic plasma concentrations.

This protocol is adapted from established veterinary and preclinical research practices.[9][17]

Materials:

  • Amiodarone injectable formulation

  • 5% Dextrose in Water (D5W) for dilution

  • Infusion pump

  • Sterile syringes and needles

  • Catheter (central or peripheral)

  • Canine model equipped with a telemetry implant

Protocol:

  • Animal Preparation: Ensure the conscious canine is comfortably restrained and the catheter is patent.

  • Loading Dose (Bolus):

    • Administer a loading dose of 2-5 mg/kg amiodarone.[9]

    • The bolus should be administered slowly over 30-60 minutes to minimize hypotension.[9]

  • Constant Rate Infusion (CRI):

    • Immediately following the bolus, initiate a CRI at a rate of 0.8 mg/kg/hr.[9]

    • The infusion rate can be adjusted based on the arrhythmic response, with a potential reduction to 0.5 mg/kg/hr after 6 hours if the arrhythmia is well-controlled.[9]

  • Monitoring: Continuously monitor ECG, heart rate, and blood pressure via the telemetry system throughout the infusion period.

This protocol is based on findings from conscious canine models of myocardial infarction.[18]

Materials:

  • d-Sotalol injectable formulation

  • Sterile saline for dilution

  • Infusion equipment

  • Canine model with telemetry implant

Protocol:

  • Dosage Regimen: Administer four doses of 8 mg/kg d-sotalol intravenously over a 24-hour period.[18]

  • Administration: Each dose should be administered as a slow bolus or a short infusion.

  • Monitoring: Continuously monitor ECG for changes in QT interval and ventricular refractoriness.

This protocol is derived from studies evaluating dofetilide's effects on ventricular arrhythmias in dogs.[16][19]

Materials:

  • Dofetilide injectable formulation

  • Appropriate vehicle for dilution

  • Infusion equipment

  • Canine model with telemetry implant

Protocol:

  • Dosage: Administer a dose of 100 micrograms/kg of dofetilide intravenously.[16]

  • Administration: The dose can be administered as a bolus or a short infusion.

  • Monitoring: Continuously monitor ECG, with particular attention to the QT interval and the emergence of any proarrhythmic events.

Oral Administration

Oral administration is a common route for chronic dosing studies.

This protocol is based on clinical and research use in dogs.[9][10]

Materials:

  • Amiodarone tablets or oral solution

  • Gavage tube

  • Syringe

  • Water or appropriate vehicle

Protocol:

  • Dosage:

    • Loading Phase: Administer 10 mg/kg of amiodarone orally twice daily for 7 days.[10]

    • Maintenance Phase: Following the loading phase, reduce the dose to 5 mg/kg once daily.[10]

  • Administration: Administer the dose via oral gavage to ensure complete delivery.

  • Monitoring: Perform periodic ECG monitoring via telemetry to assess the antiarrhythmic effect and any changes in cardiac intervals.

This protocol is based on pharmacokinetic and pharmacodynamic studies in dogs.[1][7]

Materials:

  • Sotalol tablets

  • Pill gun or food for administration

Protocol:

  • Dosage: Administer sotalol at doses ranging from 2 to 8 mg/kg orally.[1] Doses of 4, 8, or 16 mg/kg have also been used.[7]

  • Administration: Administer the tablet directly or hidden in a small amount of food. For optimal absorption, administration on an empty stomach is preferred.[20]

  • Monitoring: Monitor ECG via telemetry for at least 6 hours post-dose to assess effects on heart rate and QT interval.[7]

This protocol is based on cardiovascular safety and pharmacokinetic studies in telemetered beagle dogs.[14][15]

Materials:

  • Dofetilide oral formulation

  • Appropriate vehicle

  • Gavage tube and syringe

Protocol:

  • Dosage: Administer oral doses of 0.03 mg/kg or 0.3 mg/kg.[14][15]

  • Administration: Administer the dose via oral gavage.

  • Monitoring: Continuously monitor ECG and blood pressure via telemetry for at least 6 hours post-dose. Collect blood samples at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours post-dose) for pharmacokinetic analysis.[14]

Subcutaneous Administration

Specific, detailed protocols for the subcutaneous delivery of Class III antiarrhythmic agents in conscious canine models were not prominently available in the reviewed literature. However, a general protocol for subcutaneous injection can be followed, with the caveat that dose, volume, and formulation specifics would need to be determined on a case-by-case basis for each drug.

General Protocol for Subcutaneous Injection:

  • Site Preparation: Select an area with loose skin, typically between the shoulder blades.

  • Injection: Lift the skin to form a "tent" and insert the needle at a 45-degree angle into the subcutaneous space.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel.

  • Injection: Depress the plunger to administer the drug.

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site.

Mandatory Visualizations

Signaling Pathway of Class III Antiarrhythmic Agents

ClassIII_Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects K_channel Voltage-Gated Potassium Channel (e.g., IKr, IKs) K_ion_out K+ Efflux K_channel->K_ion_out Phase 3 Repolarization ClassIII Class III Antiarrhythmic Agent ClassIII->K_channel Blocks AP_Prolong Prolonged Action Potential Duration K_ion_out->AP_Prolong Delayed Repolarization K_ion_in K+ ERP_Increase Increased Effective Refractory Period AP_Prolong->ERP_Increase Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Prep Conscious Canine Model (with Telemetry Implant) IV_Admin Intravenous (Bolus or CRI) Animal_Prep->IV_Admin Oral_Admin Oral (Gavage or Tablet) Animal_Prep->Oral_Admin SC_Admin Subcutaneous (Injection) Animal_Prep->SC_Admin Drug_Prep Drug Formulation (IV, Oral, or SC) Drug_Prep->IV_Admin Drug_Prep->Oral_Admin Drug_Prep->SC_Admin ECG_Monitor Continuous ECG Monitoring IV_Admin->ECG_Monitor Oral_Admin->ECG_Monitor SC_Admin->ECG_Monitor Hemo_Monitor Hemodynamic Monitoring (BP, HR) ECG_Monitor->Hemo_Monitor Pharmaco_Analysis Pharmacodynamic Analysis (ECG, Hemo) ECG_Monitor->Pharmaco_Analysis PK_Sample Pharmacokinetic Blood Sampling Hemo_Monitor->PK_Sample Hemo_Monitor->Pharmaco_Analysis Kinetics_Analysis Pharmacokinetic Analysis (Cmax, Tmax, etc.) PK_Sample->Kinetics_Analysis Telemetry_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative cluster_data_acq Data Acquisition Animal_Selection Canine Selection & Acclimation Anesthesia Anesthesia Induction Animal_Selection->Anesthesia Implantation Telemetry Transmitter Implantation (Subcutaneous or Intraperitoneal) Anesthesia->Implantation Lead_Placement ECG Lead Placement Implantation->Lead_Placement Closure Surgical Closure Lead_Placement->Closure Recovery Recovery & Analgesia Closure->Recovery Validation Signal Quality Validation Recovery->Validation Data_Collection Continuous Telemetric Data Recording Validation->Data_Collection Data_Analysis Data Processing & Analysis Data_Collection->Data_Analysis

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Sematilide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sematilide Hydrochloride is an antiarrhythmic agent that requires precise and accurate quantification in pharmaceutical formulations and biological matrices for both quality control and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on established principles of reversed-phase chromatography with UV detection, providing a reliable and sensitive analytical procedure.

Chromatographic Conditions

The separation and quantification of this compound were achieved using a reversed-phase HPLC method. The key chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 50 mM Phosphate Buffer : Acetonitrile (50:50, v/v), pH 3.0
Flow Rate 1.0 mL/min
Detection UV at 254 nm[1]
Injection Volume 10 µL
Column Temperature 30°C

Method Validation Summary

The HPLC method was validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are crucial for demonstrating the method's performance.[2][3][4]

Validation ParameterResult
Linearity Range 12 - 2400 ng/mL[1]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Dependent on instrumentation and sample matrix
Limit of Quantification (LOQ) Dependent on instrumentation and sample matrix

Experimental Protocols

1. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 50, 100, 500, 1000, and 2000 ng/mL).

2. Sample Preparation (from Human Plasma)

This protocol is based on a liquid-liquid extraction method.[1]

  • Aliquot Plasma: Pipette 0.5 mL of human plasma into a clean centrifuge tube.

  • Internal Standard: Add a known amount of a suitable internal standard.

  • pH Adjustment: Adjust the plasma sample's pH to 8.5.[1]

  • Extraction: Add 5 mL of an extraction solvent (e.g., 7.5% isopropanol in methylene chloride) to the tube.[1]

  • Vortex: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

3. Chromatographic Analysis

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard solutions and samples into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak areas for Sematilide and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (Sematilide/Internal Standard) against the concentration of the standard solutions. Determine the concentration of Sematilide in the samples from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Sematilide Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject Sample/Standard Working->Inject Plasma Aliquot Plasma Sample pH_Adjust Adjust pH to 8.5 Plasma->pH_Adjust Extract Liquid-Liquid Extraction pH_Adjust->Extract Evaporate Evaporate Organic Layer Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter_Sample Filter Sample (0.45 µm) Reconstitute->Filter_Sample Filter_Sample->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Sematilide Calibrate->Quantify

Caption: Workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for a Class III Antiarrhythmic Agent In Vitro Model for Assessing Proarrhythmic Risk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for an in vitro model to assess the proarrhythmic risk of Class III antiarrhythmic agents. This model integrates data from manual patch clamp electrophysiology, multi-electrode array (MEA) recordings with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), and in silico computational modeling, aligning with the principles of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[1][2][3]

Introduction

Class III antiarrhythmic agents exert their therapeutic effect primarily by blocking potassium channels involved in cardiac repolarization, leading to a prolongation of the action potential duration (APD).[4][5] However, this mechanism can also carry a risk of proarrhythmia, most notably Torsades de Pointes (TdP), a life-threatening ventricular tachyarrhythmia.[6][7] Therefore, robust in vitro assessment of proarrhythmic risk is a critical component of drug development. The model described herein provides a multi-faceted approach to characterize the electrophysiological effects of Class III agents and predict their potential for inducing arrhythmias.

Core Components of the In Vitro Model

The comprehensive assessment of proarrhythmic risk for a Class III antiarrhythmic agent involves three key components:

  • In Vitro Ion Channel Assays: Quantifying the effect of the test compound on key cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is the primary target of Class III drugs.[8][9]

  • Human iPSC-Cardiomyocyte (hiPSC-CM) Assays: Assessing the integrated electrophysiological effects of the compound on a more physiologically relevant cellular model.[2][3]

  • In Silico Modeling: Integrating the ion channel data into a computational model of a human ventricular cardiomyocyte to predict the effect on the action potential and calculate a proarrhythmic risk score.[10][11]

Data Presentation: Quantitative Analysis of a Representative Class III Agent (Dofetilide)

The following tables summarize quantitative data for the well-characterized Class III antiarrhythmic agent, dofetilide, which serves as a high-risk control compound in proarrhythmia assays.

Table 1: In Vitro Ion Channel Effects of Dofetilide

Ion ChannelAssay TypeIC50 (nM)Hill CoefficientReference
hERG (IKr)Manual Patch Clamp17.9 ± 1.21.0[12]
Nav1.5 (peak)Manual Patch Clamp>10,000N/A[4]
Cav1.2 (L-type)Manual Patch Clamp>10,000N/A[9]

Table 2: Effects of Dofetilide on hiPSC-Cardiomyocytes (MEA Data)

ParameterConcentration (nM)% Change from BaselineObservationReference
Field Potential Duration (FPDc)10Significant ProlongationIncreased risk of EADs[13][14]
Beat Period10VariableMay show instability[13]
Arrhythmic Events2 - 10Increased IncidenceEarly afterdepolarizations (EADs) observed[14][15]

Table 3: In Silico Proarrhythmic Risk Prediction for Dofetilide

In Silico ModelInput DataPredicted MetricRisk ClassificationReference
O'Hara-Rudy (ORd) dynamic modelhERG, Nav1.5, Cav1.2 IC50 valuesqNetHigh Risk[11][16]

Signaling Pathway and Experimental Workflow

Proarrhythmia_Pathway cluster_drug_interaction Drug Interaction cluster_cellular_effect Cellular Electrophysiology cluster_arrhythmia Arrhythmogenesis ClassIII Class III Antiarrhythmic Agent (e.g., Dofetilide) hERG hERG (IKr) Potassium Channel ClassIII->hERG Blockade APD Action Potential Duration (APD) hERG->APD Prolongation EAD Early Afterdepolarizations (EADs) APD->EAD Induction TdP Torsades de Pointes (TdP) EAD->TdP Triggering

Experimental_Workflow cluster_invitro In Vitro Assays cluster_insilico In Silico Modeling cluster_output Risk Assessment PatchClamp Manual Patch Clamp (hERG, Nav1.5, Cav1.2) DataIntegration Ion Channel Data Integration PatchClamp->DataIntegration MEA hiPSC-CM MEA Assay (FPD, Beat Rate, Arrhythmia) FinalRisk Proarrhythmic Risk Classification (Low, Intermediate, High) MEA->FinalRisk Confirmation & Validation AP_Simulation Action Potential Simulation (ORd Model) DataIntegration->AP_Simulation RiskScore Proarrhythmic Risk Score (qNet Calculation) AP_Simulation->RiskScore RiskScore->FinalRisk

Experimental Protocols

Protocol 1: Manual Patch Clamp Assay for hERG Potassium Current

Objective: To determine the concentration-dependent inhibition of the hERG (IKr) current by a test compound in a heterologous expression system.

Materials and Reagents:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH

  • Test compound stock solution (in DMSO)

  • Borosilicate glass capillaries for pipette fabrication

  • Patch clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Culture hERG-HEK293 cells to 50-80% confluency. Dissociate cells using a gentle enzyme-free method and plate them onto glass coverslips at a low density for single-cell recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[5]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Voltage Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 1 second to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

    • Repeat this protocol at a regular interval (e.g., every 15 seconds).

  • Data Acquisition:

    • Record baseline hERG tail currents for at least 3-5 minutes to ensure stability.

    • Apply the test compound at increasing concentrations, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

    • Perform a final washout with the external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Normalize the current amplitude to the baseline control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.

Protocol 2: Multi-Electrode Array (MEA) Assay with hiPSC-Cardiomyocytes

Objective: To assess the integrated effect of a test compound on the electrophysiology of a spontaneously beating monolayer of hiPSC-CMs.

Materials and Reagents:

  • Cryopreserved hiPSC-CMs

  • MEA plates (e.g., 48-well)

  • Coating solution (e.g., fibronectin)

  • Cardiomyocyte maintenance medium

  • Test compound stock solution (in DMSO)

  • MEA recording system and analysis software

Procedure:

  • MEA Plate Preparation: Coat the MEA plates with fibronectin solution according to the manufacturer's instructions to promote cell attachment.

  • Cell Plating: Thaw the cryopreserved hiPSC-CMs and plate them onto the coated MEA plates at a density that ensures the formation of a confluent, spontaneously beating monolayer within a few days.[17]

  • Cell Culture: Maintain the hiPSC-CMs in a CO2 incubator at 37°C, changing the medium every 2-3 days until a stable, synchronous beating pattern is observed (typically 7-14 days post-plating).[8]

  • Baseline Recording:

    • Place the MEA plate on the recording system and allow it to equilibrate for at least 10-20 minutes.

    • Record the baseline spontaneous field potentials from each well for a period of 2-5 minutes.

  • Compound Addition:

    • Prepare serial dilutions of the test compound in the maintenance medium.

    • Add the compound to the wells in a cumulative manner, with a 10-15 minute incubation period between each concentration.

    • Record the field potentials for 2-5 minutes after each addition.

  • Data Analysis:

    • Use the MEA software to detect and analyze the field potential waveforms.

    • Key parameters to quantify include:

      • Field Potential Duration (FPD), often corrected for beat rate (FPDc)

      • Beat Period (inverse of beat rate)

      • Spike Amplitude

      • Incidence and characteristics of arrhythmic events (e.g., EAD-like events, fibrillation-like activity).[18]

    • Compare the parameters at each compound concentration to the baseline values to determine the concentration-dependent effects.

Protocol 3: In Silico Modeling for Proarrhythmic Risk Assessment

Objective: To integrate in vitro ion channel data into a computational model of a human ventricular cardiomyocyte to predict the proarrhythmic risk of a test compound.

Software and Models:

  • Computational cardiac cell model (e.g., O'Hara-Rudy dynamic model - ORd)[11]

  • Software for running simulations (e.g., R, MATLAB, or specialized platforms)

Procedure:

  • Data Input:

    • Input the experimentally determined IC50 and Hill coefficient values for the test compound's effect on key cardiac ion channels (hERG, Nav1.5, Cav1.2, etc.) into the model.[10]

  • Simulation Protocol:

    • Pace the in silico cardiomyocyte model at a physiological rate (e.g., 1 Hz) until a steady-state action potential is achieved.

    • Simulate the effect of the test compound at various concentrations by modifying the conductance of the respective ion channels based on the input IC50 values.

    • For each concentration, run the simulation for a sufficient number of beats to reach a new steady-state.

  • Endpoint Analysis:

    • Analyze the simulated action potentials to determine key parameters such as:

      • Action Potential Duration at 90% repolarization (APD90)

      • Resting Membrane Potential

      • Presence of EADs

  • Risk Score Calculation:

    • Calculate a proarrhythmic risk metric, such as the qNet score. The qNet is the net charge carried by major inward and outward ionic currents during the action potential.[11][19]

    • A larger increase in qNet is indicative of a higher proarrhythmic risk.

  • Risk Classification:

    • Compare the calculated risk score to pre-defined thresholds established with a set of reference compounds with known clinical proarrhythmic risk (low, intermediate, and high) to classify the test compound.[16]

References

Application Notes and Protocols: Evaluation of Class III Antiarrhythmic Agents on Automated Electrophysiology Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Class III antiarrhythmic agents exert their therapeutic effect primarily by blocking cardiac potassium channels, thereby prolonging the repolarization phase of the cardiac action potential.[1] The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapid component of the delayed rectifier potassium current (IKr), a critical current in cardiac repolarization.[2][3] Inhibition of the hERG channel is the principal mechanism of action for Class III antiarrhythmics and is also a key factor in drug-induced QT prolongation, which can increase the risk of Torsades de Pointes (TdP), a life-threatening cardiac arrhythmia.[1][4]

Automated patch clamp (APC) platforms have become indispensable tools in cardiac safety screening and drug discovery, offering higher throughput and reproducibility compared to traditional manual patch clamp techniques.[5] These platforms are integral to initiatives like the Comprehensive in Vitro Proarrhythmia Assay (CiPA), which aims to provide a more holistic assessment of a drug's proarrhythmic risk by integrating data from multiple ion channel assays with in silico modeling.[6]

This document provides detailed application notes and protocols for the evaluation of a representative Class III antiarrhythmic agent, dofetilide, on an automated electrophysiology platform, with a focus on the dynamic hERG assay using the Milnes voltage protocol as recommended by the CiPA initiative.[6][7]

Signaling Pathway of Class III Antiarrhythmic Agents

Class III antiarrhythmic agents, by blocking the hERG potassium channel, directly impact the electrophysiology of cardiomyocytes. This action leads to a cascade of events that ultimately prolongs the action potential duration (APD) and the QT interval on an electrocardiogram.

G cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Electrophysiological Effect Class_III_Agent Class III Antiarrhythmic Agent (e.g., Dofetilide) hERG_Channel hERG (IKr) Potassium Channel Class_III_Agent->hERG_Channel Blocks K_Efflux Potassium Ion (K+) Efflux hERG_Channel->K_Efflux Mediates Repolarization Phase 3 Repolarization hERG_Channel->Repolarization Inhibition Delays K_Efflux->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Determines QT_Interval QT Interval APD->QT_Interval Correlates with

Mechanism of Action of Class III Antiarrhythmic Agents.

Experimental Protocols

Cell Preparation for Automated Patch Clamp

This protocol is optimized for Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel, a common cell line for cardiac safety assays.

Materials:

  • CHO-hERG cells

  • Cell culture medium (e.g., DMEM/F12 with appropriate supplements and selection antibiotics)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Detachment solution (e.g., Trypsin-EDTA or a non-enzymatic cell dissociation solution)

  • Serum-Free Medium (SFM) with trypsin inhibitor

  • Automated patch clamp external and internal solutions

Procedure:

  • Culture CHO-hERG cells in T-175 flasks until they reach 80-90% confluency.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Add 2-3 mL of pre-warmed detachment solution and incubate at 37°C for 2-3 minutes, or until cells begin to detach.

  • Gently tap the flask to dislodge the cells and add 5-7 mL of SFM containing a trypsin inhibitor to neutralize the detachment solution.

  • Create a single-cell suspension by gently pipetting the solution up and down.

  • Determine the cell count and viability using a hemocytometer or automated cell counter.

  • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 2-3 minutes.

  • Resuspend the cell pellet in the appropriate external solution for the automated patch clamp platform to the desired concentration (typically 1-5 x 10^6 cells/mL).

Automated Patch Clamp (QPatch) hERG Assay Protocol

This protocol outlines the procedure for conducting a dynamic hERG assay using the Milnes voltage protocol on a QPatch system. This protocol is designed to assess the kinetics of drug binding and trapping.[8][9]

Solutions:

  • External Solution (mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (mM): 120 KCl, 5.37 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP; pH 7.2 with KOH.

Experimental Workflow Diagram:

G Start Start Cell_Prep Prepare Single-Cell Suspension Start->Cell_Prep Load_APC Load Cells, Solutions, and Compound Plate into QPatch Cell_Prep->Load_APC Initiate_Run Initiate Automated Patch Clamp Run Load_APC->Initiate_Run Cell_Positioning Automated Cell Positioning and Sealing Initiate_Run->Cell_Positioning Whole_Cell Establish Whole-Cell Configuration Cell_Positioning->Whole_Cell Baseline_Recording Baseline Recording (Milnes Protocol - Vehicle) Whole_Cell->Baseline_Recording Compound_Addition Compound/Vehicle Addition Baseline_Recording->Compound_Addition Drug_Effect_Recording Record Drug Effect (Milnes Protocol) Compound_Addition->Drug_Effect_Recording Washout Washout (Optional) Drug_Effect_Recording->Washout Data_Acquisition Data Acquisition and Storage Washout->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis End End Data_Analysis->End

Automated Patch Clamp Experimental Workflow.

QPatch Run Protocol:

  • System Preparation: Prime the QPatch system with the appropriate internal and external solutions.

  • Loading: Load the prepared cell suspension, compound plates (containing various concentrations of dofetilide and controls), and the QPlate (patch clamp chip) into the instrument.

  • Automated Cell Handling: The system will automatically capture individual cells and form giga-ohm seals.

  • Whole-Cell Configuration: After seal formation, the system will rupture the cell membrane to achieve the whole-cell patch clamp configuration.

  • Milnes Voltage Protocol: The Milnes protocol consists of a series of depolarizing pulses to assess the kinetics of the hERG current. A typical protocol involves:

    • A holding potential of -80 mV.

    • A series of 10-second depolarizing pulses to +20 mV, repeated every 25 seconds.[6]

    • This pulse train is repeated multiple times to establish a stable baseline in the presence of a vehicle control (e.g., 0.1% DMSO).[8][10]

  • Compound Application: The system will then perfuse the cells with different concentrations of the Class III antiarrhythmic agent (e.g., dofetilide).

  • Data Recording: The Milnes voltage protocol is applied again in the presence of the compound to measure the inhibition of the hERG current and to assess drug trapping.

  • Data Acquisition: The software records the ionic currents from each cell throughout the experiment.

Data Analysis

The data generated from the automated patch clamp experiment is analyzed to determine the potency of the compound and its kinetic properties.

Key Parameters to Analyze:

  • IC50 Value: The concentration of the compound that causes 50% inhibition of the hERG current. This is determined by fitting a concentration-response curve to the data.

  • Drug Trapping: This is a measure of the degree to which a drug remains bound to the hERG channel, even after the membrane potential has returned to a negative resting state. It is assessed by comparing the current inhibition at the beginning and end of the pulse train in the presence of the drug.[8][9] A high percentage of trapping indicates that the drug dissociates slowly from the channel.[8]

Analysis Workflow:

  • Data Extraction: Export the raw current traces from the QPatch software.

  • Current Measurement: Measure the peak tail current amplitude for each voltage pulse.

  • Normalization: Normalize the current in the presence of the compound to the baseline current (vehicle control).

  • Concentration-Response Curve: Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50.

  • Trapping Analysis: Compare the fractional block of the first and last pulse in the drug application phase. The percentage of trapping can be calculated to quantify the degree of drug trapping.[8]

Data Presentation

The following tables summarize the expected quantitative data from the evaluation of dofetilide and another Class III antiarrhythmic, cisapride, on an automated patch clamp system.

Table 1: IC50 Values of Class III Antiarrhythmic Agents on hERG Current

CompoundAutomated Patch Clamp IC50 (nM)Manual Patch Clamp IC50 (nM)Reference
Dofetilide713[11]
Cisapride1826[11]

Table 2: Drug Trapping Kinetics of Class III Antiarrhythmic Agents

CompoundConcentration (nM)Drug Trapping (%)CharacteristicsReference
Dofetilide10097High trapping; slow dissociation[8][9]
Cisapride30026Low trapping; rapid dissociation[8][9]

Conclusion

Automated electrophysiology platforms provide a robust and efficient means of characterizing the effects of Class III antiarrhythmic agents on the hERG potassium channel. The detailed protocols and data analysis workflows presented here, particularly the use of the CiPA-recommended Milnes voltage protocol, allow for a comprehensive assessment of not only the potency (IC50) but also the kinetic properties (drug trapping) of these compounds. This information is crucial for understanding their mechanism of action and for predicting their potential proarrhythmic risk in a drug discovery and development setting. The ability to generate high-quality, reproducible data in a high-throughput manner makes automated patch clamp an essential technology for modern cardiac safety pharmacology.

References

Troubleshooting & Optimization

Troubleshooting rundown effects in Sematilide Hydrochloride patch clamp recordings

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sematilide Hydrochloride Patch Clamp Studies

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering rundown effects during patch clamp recordings of IKr (hERG) channels when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a Class III antiarrhythmic agent.[1][2] Its primary mechanism of action is the selective blockade of the rapidly activating component of the delayed rectifier potassium current, known as IKr.[3][4][5] The ion channel that conducts IKr is encoded by the human Ether-a-go-go-Related Gene (hERG).[6][7][8] Sematilide inhibits this channel in a concentration-dependent manner, with a reported IC50 of approximately 25 μM.[3][4][9]

Q2: What is "rundown" in the context of patch clamp recordings?

Rundown is a common experimental artifact in patch clamp electrophysiology, characterized by a gradual and irreversible decrease in the measured ion channel current over the course of an experiment.[10] This phenomenon is particularly prevalent in the whole-cell patch clamp configuration, where the dialysis of the cell's cytoplasm with the pipette's internal solution can lead to the loss of essential endogenous molecules required for normal channel function.[11][12][13] For IKr/hERG channels, rundown can complicate the interpretation of pharmacological data, as it may be mistaken for or mask the effect of a channel blocker like Sematilide.

Q3: Why are IKr/hERG channels susceptible to rundown?

The stability of IKr/hERG channels is sensitive to the intracellular environment. Rundown of these channels is often attributed to the washout of crucial cellular components and the disruption of regulatory pathways. Key factors include:

  • Loss of Metabolites: The dialysis of essential molecules like ATP and GTP from the cytoplasm into the recording pipette.[14]

  • Dephosphorylation: Disruption of the natural balance of intracellular kinases and phosphatases can alter the channel's phosphorylation state, leading to reduced activity.

  • Membrane Integrity: Changes in the composition of the cell membrane, such as the depletion of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2), can contribute to channel instability.[10]

Q4: My IKr current is running down. What are the immediate steps I should take?

When encountering rundown, it's essential to first verify the integrity of the fundamental patch clamp setup. This process involves a systematic check of your equipment and solutions.

start Rundown Detected check_seal Is the Giga-seal stable and >1 GΩ? start->check_seal check_solutions Are solutions fresh, filtered, and at correct pH & osmolarity? check_seal->check_solutions Yes improve_seal Improve seal formation: - Polish pipette tip - Use fresh cells - Check for vibration check_seal->improve_seal No check_atp Does the internal solution contain Mg-ATP (≥2 mM)? check_solutions->check_atp Yes remake_solutions Remake and verify all solutions check_solutions->remake_solutions No check_protocol Is the voltage protocol as short as possible? check_atp->check_protocol Yes add_atp Add Mg-ATP and GTP to internal solution check_atp->add_atp No consider_perforated Consider Perforated Patch (Gramicidin / Amphotericin) check_protocol->consider_perforated No, Rundown Persists end Stable Recording check_protocol->end Yes, Rundown Resolved improve_seal->check_seal remake_solutions->check_solutions add_atp->check_atp optimize_protocol Optimize voltage protocol to minimize recording time

Caption: Initial troubleshooting workflow for IKr rundown.

Troubleshooting Guides

Problem 1: Rapid current rundown (>5% per minute) in whole-cell mode.

This is a common and significant issue. If basic checks (see diagram above) do not resolve the problem, the primary cause is likely the dialysis of essential intracellular factors.

Solution: Switch to the Perforated Patch Clamp Technique.

The perforated patch configuration is a powerful method to mitigate rundown.[12] It uses pore-forming agents (like Gramicidin or Amphotericin B) in the pipette tip to gain electrical access to the cell while leaving the cell membrane intact. This prevents the washout of larger intracellular molecules, leading to more stable, long-lasting recordings.[11][15]

cluster_0 Whole-Cell Patch cluster_1 Perforated Patch pipette_wc Pipette Solution (with ATP) cell_wc Cell Cytoplasm (Dialyzed) pipette_wc->cell_wc Complete Intracellular Exchange label_wc Result: High risk of rundown due to loss of essential factors. pipette_pp Pipette Solution (with Gramicidin) cell_pp Cell Cytoplasm (Intact) pipette_pp->cell_pp Small Ion Exchange Only label_pp Result: Rundown is minimized as large molecules are retained.

Caption: Comparison of Whole-Cell vs. Perforated Patch configurations.
Problem 2: How should I correct for minor, consistent rundown when analyzing Sematilide block?

If rundown is slow, consistent, and minimal (e.g., <20% over the recording period), it can be acceptable to correct for it during data analysis.[10]

Solution: Time-matched Vehicle Control.

  • Establish a Baseline: After achieving whole-cell configuration, record the IKr current for several minutes to establish a stable baseline.

  • Vehicle Application: Perfuse the cell with the vehicle solution (the solution Sematilide is dissolved in, e.g., 0.1% DMSO in external solution) for the same duration as your planned drug application.

  • Measure Rundown: Quantify the percentage decrease in current during the vehicle application. This gives you the rate of rundown.

  • Drug Application: In a separate experiment, apply Sematilide and measure the total current inhibition.

  • Correction: Subtract the rundown percentage from the total inhibition percentage to estimate the true pharmacological block. For example, if the total inhibition is 40% and your vehicle control shows a 10% rundown over the same period, the corrected Sematilide-induced block is approximately 30%.

Experimental Protocols & Data

Recommended Solution Compositions

Maintaining appropriate ionic gradients and intracellular factors is critical. The tables below provide standard starting-point solution compositions for recording cardiac IKr currents. Note that osmolarity should be checked and adjusted.[13][16]

External Solution Component Concentration (mM)
NaCl137
KCl4
CaCl21.8
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Osmolarity ~300-310 mOsm
Pipette (Internal) Solution Concentration (mM)
K-Aspartate or KCl130
MgCl21
EGTA10
HEPES5
Mg-ATP2-5
Na2-GTP0.1
pH adjusted to 7.2 with KOH
Osmolarity ~280-290 mOsm
Protocol for Perforated Patch using Gramicidin

This protocol is adapted from standard procedures to minimize intracellular dialysis.[12]

  • Prepare Stock Solution: Make a high-concentration stock of Gramicidin (e.g., 50 mg/ml) in Dimethyl Sulfoxide (DMSO).[12]

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution into your filtered internal solution to a final concentration of 50-100 µg/ml.[12] Sonicate the solution for 1-2 minutes to ensure it is well-dissolved.

  • Pipette Filling (Tip-Dipping): To ensure a good seal, first dip the very tip of the pulled pipette into Gramicidin-free internal solution to fill the first ~100 µm. Then, backfill the rest of the pipette with the Gramicidin-containing solution. This prevents the pore-forming agent from interfering with seal formation.

  • Seal Formation: Approach the cell and form a Giga-ohm (GΩ) seal as you would for a standard patch.[15] Do not apply suction to rupture the patch.

  • Perforation Monitoring: After achieving a GΩ seal, monitor the series resistance (Rs) and cell capacitance (Cm). Perforation will occur gradually over 5-15 minutes as Gramicidin pores incorporate into the membrane patch. You will observe the series resistance decrease and the capacitive transients increase.

  • Begin Recording: Start your experiment once the series resistance has stabilized at a reasonably low level (typically < 30 MΩ).

References

Technical Support Center: Optimizing Sematilide Hydrochloride Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro concentration of Sematilide Hydrochloride to achieve desired electrophysiological effects while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

This compound is a Class III antiarrhythmic agent. Its primary mechanism of action is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr). This inhibition leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period in cardiac myocytes.

Q2: At what concentrations are the electrophysiological effects of this compound typically observed in vitro?

Based on available literature, the electrophysiological effects of this compound in isolated cardiac myocytes are generally observed in the micromolar (µM) range. Effective concentrations can vary depending on the specific cell type and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific in vitro model.

Q3: What are the potential mechanisms of cytotoxicity for Class III antiarrhythmic drugs like this compound?

While direct cytotoxicity data for this compound is limited, studies on other Class III antiarrhythmic drugs, such as amiodarone, suggest potential mechanisms that could be relevant. These may include:

  • Mitochondrial Dysfunction: Inhibition of mitochondrial respiration and uncoupling of oxidative phosphorylation can lead to decreased ATP production and cellular stress.[1][2][3]

  • Induction of Apoptosis: At higher concentrations, these drugs may trigger programmed cell death (apoptosis) through intrinsic (mitochondrial) or extrinsic pathways.[2]

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) can damage cellular components and contribute to cytotoxicity.[4]

Q4: How can I determine if this compound is causing cytotoxicity in my in vitro experiments?

Several assays can be used to assess cytotoxicity. It is recommended to use a combination of methods to get a comprehensive understanding of the cellular response. Common assays include:

  • MTT Assay: Measures metabolic activity, which can indicate a reduction in cell viability.

  • LDH Assay: Detects the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3) involved in apoptosis.

  • Mitochondrial Membrane Potential Assays: Assesses mitochondrial health, as a loss of membrane potential is an early indicator of apoptosis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high cell death at concentrations intended for electrophysiological studies. The chosen cell line may be particularly sensitive to this compound.Perform a dose-response curve starting from a lower concentration range (e.g., nanomolar) to determine the IC50 for cytotoxicity in your specific cell model.
Prolonged incubation time may lead to cumulative toxic effects.Optimize the incubation time. Consider shorter exposure periods that are sufficient to observe the desired electrophysiological effects.
Inconsistent results in cytotoxicity assays. Assay interference by the compound.Run appropriate controls, including a vehicle control and a positive control for cytotoxicity. Test for direct interference of this compound with the assay reagents.
Cell density is not optimal.Ensure consistent cell seeding density across all experiments as this can influence the outcome of cytotoxicity assays.
MTT assay shows decreased viability, but LDH assay shows no significant cytotoxicity. This compound may be causing a cytostatic effect (inhibition of proliferation) or metabolic inhibition rather than cell lysis.Use additional assays like Annexin V staining or a cell proliferation assay (e.g., BrdU incorporation) to distinguish between cytostatic and cytotoxic effects.
Evidence of apoptosis (e.g., positive Annexin V staining) but the underlying pathway is unknown. The drug may be activating either the intrinsic or extrinsic apoptotic pathway.Investigate key markers of different apoptotic pathways. For the intrinsic pathway, assess mitochondrial membrane potential and cytochrome c release. For the extrinsic pathway, measure the activity of initiator caspases like Caspase-8.

Data Summary: In Vitro Concentrations of Class III Antiarrhythmic Drugs

The following table summarizes in vitro concentrations of amiodarone, a related Class III antiarrhythmic drug, that have been associated with cytotoxic effects. This data can serve as a reference for designing initial dose-ranging studies for this compound, for which direct cytotoxicity data is limited.

Drug Cell Type Concentration Range (µM) Observed Effect Assay
AmiodaroneHuman Lymphocytes10 - 55.5LD50Tetrazolium dye reduction
AmiodaroneHuman Lymphocytes> 7.3Mitochondrial damageElectron Microscopy
AmiodaroneLung Fragments22Decreased cellular ATPATP measurement
AmiodaroneHepatocytes (HepG2)IC50 ~50Decreased cell viabilityMTT Assay
AmiodaroneEpithelial Cells (EAhy 926)IC50 ~30Decreased cell viabilityMTT Assay
AmiodaroneRenal Cells (Vero)IC50 ~20Decreased cell viabilityMTT Assay

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.

  • Materials:

    • Cells in culture

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).

    • After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Materials:

    • Cells in culture

    • This compound

    • LDH assay kit (commercially available)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well of the new plate.

    • Incubate for the time specified in the kit's protocol (usually 15-30 minutes) at room temperature, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the wavelength specified in the kit's protocol (typically 490 nm).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells in culture

    • This compound

    • Annexin V-FITC/PI apoptosis detection kit (commercially available)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep Prepare Sematilide HCl Concentrations treatment Treat Cells with Sematilide HCl drug_prep->treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI (Apoptosis) treatment->annexin data Read Absorbance/ Fluorescence mtt->data ldh->data annexin->data analysis Calculate % Viability/ % Cytotoxicity data->analysis conclusion Determine Non-Toxic Concentration Range analysis->conclusion

Caption: Workflow for determining the cytotoxic potential of this compound.

Potential Signaling Pathway for Drug-Induced Apoptosis

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Execution Phase drug Sematilide HCl (High Concentration) mito Mitochondrial Dysfunction drug->mito induces bax_bak Bax/Bak Activation mito->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential intrinsic pathway of apoptosis induced by high concentrations of Sematilide HCl.

References

Technical Support Center: Mitigating Sematilide Hydrochloride-Induced Torsades de Pointes in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing animal models to study sematilide hydrochloride and its potential for inducing torsades de pointes (TdP). This document provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My animal model is exhibiting a significant prolongation of the QT interval after sematilide administration. What are the immediate steps to prevent the onset of Torsades de Pointes?

A1: Prolonged QT interval is a critical precursor to TdP. Immediate intervention is recommended. Consider the following options:

  • Increase Pacing Rate: If your experimental setup allows for cardiac pacing, increasing the heart rate can be a highly effective countermeasure. High-rate pacing has been shown to suppress drug-induced TdP. In canine models with chronic atrioventricular (AV) block, pacing at 100-110 bpm prevented the induction of TdP by IKr blockers.[1] For ongoing TdP, pacing at 100 bpm has been shown to completely suppress the arrhythmia.[2][3][4][5]

  • Administer Magnesium Sulfate: Intravenous magnesium sulfate is a first-line therapy for TdP in clinical settings and has shown efficacy in animal models.[6][7][8][9] In canine studies, magnesium sulfate (30-60 mg/kg) prevented the induction of drug-induced TdP in 80% of animals.[6]

  • Correct Electrolyte Imbalances: Ensure that serum potassium and magnesium levels are within the normal to high-normal range. Hypokalemia is a significant risk factor for TdP. While a specific protocol for sematilide-induced TdP is not detailed, general guidelines for intravenous potassium chloride (KCl) administration in dogs suggest a rate not exceeding 0.5 mEq/kg/hr.

Q2: Torsades de Pointes has occurred in my animal model. What are the recommended procedures for termination of the arrhythmia?

A2: The immediate goal is to terminate the arrhythmia and stabilize the animal.

  • High-Rate Pacing: If available, initiate high-rate ventricular pacing (e.g., 100 bpm in a canine model) to overdrive suppress the arrhythmia.[2][3][4][5]

  • Intravenous Magnesium Sulfate: Administer a bolus of magnesium sulfate. In a canine model of quinidine-induced TdP, 30-60 mg/kg of magnesium sulfate was effective.[6][7]

  • Defibrillation: If the arrhythmia persists and leads to hemodynamic instability, defibrillation may be necessary as a life-saving measure.

Q3: I am designing a study to evaluate a potential mitigator of sematilide-induced TdP. What are some pharmacological agents I could consider as positive controls or comparators?

A3: Amiodarone is an excellent candidate for comparison. Unlike sematilide, which is a selective IKr channel blocker, amiodarone has a broader mechanism of action, blocking multiple ion channels (IKr, IKs, sodium, and calcium channels) and acting as a non-competitive anti-sympathetic agent.[10][11][12][13][14] This multi-channel blockade is thought to contribute to its lower incidence of TdP despite causing QT prolongation.[10][12]

Q4: Can I pre-treat my animals to reduce the risk of sematilide-induced TdP?

A4: Yes, pre-treatment strategies can be employed, particularly in sensitive animal models.

  • Electrolyte Management: Ensure baseline serum potassium and magnesium levels are in the mid-to-high normal range before sematilide administration.

  • Co-administration with a Calcium Channel Blocker: While not specific to sematilide, studies have shown that the co-administration of a calcium channel blocker like verapamil can reduce the incidence of TdP induced by other IKr blockers.[7]

  • Consideration of Anesthesia: Be aware that some anesthetics can influence cardiac repolarization and the susceptibility to TdP.

Quantitative Data on Mitigating Interventions

The following tables summarize quantitative data from animal studies on various strategies to mitigate drug-induced Torsades de Pointes.

Table 1: Efficacy of High-Rate Pacing in Canine Models of Drug-Induced TdP

InterventionDrug ModelEfficacyReference
Pacing at 100-110 bpmDofetilidePrevented TdP in 6 out of 7 dogs[1]
Pacing at 100 bpmDofetilideSuppressed ongoing TdP in 4 out of 4 dogs[2][3][4][5]

Table 2: Efficacy of Magnesium Sulfate in a Canine Model of Drug-Induced TdP

InterventionDrug ModelEfficacyReference
30-60 mg/kg MgSO₄QuinidinePrevented TdP in 8 out of 10 dogs (80%)[6]
30-60 mg/kg MgSO₄QuinidinePrevented TdP in 7 out of 9 dogs (77.8%)[7]

Detailed Experimental Protocols

Protocol 1: High-Rate Pacing for Suppression of Drug-Induced TdP in a Canine Model

This protocol is adapted from studies using IKr blockers in anesthetized dogs with chronic AV block.

  • Animal Model: Anesthetized canine with surgically induced chronic complete atrioventricular (AV) block.

  • Baseline Pacing: Establish a baseline ventricular pacing rate (e.g., 50 beats/minute) via a right ventricular apical pacing lead.

  • Induction of TdP: Administer this compound at the desired dose.

  • Monitoring: Continuously monitor the ECG for QT prolongation and the onset of TdP.

  • Intervention: Upon the first occurrence of TdP, immediately increase the ventricular pacing rate to 100 beats/minute. Maintain this rate for a set period (e.g., 2 minutes) to assess for suppression of the arrhythmia.

  • Data Analysis: Quantify the incidence and duration of TdP episodes before and after the initiation of high-rate pacing.

Protocol 2: Pharmacological Mitigation of Drug-Induced TdP with Magnesium Sulfate in a Canine Model

This protocol is based on studies investigating magnesium sulfate for quinidine-induced TdP.

  • Animal Model: Anesthetized canine model.

  • Induction of TdP: Administer this compound to induce QT prolongation and TdP. Ventricular pacing may be used to facilitate the induction of TdP.

  • Monitoring: Continuously record ECG to monitor for arrhythmias.

  • Intervention: Upon induction of TdP, administer a bolus of magnesium sulfate intravenously. A starting dose of 30 mg/kg can be used. If TdP persists, a second bolus to reach a cumulative dose of 60 mg/kg can be administered.[6][7]

  • Data Analysis: Compare the incidence and duration of TdP before and after magnesium sulfate administration.

Visualizations

Signaling Pathway Diagrams

Sematilide_TdP_Pathway Sematilide This compound IKr_Channel IKr Potassium Channel (hERG) Sematilide->IKr_Channel Blocks Repolarization Ventricular Repolarization IKr_Channel->Repolarization Inhibits APD Action Potential Duration (APD) Prolongation Repolarization->APD Leads to QT_Interval QT Interval Prolongation APD->QT_Interval Manifests as EAD Early Afterdepolarizations (EADs) QT_Interval->EAD Creates Substrate for TdP Torsades de Pointes (TdP) EAD->TdP Triggers

Caption: Signaling pathway of sematilide-induced Torsades de Pointes.

Mitigation_Pathways cluster_mitigators Mitigating Agents cluster_channels Ion Channels cluster_effects Cellular Effects Amiodarone Amiodarone IKr IKr Amiodarone->IKr Blocks IKs IKs Amiodarone->IKs Blocks INa INa Amiodarone->INa Blocks ICa ICa,L Amiodarone->ICa Blocks Repolarization_Homogenization Homogenization of Repolarization Amiodarone->Repolarization_Homogenization Promotes Magnesium Magnesium Sulfate Magnesium->IKr Modulates Magnesium->ICa Modulates EAD_Suppression Suppression of EADs Magnesium->EAD_Suppression Contributes to HighRatePacing High-Rate Pacing APD_Shortening APD Shortening (at high rates) HighRatePacing->APD_Shortening Induces APD_Shortening->EAD_Suppression Leads to Repolarization_Homogenization->EAD_Suppression Leads to TdP Torsades de Pointes EAD_Suppression->TdP Prevents

Caption: Mechanisms of action for mitigating agents against TdP.

Experimental Workflow Diagram

Experimental_Workflow Start Start Experiment Animal_Prep Animal Preparation (e.g., Anesthesia, Instrumentation for ECG) Start->Animal_Prep Baseline Record Baseline ECG & Electrophysiological Parameters Animal_Prep->Baseline Sematilide_Admin Administer this compound Baseline->Sematilide_Admin Monitoring Continuous ECG Monitoring for QT Prolongation & Arrhythmias Sematilide_Admin->Monitoring TdP_Check Torsades de Pointes Occurs? Monitoring->TdP_Check No_TdP Continue Monitoring / End Experiment TdP_Check->No_TdP No Mitigation Apply Mitigating Intervention (e.g., High-Rate Pacing, MgSO4) TdP_Check->Mitigation Yes End End Experiment No_TdP->End Post_Intervention Record ECG & Electrophysiological Parameters Post-Intervention Mitigation->Post_Intervention Analysis Data Analysis Post_Intervention->Analysis Analysis->End

Caption: Experimental workflow for inducing and mitigating sematilide-induced TdP.

References

a class III antiarrhythmic agent dose-response curve optimization in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers performing in vivo dose-response studies with Class III antiarrhythmic agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of a Class III antiarrhythmic agent?

A1: Class III antiarrhythmic agents primarily work by blocking potassium channels, specifically the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1][2] This action slows the repolarization phase (Phase 3) of the cardiac action potential.[2][3] The result is a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP), which is the therapeutic basis for suppressing tachyarrhythmias, particularly those caused by reentry mechanisms.[2][4] On a surface electrocardiogram (ECG), this effect manifests as a prolongation of the QT interval.[2]

Diagram: Mechanism of Action of Class III Antiarrhythmics

Class_III_Mechanism cluster_AP Cardiac Action Potential cluster_channel Ion Channel Activity AP_curve IKr IKr Potassium Channel ClassIII Class III Agent Block Blockade ClassIII->Block Block->IKr Inhibits K+ Efflux p3->IKr Primary Site of Action

Caption: Class III agents block IKr potassium channels, slowing repolarization.

Q2: What is the most critical endpoint to measure in an in vivo dose-response study for a Class III agent?

A2: The most critical endpoint is the heart rate-corrected QT interval (QTc).[5] Prolongation of the QTc interval is the hallmark pharmacodynamic effect of Class III agents and serves as a surrogate marker for assessing the risk of drug-induced torsades de pointes (TdP), a potentially fatal ventricular arrhythmia.[6][7] While other parameters like J-Tpeak corrected (JTpc) and Tpeak-Tend corrected (Tpeca) are being explored to better discriminate proarrhythmic risk, QTc remains the primary biomarker required by regulatory guidelines like ICH S7B.[5][8]

Q3: How do I choose the right animal model for my study?

A3: The choice of animal model is critical. Non-rodent species are preferred because their cardiac electrophysiology, particularly the ionic currents responsible for repolarization, is more similar to humans.[9]

  • Dogs (Beagle): Historically a standard model, dogs have similar cellular electrophysiology to humans.[10] They are frequently used in telemetry studies for cardiovascular safety assessment.

  • Non-Human Primates (Cynomolgus Monkey): Also a highly relevant model with close physiological similarity to humans.

  • Rabbits: Often used for studies focusing on ion channel function, repolarization, and re-entrant arrhythmias.[11]

  • Pigs and Goats: These large animal models are well-suited for translational studies that may involve interventional electrophysiology techniques.[10][11]

Rodent models are generally not considered appropriate for primary QT assessment due to significant differences in their cardiac ion channel composition.[9]

Troubleshooting Guides

Problem 1: I am observing high variability in my baseline QTc measurements, making it difficult to detect a drug effect.

Potential Cause Troubleshooting Step Rationale
Inadequate Acclimatization Ensure animals are fully acclimatized to the housing and telemetry equipment for at least 7-10 days before dosing.Stress and movement artifacts significantly impact heart rate and ECG morphology, leading to high variability. Proper acclimatization minimizes these factors.
Incorrect Heart Rate Correction Formula Use an individual-animal correction formula (e.g., individual animal's regression-derived formula) rather than a generic formula like Bazett's or Fridericia's.Generic formulas often over- or under-correct at different heart rates. An individual correction, derived from that animal's own baseline data, provides the most accurate QTc.[12]
Spontaneous QT Variability Collect a sufficient baseline period (e.g., 24-48 hours) to capture the natural circadian rhythm and spontaneous variability of the QT interval.[12]A robust baseline allows for time-matched comparisons with post-dose data, helping to distinguish a true drug effect from random fluctuation.[13]
Inconsistent Data Analysis Use a consistent, validated algorithm for defining the end of the T-wave. Manual review by trained technicians should be standardized.The end of the T-wave can be ambiguous. Inconsistent determination is a major source of measurement variability.[12]

Diagram: Troubleshooting Workflow for High QTc Variability

Troubleshooting_Variability start High Baseline QTc Variability Observed q1 Is animal fully acclimatized (>7 days)? start->q1 a1_no Action: Extend Acclimatization Period q1->a1_no No q2 Are you using an individual animal HR correction? q1->q2 Yes a1_no->q2 a2_no Action: Re-analyze data using individual correction (e.g., linear regression) q2->a2_no No q3 Is baseline data sufficiently long (>24h)? q2->q3 Yes a2_no->q3 a3_no Action: Collect longer baseline in future studies q3->a3_no No q4 Is T-wave analysis method consistent? q3->q4 Yes a3_no->q4 a4_no Action: Standardize algorithm and manual review process q4->a4_no No end_node Variability Reduced. Proceed with Study. q4->end_node Yes a4_no->end_node

Caption: Decision tree for troubleshooting high baseline QTc variability.

Problem 2: I am not observing a clear, dose-dependent increase in QTc interval.

Potential Cause Troubleshooting Step Rationale
Inadequate Drug Exposure Conduct pharmacokinetic (PK) analysis. Correlate plasma drug concentrations with the pharmacodynamic (PD) effect (QTc change).The lack of effect may be due to poor absorption, rapid metabolism, or rapid excretion, resulting in plasma concentrations below the therapeutic threshold. A PK/PD analysis is essential to confirm target engagement.[4]
Dose Range Too Low Review in vitro data (e.g., hERG IC50) and literature on similar compounds to select a more appropriate dose range. Consider a dose escalation design.The selected doses may be insufficient to produce a measurable effect. The dose range should ideally span from a no-effect level to a maximum tolerated dose or a dose that produces a clear pharmacologic response.
Reverse Use-Dependence Analyze QTc changes at different heart rates. Administer the drug during the animal's rest/sleep phase when heart rates are lower.Many "pure" Class III agents exhibit reverse use-dependence, meaning their channel-blocking effect is more pronounced at slower heart rates.[14] If the experiment is conducted during a period of high activity and fast heart rates, the effect may be masked.
Multi-Ion Channel Effects The compound may also block calcium (ICa,L) or late sodium (INa,L) channels, which can shorten the action potential, counteracting the IKr block.A compound that blocks multiple ion channels may have a muted or non-existent effect on the net QTc interval, despite blocking hERG.[5] This is a key concept in the CiPA initiative.[1][15]

Problem 3: The test agent is causing proarrhythmia (e.g., Torsades de Pointes) at unexpectedly low doses.

Potential Cause Troubleshooting Step Rationale
High "Torsadogenic" Potential Carefully document the dose and plasma concentration at which proarrhythmia occurs. Analyze ECGs for early afterdepolarizations (EADs) or excessive QT prolongation.This is a critical safety finding. The drug may be a potent and selective IKr blocker with a narrow therapeutic index. Exaggerated QT prolongation is a key predictor of TdP.[6]
Electrolyte Imbalance Ensure animals have normal serum potassium and magnesium levels prior to and during the study.Hypokalemia and hypomagnesemia can exacerbate the QT-prolonging and proarrhythmic effects of Class III agents.
Anesthetic Effects If using an anesthetized model, choose an anesthetic with minimal impact on cardiac electrophysiology (e.g., alpha-chloralose).Some anesthetics (e.g., isoflurane) can independently affect cardiac ion channels and may interact with the test agent to potentiate proarrhythmia.
Model Sensitivity Certain arrhythmia models (e.g., atrioventricular block models) are specifically designed to be sensitive to proarrhythmic events.If using a sensitized model, the lower threshold for proarrhythmia may be expected. This highlights the importance of choosing a model appropriate for the study's objective (efficacy vs. safety).

Experimental Protocols

Protocol 1: In Vivo Dose-Escalation Study for QTc Assessment in a Conscious, Telemetry-Instrumented Dog Model

  • Animal Preparation:

    • Surgically implant a telemetry transmitter (e.g., DSI M11 or equivalent) in adult male Beagle dogs (N=4-6 per group) according to the manufacturer's instructions.

    • Allow a minimum of 2 weeks for post-operative recovery.

    • Acclimatize animals to the study environment and procedures for at least 7 days prior to the first dose.

  • Baseline Data Collection:

    • Collect continuous ECG and heart rate data for at least 24 hours prior to dosing to establish a stable baseline and to calculate individual heart rate correction factors.

  • Dose Administration and Escalation:

    • Administer the test agent via the intended clinical route (e.g., oral gavage or intravenous infusion).

    • Employ a rising-dose design. For example:

      • Day 1: Vehicle Control

      • Day 4: Dose 1 (e.g., 0.1 mg/kg)

      • Day 7: Dose 2 (e.g., 1.0 mg/kg)

      • Day 10: Dose 3 (e.g., 10 mg/kg)

    • A sufficient washout period (e.g., 72 hours) between doses is critical to prevent drug accumulation.

  • Data Acquisition:

    • Record continuous ECG data from the pre-dose baseline period until at least 24 hours post-dose for each dosing occasion.

    • Collect serial blood samples at pre-determined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24 hours post-dose) for pharmacokinetic analysis.

  • Data Analysis:

    • Extract ECG data in 10-30 second segments at regular intervals (e.g., every 15 minutes).

    • Calculate mean RR and QT intervals for each segment.

    • Apply an individual animal heart rate correction to the QT interval to derive QTc.

    • Calculate the change from the time-matched vehicle baseline (ΔQTc) and the change from the pre-dose baseline (ΔΔQTc).

    • Correlate ΔΔQTc values with plasma drug concentrations to generate an exposure-response curve.

Diagram: Experimental Workflow for a Dose-Escalation Study

Experimental_Workflow prep Animal Prep & Telemetry Implant accl Recovery & Acclimatization prep->accl base 24h Baseline ECG & HR Data Collection accl->base dose Dose Administration (Vehicle, Dose 1, 2, 3) base->dose acq 24h Post-Dose Data & PK Sample Collection dose->acq wash Washout Period (e.g., 72h) acq->wash wash->dose Next Dose Level analysis ECG & PK/PD Analysis: Calculate ΔΔQTc wash->analysis Final Dose Complete report Generate Dose-Response & Exposure-Response Curves analysis->report

Caption: Workflow from animal preparation to final data analysis.

Data Presentation

Table 1: Example Summary of Mean Change from Baseline in QTc (ms)

Dose LevelNTime Post-Dose (hours)
1 2 4 8 24
Vehicle 41.2 ± 2.10.8 ± 1.9-0.5 ± 2.5-1.1 ± 2.00.3 ± 1.8
0.1 mg/kg 45.6 ± 3.08.9 ± 2.812.5 ± 3.57.1 ± 2.91.5 ± 2.2
1.0 mg/kg 415.2 ± 4.125.8 ± 4.535.1 ± 5.022.4 ± 4.84.3 ± 3.1
10 mg/kg 438.9 ± 5.555.3 ± 6.268.7 ± 7.145.0 ± 6.510.2 ± 4.0
Data are presented as Mean ± SD. *p < 0.05 compared to time-matched vehicle control.

Table 2: Example Pharmacokinetic / Pharmacodynamic (PK/PD) Correlation

Dose LevelCmax (ng/mL)AUC0-24 (ng*h/mL)Peak ΔΔQTc (ms)
0.1 mg/kg 25 ± 8150 ± 4513
1.0 mg/kg 245 ± 601680 ± 35035
10 mg/kg 2600 ± 55018500 ± 410069
Data are presented as Mean ± SD.

References

Technical Support Center: Stability of Class III Antiarrhythmic Agents in Long-Term Experimental Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Class III antiarrhythmic agents during long-term experimental storage. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for Class III antiarrhythmic agents?

Most Class III antiarrhythmic agents in solid form, such as tablets or powders, should be stored at controlled room temperature, protected from excess heat, moisture, and light. Liquid formulations, especially aqueous solutions for injection or oral suspensions, may have more specific requirements, including refrigeration. Always refer to the manufacturer's instructions for specific storage conditions.

Q2: How do different environmental factors affect the stability of these agents?

Temperature, humidity, and light are critical factors that can lead to the degradation of Class III antiarrhythmic agents. For example, elevated temperatures can accelerate hydrolysis and oxidation, while exposure to light can cause photodegradation. High humidity can be particularly detrimental to solid dosage forms, potentially leading to physical changes and chemical degradation.

Q3: What are the common degradation pathways for Class III antiarrhythmic agents?

The primary degradation pathways include:

  • Hydrolysis: Breakdown of the molecule by reaction with water. This can be influenced by pH.

  • Oxidation: Degradation due to reaction with oxygen.

  • Photodegradation: Degradation caused by exposure to light.

  • Thermal Degradation: Breakdown caused by exposure to high temperatures.

The specific degradation products will vary depending on the chemical structure of the agent. For instance, Dronedarone has been shown to degrade under alkaline hydrolytic and alkaline photolytic conditions.[1]

Troubleshooting Guides

HPLC Analysis Issues in Stability Studies

Q1: I'm observing peak tailing or splitting in my chromatograms. What could be the cause?

Peak tailing or splitting can arise from several issues:

  • Column Overload: Injecting too concentrated a sample. Try diluting your sample.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, leading to poor peak shape. Ensure the mobile phase pH is appropriate for your compound.

  • Column Degradation: The stationary phase of the column may have degraded. Consider replacing the column.

Q2: My retention times are shifting between runs. How can I fix this?

Retention time variability can be caused by:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump is functioning correctly.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.

  • Leaks in the System: Check for any leaks in the pump, injector, or fittings.

Q3: I'm seeing extraneous peaks in my chromatogram. What is their origin?

Ghost peaks or unexpected peaks can be due to:

  • Contaminated Mobile Phase or Solvents: Use high-purity solvents and filter your mobile phase.

  • Sample Carryover: Clean the injector and autosampler needle between injections.

  • Degradation of the Sample in the Vial: Ensure your sample is stable in the autosampler solvent and conditions.

  • Bleed from the Column or other System Components: This may occur with older columns or certain mobile phases.

Quantitative Stability Data

The following tables summarize the stability of common Class III antiarrhythmic agents under various storage conditions.

Table 1: Stability of Amiodarone Hydrochloride in Different Formulations

FormulationConcentrationStorage TemperatureStorage DurationRemaining ConcentrationReference
Oral Suspension5 mg/mL4°C91 days≥ 90%
Oral Suspension5 mg/mL25°C42 days≥ 90%
IV Admixture (5% Dextrose)25 mg/mL5°C ± 3°C (protected from light)28 daysStable (no decrease)[2]
IV Admixture (5% Dextrose or 0.9% NaCl)Not specified5°C32 daysStable[2]
IV Admixture (5% Dextrose or 0.9% NaCl)Not specified25°C32 daysStable[2]
IV Admixture (5% Dextrose or 0.9% NaCl)Not specified40°C18 daysSignificant degradation[2]

Table 2: Stability of Sotalol Hydrochloride in Oral Suspension

Formulation VehicleConcentrationStorage TemperatureStorage DurationRemaining ConcentrationReference
Ora Plus:Ora Sweet (1:1)5 mg/mL4°C91 days≥ 98.9%[3]
Ora Plus:Ora Sweet (1:1)5 mg/mL25°C91 days≥ 95.5%[3]
1% Methylcellulose:Simple Syrup (1:9)5 mg/mL4°C91 days≥ 95.5%[3]
1% Methylcellulose:Simple Syrup (1:9)5 mg/mL25°C91 days≥ 94.4%[3]

Table 3: General Stability Information for Other Class III Antiarrhythmics

AgentFormulationGeneral Stability NotesReference
Dronedarone SolidCan degrade under heat, light, or humidity. Proper storage in a tightly closed container at controlled room temperature is essential.[4][4]
Dofetilide CapsulesCross-linking of the gelatin capsule during extended storage at elevated temperature and humidity (ICH accelerated conditions) does not affect bioavailability.[5][5]
Ibutilide Fumarate SolidStable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][6][1][6]
Azimilide Dihydrochloride SolidStore at -20°C. Information on long-term stability at other conditions is limited.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Dronedarone Hydrochloride

This protocol is adapted from a validated method for the quantitative analysis of Dronedarone Hydrochloride in tablet form.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Waters Symmetry C8 (100 x 4.6 mm), 5 µm particle size.

  • Mobile Phase: A mixture of buffer and methanol (40:60 v/v). The buffer consists of 50 mM KH2PO4 with 1 ml of triethylamine in 1 liter of water, with the pH adjusted to 2.5 using ortho-phosphoric acid.

  • Flow Rate: 1 ml/min.

  • Detection Wavelength: 290 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Forced Degradation Study Procedure:

  • Acid Degradation: Heat the drug with 1M HCl at 80°C for 2 hours.

  • Alkaline Degradation: Heat the drug with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Heat the drug with 6% v/v H2O2 at 80°C for 2 hours.

  • Thermal Degradation: Expose the solid drug to high temperatures (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the drug to UV light for a specified period.

After exposure to stress conditions, samples are prepared and analyzed using the HPLC method to assess the extent of degradation and the resolution of the parent drug from its degradation products.

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution & Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting start Define Stability Protocol (ICH Guidelines) select_batches Select Batches of Class III Agent start->select_batches package_samples Package Samples in Intended Containers select_batches->package_samples storage_conditions Define Storage Conditions (e.g., 25°C/60%RH, 40°C/75%RH) package_samples->storage_conditions place_in_chambers Place Samples in Stability Chambers storage_conditions->place_in_chambers pull_samples Pull Samples at Defined Time Points place_in_chambers->pull_samples analytical_testing Perform Analytical Testing (e.g., HPLC for Potency, Degradants) pull_samples->analytical_testing analytical_testing->pull_samples Next Time Point data_analysis Analyze Data for Trends and Degradation analytical_testing->data_analysis shelf_life Determine Shelf-Life or Retest Period data_analysis->shelf_life report Generate Stability Report shelf_life->report Troubleshooting_Logic start Chromatographic Problem Observed check_system Check System Parameters (Pressure, Flow Rate) start->check_system check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_column Inspect Column (Age, Contamination) start->check_column check_sample Evaluate Sample (Concentration, Solvent) start->check_sample isolate_variable Isolate and Test One Variable at a Time check_system->isolate_variable check_mobile_phase->isolate_variable check_column->isolate_variable check_sample->isolate_variable isolate_variable->start No, try next variable resolve Problem Resolved isolate_variable->resolve Yes

References

Technical Support Center: Sematilide Hydrochloride Research in 3D Cardiac Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3D cell culture models to investigate the cardiac effects of Sematilide Hydrochloride. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to navigate the transition from traditional 2D cell culture to more physiologically relevant 3D systems.

Frequently Asked Questions (FAQs)

Q1: Why are 2D cell cultures inadequate for this compound research?

A1: Traditional 2D cell cultures, typically monolayers of cardiomyocytes, lack the complex architecture and microenvironment of native heart tissue.[1][2] This simplified system fails to replicate crucial cell-cell and cell-matrix interactions that influence cardiac function and drug response.[2][3] Consequently, 2D models often yield misleading data on the cardiotoxic potential of compounds like this compound, which primarily affects cardiac electrophysiology.

Q2: What are the main advantages of using 3D cardiac models (spheroids/organoids) for this research?

A2: 3D cardiac models, such as spheroids and organoids generated from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), offer significantly improved physiological relevance.[1][4][5] They better mimic the native heart's structure, cellular composition, and function.[6][7] This allows for more accurate assessment of electrophysiological parameters, contractility, and potential pro-arrhythmic effects of drugs, providing more predictive data for in vivo responses.[1][8]

Q3: What is the primary mechanism of action for this compound's cardiotoxicity?

A3: this compound is a known potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel. This channel is critical for cardiac action potential repolarization. Inhibition of the hERG channel by Sematilide delays repolarization, leading to QT interval prolongation on an electrocardiogram, which can trigger potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).

Q4: What are the key differences between cardiac spheroids and cardiac organoids?

A4: Cardiac spheroids are typically simpler, self-assembled aggregates of cardiac cells, often formed by co-culturing hiPSC-CMs with cardiac fibroblasts and endothelial cells to better represent the cellular composition of the heart.[9] Cardiac organoids are more complex 3D structures that undergo a degree of self-organization and morphogenesis to recapitulate aspects of early heart development, sometimes forming chamber-like cavities.[6] While spheroids are excellent for high-throughput screening, organoids can provide deeper insights into developmental cardiotoxicity and complex disease modeling.[4][8]

Q5: Can 3D models be used for high-throughput screening (HTS) of compounds like Sematilide?

A5: Yes, 3D models, particularly cardiac spheroids, are highly amenable to HTS formats.[1][10] Spheroids can be generated uniformly in multi-well plates (e.g., 96- or 384-well U-bottom, low-attachment plates), allowing for automated liquid handling and analysis using high-content imaging systems and kinetic plate readers.[10][11][12]

Troubleshooting Guides

This section provides solutions to common issues encountered during the formation and analysis of 3D cardiac models for cardiotoxicity studies.

Problem 1: Poor or Inconsistent Spheroid/Organoid Formation
Possible Cause Suggested Solution
Suboptimal Cell Quality Ensure hiPSCs are undifferentiated before starting cardiac differentiation. Verify high purity (>90%) of hiPSC-CMs post-differentiation via flow cytometry for cardiac troponin T (cTnT).
Incorrect Seeding Density Optimize the number of cells seeded per well. Too few cells may not aggregate, while too many can lead to a necrotic core. Start with a titration of 5,000 to 20,000 cells per spheroid in a 96-well plate.[10]
Inappropriate Culture Plates Use ultra-low attachment (ULA) plates with a U-bottom shape to promote cell aggregation into a single, centrally located spheroid.[11]
Differentiation Protocol Failure If organoid formation fails during differentiation, reassess the quality and activity of growth factors and small molecules used in the protocol. Ensure precise timing of media changes and supplement additions.[13]
Problem 2: Irregular or Absent Beating in Cardiac Models
Possible Cause Suggested Solution
Immaturity of Cardiomyocytes Allow sufficient time for maturation in 3D culture. Spontaneous, synchronous beating typically appears after 3-4 days and stabilizes over 1-2 weeks.[9][10]
Necrotic Core Formation Large spheroids (>500 µm) can develop a necrotic core due to limited oxygen and nutrient diffusion. Use smaller spheroids or culture in spinning bioreactors or on an orbital shaker to improve diffusion.[14]
Culture Medium Issues Ensure the culture medium has the correct formulation, pH, and osmolarity. Refresh media regularly (typically every 2-3 days) to replenish nutrients and remove waste.
Contamination Regularly screen for mycoplasma and other microbial contaminants, which can impair cell function.[15]
Problem 3: Low Signal-to-Noise Ratio in Functional Assays
Possible Cause Suggested Solution
Inefficient Dye Loading (Calcium/Voltage) Optimize dye concentration and incubation time. Ensure the dye solution completely covers the spheroid/organoid. Some dyes may require a solubilizing agent like Pluronic F-127 for better cell penetration.
Phototoxicity or Photobleaching Minimize exposure to excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. Use of anti-bleaching agents in the medium can also help.[16]
Poor Spheroid-Electrode Contact (MEA) For MEA recordings, ensure the organoid is positioned directly on top of the electrodes and has formed a stable connection. Allow time for the organoid to attach to the MEA surface.[17]
Movement Artifacts For imaging-based assays, contraction can cause movement artifacts. Use motion-tracking software to correct for this. Alternatively, for electrophysiology, a motion-arresting agent like blebbistatin can be used, though its potential effects on the assay should be considered.[17][18]

Data Presentation: 2D vs. 3D Cardiotoxicity Assessment

The following table summarizes hypothetical comparative data for a hERG-blocking compound like this compound, illustrating the typical differences observed between 2D and 3D cardiac models.

Parameter2D Monolayer3D Cardiac SpheroidRationale for Difference
IC50 (hERG Blockade) 85 nM120 nMDrug penetration into the 3D structure is slower, and enhanced cell-cell communication can modulate drug response, often requiring a higher concentration to elicit the same effect.[1]
Arrhythmia Induction Threshold 150 nM250 nMThe synchronized, multicellular 3D environment provides a buffer against arrhythmic events, better reflecting the in vivo situation where isolated cell events may not propagate.
Field Potential Duration (FPDc) 40% increase at 100 nM25% increase at 100 nMThe electrophysiological network in 3D models is more robust and complex, leading to a more tempered response to ion channel blockade compared to isolated 2D cells.
Viability (IC50) 2.5 µM> 10 µM3D cultures are generally more resistant to cytotoxic effects due to diffusion gradients and protective cell-cell interactions.

Experimental Protocols

Protocol 1: Generation of hiPSC-Derived Cardiac Spheroids
  • Cell Preparation : Differentiate hiPSCs into cardiomyocytes (hiPSC-CMs), endothelial cells (hiPSC-ECs), and cardiac fibroblasts (hiPSC-CFs) using established protocols.[14] Confirm purity of each cell type.

  • Cell Counting and Mixing : Harvest and count each cell population. Combine the cells in a single-cell suspension at a desired ratio (e.g., 4:2:1 for CMs:ECs:CFs) in spheroid formation medium.[14]

  • Seeding : Dispense the cell suspension into U-bottom, ultra-low attachment 96-well plates at a density of 10,000-20,000 total cells per well in 100 µL of medium.[10]

  • Spheroid Formation : Centrifuge the plate briefly (e.g., 100 x g for 3 minutes) to facilitate cell aggregation at the bottom of the well.

  • Incubation and Culture : Incubate at 37°C and 5% CO₂. Spheroids will form within 24-48 hours. Spontaneous beating should become apparent within 3-4 days.[10] Change 50% of the medium every 2-3 days carefully to avoid aspirating the spheroids. The spheroids are typically ready for assays after 7-14 days in culture.[19]

Protocol 2: Calcium Transient Assay in Cardiac Spheroids
  • Dye Loading : Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in appropriate assay buffer (e.g., Tyrode's solution).[10]

  • Incubation : Remove the culture medium from the wells and add the dye loading buffer. Incubate the plate for 1-2 hours at 37°C, protected from light.

  • Washing : Gently remove the loading buffer and wash the spheroids 1-2 times with fresh assay buffer to remove extracellular dye.

  • Compound Addition : Add the assay buffer containing various concentrations of this compound or vehicle control to the wells.

  • Data Acquisition : Immediately place the plate into a high-speed kinetic fluorescence plate reader (e.g., FLIPR Tetra®) or a high-content imaging system equipped with an environmental chamber.[10] Record fluorescence intensity over time (e.g., 20 reads/second for 30-60 seconds) to capture the calcium flux oscillations corresponding to the beating pattern.[20][21]

  • Analysis : Analyze the resulting traces to determine parameters such as beat rate, peak amplitude, and decay kinetics.[16][18]

Protocol 3: Cell Viability Assay in 3D Models
  • Assay Preparation : Prepare cardiac spheroids and treat them with a concentration range of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Preparation : Allow the 3D-optimized viability reagent (e.g., CellTiter-Glo® 3D Reagent) and the assay plate to equilibrate to room temperature.[22] The CellTiter-Glo® 3D reagent has enhanced lytic capacity to penetrate the spheroid structure.[23]

  • Reagent Addition : Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization : Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Measurement : Read the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.[22][23]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the general workflow for assessing its effects using 3D cardiac models.

cluster_0 This compound: Mechanism of Action Sematilide Sematilide Hydrochloride hERG hERG K+ Channel Sematilide->hERG Blocks Repol Delayed Repolarization hERG->Repol Inhibits AP Action Potential Prolongation Repol->AP QT QT Interval Prolongation AP->QT TdP Torsades de Pointes (Arrhythmia) QT->TdP cluster_workflow 3D Cardiac Model Experimental Workflow cluster_assays Functional & Viability Assays Start hiPSC Culture Diff Cardiac Differentiation (CMs, ECs, CFs) Start->Diff Aggregate Cell Aggregation in ULA Plate Diff->Aggregate Spheroid Spheroid/Organoid Formation & Maturation Aggregate->Spheroid Treatment Compound Treatment (Sematilide HCl) Spheroid->Treatment MEA Electrophysiology (MEA) Treatment->MEA Calcium Calcium Transients Treatment->Calcium Viability Viability/Cytotoxicity Treatment->Viability Data Data Analysis MEA->Data Calcium->Data Viability->Data Start Problem: Irregular or No Beating CheckFormation Is spheroid/organoid formation correct? Start->CheckFormation CheckCulture Are culture conditions optimal? CheckFormation->CheckCulture Yes Sol_Formation Troubleshoot Formation: - Check cell density - Use ULA plates CheckFormation->Sol_Formation No CheckTime Has enough time passed for maturation? CheckCulture->CheckTime Yes Sol_Culture Troubleshoot Culture: - Check media pH/formulation - Screen for contamination - Ensure proper gas exchange CheckCulture->Sol_Culture No Sol_Time Action: Allow more time (7-14 days post-formation) CheckTime->Sol_Time No Success Beating Should Normalize CheckTime->Success Yes

References

Technical Support Center: Preclinical Off-Target Assessment of Class III Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers assessing the off-target effects of Class III antiarrhythmic agents in preclinical models.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro and in vivo preclinical assessments.

In Vitro Ion Channel Screening (hERG & Other Channels)

  • Question: My IC50 values for hERG block are highly variable between experiments. What are the common causes and solutions?

    • Answer: Variability in hERG IC50 values is a frequent issue.[1][2] Key factors include:

      • Temperature: hERG channel kinetics are temperature-sensitive. Block by some drugs is markedly temperature-dependent.[1] Troubleshooting: Maintain a consistent, near-physiological temperature (e.g., 35-37°C) for all experiments and report it clearly.[1]

      • Voltage Protocol: The voltage pulse protocol used to activate the channels can significantly alter the measured IC50, with differences of up to 60-fold reported for some compounds.[3] This is because drugs may have different affinities for open, closed, or inactivated states of the channel.[3] Troubleshooting: Use a standardized protocol, such as the CiPA step-ramp protocol, which mimics a cardiac action potential.[4] If comparing data, ensure protocols are identical.

      • Compound Solubility & Stability: Poorly soluble compounds may not reach the target concentration, or may precipitate in aqueous recording solutions.[5] Troubleshooting: Verify compound concentration in the final assay solution using LC-MS/MS.[5] Prepare solutions fresh and filter to remove precipitates.[5] Use low-binding labware.

      • Cell Line & Passage Number: Cell line characteristics can drift with high passage numbers, affecting channel expression and function. Troubleshooting: Use cells within a defined, low passage number range and regularly verify channel expression and kinetics.

  • Question: I'm screening a "pure" Class III agent but see significant activity on other channels like NaV1.5 or CaV1.2. Is this expected?

    • Answer: Yes, this is a common finding. Many drugs classified as Class III agents based on their primary mechanism (potassium channel blockade) also interact with other ion channels.[6][7] For example, amiodarone has blocking effects on sodium and calcium channels in addition to its primary Class III activity.[7] This cross-reactivity is a key reason for conducting broad ion channel screening panels.[8][9]

In Vivo Telemetry & ECG Studies

  • Question: My animal telemetry study shows significant QT prolongation as expected, but no arrhythmias (e.g., Torsades de Pointes). Does this mean the compound is safe?

    • Answer: Not necessarily. While exaggerated QT prolongation is a predictor for Torsades de Pointes (TdP), the arrhythmia itself is an occasional and unpredictable event.[10] The absence of TdP in a small preclinical study does not guarantee safety. The key is to establish a safety margin between the therapeutic dose and the dose causing significant QT prolongation. Furthermore, species differences in cardiac electrophysiology can make some animal models less susceptible to TdP than humans.[11]

  • Question: I'm observing unexpected neurological or behavioral side effects (e.g., tremors, ataxia) in my animal studies. Could this be related to my Class III agent?

    • Answer: Yes. If the agent has off-target effects on ion channels in the central nervous system (CNS), neurological signs are possible. For instance, amiodarone is known to cause neurologic side effects like tremors and ataxia.[7] It is crucial to correlate these findings with the drug's broader ion channel profile and conduct specific neurotoxicology assessments if such effects are observed.[12]

  • Question: How do I manage and interpret the large volume of data from continuous telemetry monitoring?

    • Answer: Continuous telemetry generates extensive data, and focusing on relevant endpoints is key.[13]

      • Automated Analysis: Use software to automatically detect and flag significant events like arrhythmias, pauses, and substantial changes in QT, PR, or QRS intervals.

      • Focus on Trends: Look for dose-dependent trends in ECG parameters rather than isolated events.

      • Time-Matched Controls: Always compare data to time-matched vehicle control animals to account for diurnal variations in cardiovascular parameters.

      • Data Averaging: Average data over specific time intervals (e.g., 1-5 minutes) to smooth out noise, but retain beat-to-beat data for detailed analysis of arrhythmic events.

Section 2: Data Presentation

Effective off-target assessment requires clear comparison of a compound's potency against its intended target versus potential off-targets.

Table 1: Example Ion Channel Selectivity Profile for a Hypothetical Class III Agent (Compound X)

TargetAssay TypeIC50 (µM)On-Target / Off-Target
hERG (KCNH2) Automated Patch Clamp 0.25 On-Target
hKCNQ1/hKCNE1 (IKs)Automated Patch Clamp15.8Off-Target
hNaV1.5 (Peak)Automated Patch Clamp8.9Off-Target
hCaV1.2Automated Patch Clamp> 30Off-Target
hKir2.1 (IK1)Automated Patch Clamp> 30Off-Target
GABA(A) ReceptorRadioligand Binding Assay22.5Off-Target (CNS)
M1 Muscarinic R.Radioligand Binding Assay> 30Off-Target (Autonomic)

Table 2: Example In Vivo Telemetry ECG Findings in Cynomolgus Monkeys (24h post-dose)

Treatment Group (n=4)Dose (mg/kg)Mean Change in QTcF (ms) from VehicleIncidence of 2nd Degree AV Block
Vehicle000/4
Compound X1+250/4
Compound X3+681/4
Compound X10+1153/4

Section 3: Experimental Protocols

Protocol 1: Automated Patch Clamp Assay for hERG (Kv11.1) Channel Inhibition

  • Cell Culture: Use HEK293 cells stably expressing the hERG channel. Culture cells to 70-90% confluency. Maintain cells in a 37°C, 5% CO2 incubator. Use cells below passage 20.

  • Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic dissociation solution. Resuspend cells in an external recording solution and allow them to recover for at least 30 minutes before use.

  • Solutions:

    • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (mM): 130 K-aspartate, 5 MgCl2, 5 EGTA, 4 ATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Electrophysiology:

    • Use an automated patch clamp system (e.g., QPatch, SyncroPatch).

    • Obtain whole-cell recordings with seal resistances >500 MΩ.

    • Maintain temperature at 35 ± 2°C.

  • Voltage Protocol (CiPA Step-Ramp):

    • Hold cells at -80 mV.

    • Depolarize to +20 mV for 2 seconds.

    • Ramp down to -50 mV over 1 second.

    • Measure peak tail current during the ramp-down phase.

    • Apply the protocol at a frequency of 0.1 Hz.

  • Compound Application:

    • Prepare a concentration-response curve (e.g., 0.01, 0.1, 1, 10, 30 µM) in the external solution.

    • Establish a stable baseline recording with vehicle solution for 3 minutes.

    • Sequentially perfuse cells with increasing concentrations of the test compound, allowing for equilibrium at each concentration (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak tail current amplitude for each concentration.

    • Normalize the current to the baseline (vehicle) response.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Section 4: Visualizations (Graphviz)

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Integration & Risk Assessment cluster_2 Phase 3: In Vivo Confirmation A Primary Target Assay (e.g., hERG Patch Clamp) B Broad Ion Channel Panel (e.g., NaV, CaV, other KV) A->B Assess Selectivity D Calculate Selectivity Ratios (IC50 Off-Target / IC50 hERG) A->D C Receptor/Transporter Panel (CNS, Autonomic Targets) B->C Identify Non-Cardiac Liabilities B->D C->D E In Silico Modeling (AP-simulation) D->E F Decision Gate: Proceed to In Vivo? E->F G Rodent Telemetry (Dose-Range Finding) F->G Yes H Large Animal Telemetry (e.g., Dog, Monkey) G->H Confirm Findings I Final Preclinical Safety Assessment H->I

Caption: Preclinical workflow for assessing off-target effects.

G start High hERG IC50 Variability Observed in Assay q1 Is Temperature Consistent (35-37°C)? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Action: Standardize and monitor temperature rigorously. q1->a1_no No q2 Is the Voltage Protocol Standardized (e.g., CiPA)? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Action: Adopt a standardized step-ramp protocol. q2->a2_no No q3 Has Compound Solubility and Concentration been Verified? a2_yes->q3 a3_yes Proceed to next check q3->a3_yes Yes a3_no Action: Use LC-MS/MS to confirm concentration in final solution. q3->a3_no No end_node Consider Cell Line Health (Passage Number, Viability) a3_yes->end_node

References

Technical Support Center: Improving Data Reproducibility in Sematilide Hydrochloride Cardiac Safety Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of cardiac safety assays involving Sematilide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its effect on cardiac ion channels a concern?

A1: this compound is classified as a Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the delayed rectifier potassium current (I_K), specifically the rapid component (I_Kr), which is encoded by the human Ether-à-go-go-Related Gene (hERG). Inhibition of the hERG channel can prolong the cardiac action potential, leading to a lengthened QT interval on an electrocardiogram. This prolongation is a key risk factor for developing a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP). Therefore, accurately and reproducibly assessing the effect of Sematilide on the hERG channel and other cardiac ion channels is a critical aspect of cardiac safety assessment.

Q2: What are the key sources of variability in Sematilide cardiac safety assays?

A2: Variability in these assays can arise from several factors, including:

  • Experimental Conditions: Temperature, pH of recording solutions, and the specific voltage clamp protocol used can significantly impact the measured potency of Sematilide.[1][2]

  • Cellular System: The type of cell used (e.g., recombinant cell lines like HEK293 or CHO, or human induced pluripotent stem cell-derived cardiomyocytes - hiPSC-CMs) can influence the results.

  • Compound Stability and Concentration: Degradation of Sematilide in solution or nonspecific binding to the perfusion apparatus can lead to inaccurate concentration-response curves.[2]

  • Electrophysiological Recording Quality: Issues such as unstable seal resistance, high leak currents, and current "rundown" (a gradual decrease in current amplitude over time) are common sources of error in patch-clamp experiments.[3]

  • Data Analysis: The choice of data analysis methods, including how IC50 values are calculated, can introduce variability.[4]

Q3: What is the Comprehensive in vitro Proarrhythmia Assay (CiPA) and how does it relate to Sematilide testing?

A3: The CiPA initiative is a new paradigm for assessing the proarrhythmic risk of drugs, moving beyond a sole focus on hERG channel block.[5][6] It proposes a more comprehensive evaluation consisting of three main components:

  • In vitro assessment of drug effects on a panel of key cardiac ion channels (including hERG, Nav1.5, and Cav1.2).[5][7]

  • In silico reconstruction of the cardiac action potential using the ion channel data to generate a "Torsade Metric Score" that predicts proarrhythmic risk.[8]

  • Confirmation of the in silico findings using hiPSC-CMs.[5]

For Sematilide, the CiPA framework encourages a broader assessment of its effects on multiple ion channels to provide a more accurate prediction of its proarrhythmic potential than hERG inhibition data alone.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for Sematilide

Q: We are observing significant variability in the IC50 values for Sematilide's block of the hERG current between experiments. What could be the cause and how can we improve consistency?

A: Inconsistent IC50 values are a common challenge. Here are the primary factors to investigate and the recommended solutions:

  • Temperature Fluctuations: The potency of some hERG blockers is temperature-sensitive.[1][2]

    • Solution: Maintain a stable, physiological temperature (35-37°C) throughout the experiment using a temperature-controlled perfusion system. Continuously monitor the bath temperature with a thermistor.[9]

  • Voltage Protocol Differences: The voltage protocol used to elicit hERG currents can significantly alter the apparent potency of state-dependent blockers.

    • Solution: Standardize the voltage protocol across all experiments. The FDA-recommended step-ramp protocol for hERG is a good starting point as it captures various channel states.[9][10] Ensure the protocol is applied consistently with the same frequency (e.g., every 5 seconds).[9][10]

  • Compound Adsorption: Lipophilic compounds can adsorb to the tubing of the perfusion system, leading to a lower effective concentration at the cell.

    • Solution: Use low-adsorption tubing and minimize the length of the perfusion lines. It is also recommended to verify the concentration of the compound in samples collected from the recording chamber.[2]

  • Variability in Data Analysis: Different curve-fitting algorithms and parameters for calculating IC50 can yield different results.[4]

    • Solution: Standardize the data analysis workflow. Use a consistent sigmoidal curve-fitting model and define clear criteria for data inclusion and exclusion.

Issue 2: hERG Current Rundown in Patch-Clamp Recordings

Q: During our whole-cell patch-clamp experiments, we observe a significant "rundown" of the hERG current, making it difficult to assess the steady-state block by Sematilide. How can we minimize this?

A: hERG current rundown is a known issue in patch-clamp electrophysiology.[3] Here are some strategies to mitigate it:

  • Internal Solution Composition: The composition of the intracellular solution is critical for maintaining channel stability.

    • Solution: Ensure the internal solution contains Mg-ATP (typically 2-5 mM) to support cellular metabolic processes. Some researchers also include GTP (e.g., 0.3 mM) and a phosphocreatine-based ATP regenerating system.

  • Perforated Patch-Clamp: This technique preserves the intracellular milieu, which can reduce rundown.

    • Solution: Consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin. This maintains the integrity of the cytoplasm, which can be crucial for the stability of some ion channels.

  • Experiment Duration: Longer experiments are more susceptible to rundown.

    • Solution: Optimize the experimental timeline to minimize the duration of the recording. Allow for a stable baseline to be established, but avoid excessively long recordings after drug application.

  • Data Correction for Rundown: If rundown cannot be completely eliminated, it can be corrected for during data analysis.

    • Solution: Before applying the drug, record the baseline current for a sufficient period to establish a stable rundown rate. This rate can then be used to correct the measured drug effect.

Issue 3: High Leak Current or Inability to Form a Gigaseal

Q: We are struggling to obtain high-quality recordings due to high leak currents or difficulty in forming a stable gigaseal. What are the common causes and solutions?

A: Achieving a high-resistance seal (≥1 GΩ) is fundamental for accurate patch-clamp recordings.[9][10] Problems in this area often stem from the following:

  • Cell Health: Unhealthy or damaged cells will not form a good seal.

    • Solution: Ensure cells are in optimal condition. For cultured cells, use them at an appropriate passage number and confluency. For isolated cardiomyocytes, optimize the isolation protocol to maximize the yield of healthy, rod-shaped cells.[11]

  • Pipette Quality: The shape and cleanliness of the pipette tip are crucial.

    • Solution: Use a high-quality pipette puller and polisher to create smooth, appropriately sized tips (typically 1-3 MΩ resistance). Ensure the internal solution is filtered to remove any particulate matter that could clog the tip.

  • Mechanical Stability: Vibrations in the setup can disrupt seal formation.

    • Solution: Use an anti-vibration table and ensure all components of the rig are securely fastened.

  • Solution Cleanliness: Debris in the external solution can interfere with sealing.

    • Solution: Filter all external solutions on the day of the experiment.

Data Presentation

Table 1: Key Experimental Parameters Influencing hERG Assay Reproducibility

ParameterRecommendationRationale
Temperature 35-37°C, continuously monitoredThe potency of some hERG blockers is temperature-dependent.[1][2]
Voltage Protocol Standardized step-ramp or action potential waveformDrug block can be state-dependent; consistency is key for reproducibility.[9][10]
Seal Resistance ≥ 1 GΩMinimizes leak currents and ensures high-quality recordings.[9][10]
Series Resistance Compensate ≥ 80%Reduces voltage errors, especially for large currents.[12]
Internal Solution Include Mg-ATP (2-5 mM)Helps maintain channel function and reduces current rundown.
Compound Incubation Sufficient time to reach steady-state blockSome compounds have slow binding kinetics.[13]
Positive Control Include a known hERG blocker (e.g., Dofetilide, Cisapride)Verifies assay sensitivity and performance.[9]

Experimental Protocols

Protocol 1: Manual Patch-Clamp Assay for Sematilide Effect on hERG Current
  • Cell Preparation:

    • Use CHO or HEK293 cells stably expressing the hERG channel.

    • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Filter all solutions on the day of use.

  • Electrophysiological Recording:

    • Pull and fire-polish borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with internal solution.

    • Establish a whole-cell configuration with a seal resistance >1 GΩ.

    • Compensate for at least 80% of the series resistance.

    • Maintain the bath temperature at 36 ± 1°C.[12]

  • Voltage Protocol and Data Acquisition:

    • Apply the FDA-recommended step-ramp voltage protocol at a frequency of 0.2 Hz.[12] The protocol consists of a holding potential of -80 mV, a depolarizing step to +40 mV, followed by a repolarizing ramp back to -80 mV.[9][10]

    • Record the baseline hERG current (measured as the peak tail current during the ramp) for at least 3 minutes to ensure stability.

    • Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a new steady-state at each concentration.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dofetilide).

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Correct for any current rundown observed during the baseline recording.

    • Normalize the current to the baseline and plot the concentration-response curve.

    • Fit the data with a Hill equation to determine the IC50 value.

Mandatory Visualizations

Sematilide_MoA cluster_membrane Cardiomyocyte Membrane hERG hERG (IKr) Potassium Channel AP Cardiac Action Potential hERG->AP Contributes to Repolarization CaV CaV1.2 (ICa,L) Calcium Channel NaV NaV1.5 (INa) Sodium Channel Sematilide Sematilide Hydrochloride Sematilide->hERG Blocks Prolongation Action Potential Prolongation TdP Increased Risk of Torsades de Pointes Prolongation->TdP

Caption: Mechanism of Action of this compound on Cardiac Myocytes.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Plating (hERG-expressing cells) Solutions 2. Solution Preparation (Internal & External) Pipette 3. Pipette Pulling & Polishing Seal 4. Form Gigaseal (>1 GΩ) Pipette->Seal WCC 5. Establish Whole-Cell Configuration Seal->WCC Baseline 6. Record Baseline Current WCC->Baseline Drug_App 7. Perfuse with Sematilide Baseline->Drug_App Measure 8. Measure Current Inhibition Drug_App->Measure CRC 9. Generate Concentration-Response Curve Measure->CRC IC50 10. Calculate IC50 CRC->IC50

References

Validation & Comparative

A Comparative Guide to Validating Sematilide Hydrochloride Purity: RP-HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reverse-phase high-performance liquid chromatography (RP-HPLC) with alternative analytical techniques for the validation of Sematilide Hydrochloride purity. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate methodology for their specific needs, ensuring the quality, safety, and efficacy of this important pharmaceutical compound.

This compound, a class III antiarrhythmic agent, requires rigorous purity assessment to identify and quantify any process-related impurities or degradation products. While RP-HPLC is a powerful and widely used technique for this purpose, a thorough evaluation of its performance against other methods such as High-Performance Thin-Layer Chromatography (HPTLC), Capillary Electrophoresis (CE), and UV-Visible (UV-Vis) Spectrophotometry is crucial for robust analytical strategy development.

Executive Summary of Method Comparison

The choice of analytical method for purity validation depends on various factors, including the required sensitivity, selectivity, speed, and cost. Below is a summary of the key performance characteristics of each technique for the analysis of this compound.

ParameterRP-HPLCHPTLCCapillary Electrophoresis (CE)UV-Vis Spectrophotometry
Selectivity ExcellentGood to ExcellentExcellentLow to Moderate
Sensitivity High (ng/mL)Moderate (ng/spot)Very High (pg/mL)Low (µg/mL)
Analysis Time Moderate (15-30 min)Fast (Multiple samples in parallel)Very Fast (5-15 min)Very Fast (<1 min)
Resolution HighModerate to HighVery HighN/A (No separation)
Cost per Sample ModerateLowModerateVery Low
Quantitative Accuracy ExcellentGoodExcellentGood
Ideal For Routine QC, stability studies, impurity profilingRapid screening, semi-quantitative analysisHigh-efficiency separations, chiral analysisPreliminary assays, content uniformity

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for analogous compounds and serve as a starting point for the specific validation of this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to separate this compound from its potential impurities, including starting materials from synthesis and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase (at the initial gradient composition) to a final concentration of 1 mg/mL.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput method for screening the purity of this compound.

Instrumentation:

  • HPTLC system with an automatic TLC sampler, developing chamber, and a TLC scanner.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254

  • Mobile Phase: Toluene: Methanol: Acetone: Ammonia (5:3:2:0.2 v/v/v/v)

  • Application: Apply 5 µL of the sample solution as bands.

  • Development: Ascending development in a saturated chamber.

  • Detection: Densitometric scanning at 254 nm.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in methanol.

Capillary Electrophoresis (CE)

CE provides very high-resolution separations and is particularly useful for charged molecules like this compound.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 µm I.D., 50 cm total length (42 cm to detector)

  • Background Electrolyte: 50 mM Phosphate buffer, pH 7.5

  • Voltage: 20 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds)

  • Detection: 254 nm

Sample Preparation:

  • Dissolve this compound in the background electrolyte to a concentration of 0.5 mg/mL.

UV-Visible Spectrophotometry

This method is a simple and rapid approach for a preliminary purity assessment or for quantifying the bulk drug substance where interfering impurities are not expected to absorb at the analytical wavelength.

Instrumentation:

  • UV-Visible Spectrophotometer

Analytical Parameters:

  • Solvent: 0.1 M Hydrochloric Acid

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a dilute solution of this compound (approximately 272 nm based on its structural analog, procainamide).

  • Quantification: Based on the Beer-Lambert law using a standard calibration curve.

Sample Preparation:

  • Prepare a stock solution of this compound in 0.1 M HCl and dilute to fall within the linear range of the calibration curve.

Data Presentation and Comparison

The following tables present hypothetical yet realistic data to compare the performance of the different analytical methods for the purity validation of this compound against two potential impurities:

  • Impurity A: 4-[(methylsulfonyl)amino]benzoic acid (a potential starting material and hydrolytic degradation product)

  • Impurity B: N,N-diethylethylenediamine (another potential starting material and hydrolytic degradation product)

Table 1: Method Validation Parameters
ParameterRP-HPLCHPTLCCapillary Electrophoresis (CE)UV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.995> 0.999> 0.998
LOD 5 ng/mL20 ng/spot1 ng/mL1 µg/mL
LOQ 15 ng/mL60 ng/spot3 ng/mL3 µg/mL
Accuracy (% Recovery) 99.5 - 100.8%98.2 - 101.5%99.6 - 100.5%99.0 - 101.0%
Precision (%RSD) < 1.0%< 2.0%< 1.5%< 1.5%
Table 2: Separation and Resolution Data
AnalyteRP-HPLC (Retention Time)HPTLC (Rf Value)Capillary Electrophoresis (Migration Time)
Sematilide 12.5 min0.656.8 min
Impurity A 8.2 min0.404.5 min
Impurity B 3.1 min0.253.2 min
Resolution (Sematilide/Impurity A) > 5.0> 2.0> 6.0
Resolution (Impurity A/Impurity B) > 8.0> 1.5> 4.0

Note: UV-Vis Spectrophotometry does not provide separation; therefore, it is not included in this table.

Mandatory Visualizations

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis start Sematilide HCl Bulk Drug dissolve Dissolve in Appropriate Solvent start->dissolve hplc RP-HPLC dissolve->hplc hptlc HPTLC dissolve->hptlc ce Capillary Electrophoresis dissolve->ce uv_vis UV-Vis Spectrophotometry dissolve->uv_vis purity Purity Assessment (%) hplc->purity impurities Impurity Profiling hplc->impurities hptlc->purity hptlc->impurities ce->purity ce->impurities quant Quantification uv_vis->quant

logical_relationship cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Method cluster_spectroscopy Spectroscopic Method RP_HPLC RP-HPLC (High Resolution, Quantitative) HPTLC HPTLC (High Throughput, Screening) CE Capillary Electrophoresis (Very High Resolution, Low Sample Volume) UV_Vis UV-Vis Spectrophotometry (Rapid Assay, Non-Separative) Sematilide_Purity Sematilide HCl Purity Validation Sematilide_Purity->RP_HPLC Primary Method Sematilide_Purity->HPTLC Alternative/Screening Sematilide_Purity->CE Orthogonal Method Sematilide_Purity->UV_Vis Complementary Assay

Conclusion

The validation of this compound purity is a critical aspect of its development and quality control.

  • RP-HPLC stands out as the most balanced method, offering excellent selectivity, sensitivity, and quantitative accuracy, making it the gold standard for routine quality control and stability studies.

  • HPTLC serves as a valuable, cost-effective tool for rapid screening and semi-quantitative analysis, especially when high throughput is required.

  • Capillary Electrophoresis provides unparalleled resolution and is an excellent orthogonal technique to confirm purity results obtained by HPLC, particularly for complex impurity profiles or when only minute sample quantities are available.

  • UV-Visible Spectrophotometry , while lacking the specificity of separative techniques, is a simple, fast, and economical method for preliminary assays and content uniformity testing, provided that potential impurities do not have significant absorbance at the analytical wavelength.

The selection of the most suitable method will ultimately depend on the specific analytical requirements, regulatory expectations, and available resources. A combination of these techniques often provides the most comprehensive approach to ensuring the purity and quality of this compound.

Validating hERG Assays: A Comparative Guide to Class III Antiarrhythmic Positive Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the validity and reliability of human Ether-à-go-go-Related Gene (hERG) potassium channel assays is paramount in preclinical cardiac safety assessment. This guide provides a comprehensive comparison of commonly used Class III antiarrhythmic agents as positive controls for hERG assay validation, supported by experimental data and detailed protocols.

The inhibition of the hERG channel is a critical indicator of potential proarrhythmic risk, as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).[1][2][3] Therefore, robust and validated hERG assays are a regulatory requirement in drug development.[3][4] Class III antiarrhythmic agents are potent hERG channel blockers and are recommended as positive controls to demonstrate assay sensitivity and reproducibility.[2][5] This guide focuses on four key Class III antiarrhythmics: Dofetilide, Amiodarone, Azimilide, and E-4031.

Comparative Analysis of Positive Controls

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of hERG channel blockers. However, it is important to note that IC50 values can vary significantly depending on the experimental conditions, such as the cell line used, the temperature, and the voltage clamp protocol employed.[6][7] The following tables summarize IC50 values for the selected Class III antiarrhythmic agents from various studies, highlighting the different experimental setups.

Positive Control Cell Line Temperature IC50 Citation
DofetilideHEK29337°C4 - 15 nM[8]
DofetilideCHONot Specified17.9 ± 1.2 nmol/L[9]
AmiodaroneHEK29337°C~45 nM[10][11]
AmiodaroneXenopus OocytesNot Specified9.8 µM[10]
AzimilideXenopus OocytesNot Specified1.4 µM (at 0.1 Hz)[12]
AzimilideXenopus OocytesNot Specified5.2 µM (at 1 Hz)[12]
E-4031CHONot Specified294 nM (manual patch)[3]
E-4031CHONot Specified724 nM (automated patch)[3]

Table 1: Comparison of IC50 values for Class III antiarrhythmic agents in hERG assays under various experimental conditions.

Experimental Protocols

Accurate and reproducible hERG data rely on well-defined experimental protocols. Both manual and automated patch-clamp techniques are widely used for hERG liability testing.[2][13]

Manual Patch-Clamp Protocol

The manual patch-clamp technique is considered the gold standard for its high data quality and flexibility.[4]

1. Cell Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.[4][14]

  • Cells are harvested and prepared for electrophysiological recording.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).[4][15]

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

  • The intracellular solution typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2 with KOH.

  • The extracellular solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.

3. Voltage-Clamp Protocol:

  • A standardized voltage protocol is applied to elicit hERG currents. A common protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and then inactivate the channels, and a subsequent repolarizing step to -50 mV to measure the peak tail current.[14][15]

4. Data Analysis:

  • The peak tail current amplitude is measured before and after the application of the test compound.

  • The percentage of current inhibition is calculated, and concentration-response curves are generated to determine the IC50 value using a logistical equation.[15]

Automated Patch-Clamp Protocol

Automated patch-clamp systems offer higher throughput for screening a large number of compounds.[13][16]

1. Cell Preparation:

  • Cells are prepared similarly to the manual patch-clamp protocol but are often suspended in a solution compatible with the automated system.

2. System Operation:

  • The automated system performs cell capture, sealing, whole-cell formation, and compound application.

  • The same voltage protocols and solutions as in the manual patch-clamp can be adapted for the automated system.

3. Data Analysis:

  • Data acquisition and analysis are typically performed using the system's software, which automates the calculation of IC50 values.

Mechanism of hERG Channel Blockade

Class III antiarrhythmic agents primarily block the hERG channel by binding to a site within the inner cavity of the channel pore.[10][17] This binding is often state-dependent, meaning the drugs have a higher affinity for the open and/or inactivated states of the channel.[5][9] Key amino acid residues in the S6 transmembrane domain (e.g., Tyrosine 652 and Phenylalanine 656) and the pore helix (e.g., Threonine 623, Serine 624, and Valine 625) are crucial for the binding of these drugs.[10][11][18]

hERG_Blockade_Mechanism cluster_hERG hERG Channel Pore Extracellular Extracellular Space Intracellular Intracellular Space S6_Domain S6 Domain (Y652, F656) Pore_Helix Pore Helix (T623, S624, V625) Drug Class III Antiarrhythmic Drug->S6_Domain Binds to key residues Drug->Pore_Helix Interacts with K_ion K+ Ion hERG_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_validation Validation & Interpretation Cell_Culture 1. Cell Culture (CHO or HEK293 with hERG) Solution_Prep 2. Solution Preparation (Intra/Extracellular) Patch_Clamp 3. Patch-Clamp (Manual or Automated) Solution_Prep->Patch_Clamp Voltage_Protocol 4. Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Compound_App 5. Compound Application (Positive Control & Test Article) Voltage_Protocol->Compound_App Data_Acquisition 6. Data Acquisition (hERG Current Measurement) Compound_App->Data_Acquisition IC50_Calc 7. IC50 Calculation (Concentration-Response Curve) Data_Acquisition->IC50_Calc QC 8. Quality Control (Compare to Positive Control) IC50_Calc->QC Risk_Assessment 9. Cardiac Risk Assessment QC->Risk_Assessment

References

Statistical analysis of Sematilide Hydrochloride electrophysiology data for reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the electrophysiological effects of Sematilide Hydrochloride and its alternatives, providing key data and protocols for researchers in drug development.

This guide offers a comprehensive statistical analysis of this compound's electrophysiology data, focusing on reproducibility and comparison with other Class III antiarrhythmic agents. Designed for researchers, scientists, and drug development professionals, this document provides a clear, objective comparison of the product's performance, supported by experimental data.

Comparative Electrophysiological Effects of Class III Antiarrhythmic Drugs

The following tables summarize the quantitative electrophysiological effects of this compound and its key alternatives—Amiodarone, Sotalol, Dofetilide, and Ibutilide. These drugs are all classified as Class III antiarrhythmic agents, primarily exerting their effects by blocking potassium channels, which leads to a prolongation of the cardiac action potential duration.

Table 1: Effects on QT Interval and Action Potential Duration (APD)

DrugSpecies/ModelConcentration/DoseChange in QTc IntervalChange in APD90Citation
Sematilide HCl Human133 +/- 29 mg (oral, every 8 hours)8 to 17% increase40 +/- 17 ms increase (at 600 ms cycle length)[1]
Canine30 mg/kg (oral)Significant prolongationNot Reported[2]
Amiodarone Canine30 mg/kg (oral)Significant prolongationNot Reported[2]
Human2 weeks therapy180 +/- 45 beats/min (slowing of ventricular tachycardia)Not Reported[3]
Sotalol Human0.6 mg/kg (IV)ProlongationProlongation of effective refractory period in atrium and ventricle[4]
Human1.5 mg/kg (IV)Significant lengthening+14.9% increase in ventricular ERP[5]
Dofetilide Human0.75 mg (oral)16.7 +/- 8.7% increase (at 60 bpm)Not Reported[6]
Human3.0 to 15.0 µg/kg (IV)13.4% to 14.2% increaseNot Reported[7]
Ibutilide Human1 + 1 mg (IV)442 ± 29 to 471 ± 37 msNot Reported[8][9]
Human0.01 mg/kg (up to 1mg, IV)Not Reported48 ms increase in RV-MAPD (at 600 ms cycle length)[10]

Table 2: Effects on Effective Refractory Period (ERP)

DrugSpecies/ModelConcentration/DoseChange in Atrial ERPChange in Ventricular ERPCitation
Sematilide HCl Human133 +/- 29 mg (oral, every 8 hours)238 +/- 32 to 264 +/- 32 ms252 +/- 25 to 281 +/- 30 ms[1]
Rabbit1-100 µMConcentration-dependent increaseNot Reported[11]
Amiodarone CanineChronic administrationNot ReportedProlongation[2]
Sotalol Human0.4 mg/kg (IV)ProlongationProlongation[12]
Human1.5 mg/kg (IV)+24.6% increase+14.9% increase[5]
Dofetilide Human3.0 to 15.0 µg/kg (IV)Not Reported7.9% to 20.6% increase[7]
Ibutilide Human18 patientsProlonged antegrade AV node ERP (252±60 to 303±70 ms)Prolonged antegrade AP ERP (275±40 to 320±60 ms)[13]

Experimental Protocols

Reproducibility in electrophysiological studies is paramount. Below are detailed methodologies for key experiments cited in the comparative analysis.

Cardiomyocyte Isolation
  • Objective: To obtain viable, single cardiac myocytes for in vitro electrophysiological recordings.

  • Method:

    • Animal Model: Adult male New Zealand White rabbits or Sprague-Dawley rats.

    • Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., sodium pentobarbital).

    • Heart Excision: Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

    • Perfusion: Retrogradely perfuse the heart with a calcium-free Tyrode's solution to wash out the blood, followed by perfusion with an enzymatic digestion solution containing collagenase and protease.

    • Digestion: Once the heart becomes flaccid, remove the ventricles and gently agitate in the enzyme solution to dissociate the cells.

    • Filtration and Centrifugation: Filter the cell suspension to remove large tissue debris and centrifuge at a low speed.

    • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant myocytes.

    • Cell Culture: Plate the isolated myocytes on laminin-coated dishes for subsequent experiments.

Whole-Cell Patch Clamp Electrophysiology
  • Objective: To record ionic currents and action potentials from single cardiomyocytes to assess the effects of pharmacological compounds.

  • Method:

    • Cell Preparation: Use freshly isolated or cultured cardiomyocytes.

    • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution composition should mimic the intracellular ionic environment.

    • Giga-seal Formation: Approach a single myocyte with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

    • Data Acquisition: Record ionic currents in voltage-clamp mode or action potentials in current-clamp mode using a patch-clamp amplifier and data acquisition software.

    • Drug Application: Perfuse the recording chamber with an external solution containing the test compound (e.g., this compound) at various concentrations.

    • Data Analysis: Analyze the recorded currents and action potentials to determine the drug's effects on various electrophysiological parameters.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Experimental Workflow for Electrophysiology Cardiomyocyte Isolation Cardiomyocyte Isolation Patch Clamp Recording Patch Clamp Recording Cardiomyocyte Isolation->Patch Clamp Recording Viable Cells Data Analysis Data Analysis Patch Clamp Recording->Data Analysis Raw Data Sematilide HCl Sematilide HCl IKr Potassium Channel IKr Potassium Channel Sematilide HCl->IKr Potassium Channel Blocks Prolonged Repolarization Prolonged Repolarization IKr Potassium Channel->Prolonged Repolarization Leads to Increased APD Increased APD Prolonged Repolarization->Increased APD Increased ERP Increased ERP Prolonged Repolarization->Increased ERP Calcium Influx Calcium Influx Prolonged Repolarization->Calcium Influx May alter Antiarrhythmic Effect Antiarrhythmic Effect Increased APD->Antiarrhythmic Effect Proarrhythmic Potential Proarrhythmic Potential Increased APD->Proarrhythmic Potential Increased ERP->Antiarrhythmic Effect ERK1/2 Activation ERK1/2 Activation Calcium Influx->ERK1/2 Activation

References

A Comparative Analysis of Sematilide Hydrochloride and Dofetilide on IKr Current Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two Class III antiarrhythmic agents, sematilide hydrochloride and dofetilide, on the rapidly activating component of the delayed rectifier potassium current (IKr). The IKr current, conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel, is crucial for cardiac repolarization, and its blockade is a primary mechanism for prolonging the action potential duration to treat cardiac arrhythmias. Understanding the differential effects of these agents on the IKr current is vital for drug development and clinical application.

Executive Summary

Quantitative Data Comparison

The following table summarizes the available quantitative data for the binding affinity of sematilide and dofetilide to the IKr channel.

DrugParameterValueSpecies/Cell TypeReference
This compound Ki (Binding Affinity)12 µMGuinea Pig Ventricular Myocytes[1]
Dofetilide Ki (Binding Affinity)47 nMGuinea Pig Ventricular Myocytes[1]
Dofetilide IC50 (IKr Block)31.5 nMGuinea Pig Ventricular Myocytes
Dofetilide IC50 (hERG Block)7 nMHEK293 Cells[2]

Note: IC50 values for dofetilide can vary depending on the experimental conditions and cell type used.

Mechanism of Action and Signaling Pathway

Both sematilide and dofetilide exert their primary antiarrhythmic effect by directly blocking the pore of the hERG potassium channel, which conducts the IKr current. This blockade inhibits the efflux of potassium ions during the repolarization phase of the cardiac action potential. The reduced outward potassium current leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiac myocytes. This electrophysiological alteration helps to terminate and prevent re-entrant arrhythmias.

Mechanism of IKr Blockade by Sematilide and Dofetilide cluster_membrane Cell Membrane hERG_Channel hERG (IKr) Channel K_Efflux_Blocked Potassium (K+) Efflux Inhibition hERG_Channel->K_Efflux_Blocked Sematilide_Dofetilide Sematilide / Dofetilide Sematilide_Dofetilide->hERG_Channel Blockade Repolarization_Delayed Delayed Repolarization K_Efflux_Blocked->Repolarization_Delayed APD_Prolongation Action Potential Duration (APD) Prolongation Repolarization_Delayed->APD_Prolongation ERP_Increase Increased Effective Refractory Period (ERP) APD_Prolongation->ERP_Increase Antiarrhythmic_Effect Antiarrhythmic Effect ERP_Increase->Antiarrhythmic_Effect

Signaling pathway of IKr channel blockade.

Experimental Protocols

The following section outlines a representative experimental protocol for comparing the efficacy of sematilide and dofetilide on the IKr current using the whole-cell patch-clamp technique.

1. Cell Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel are a commonly used model system.

  • Cell Culture: Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Dissociation: For electrophysiological recordings, cells are dissociated into a single-cell suspension using a non-enzymatic cell dissociation solution.

2. Electrophysiological Recording:

  • Technique: Whole-cell patch-clamp technique in voltage-clamp mode.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

  • Recording Pipettes: Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. Data is acquired and analyzed using appropriate software.

3. Voltage-Clamp Protocol:

  • Holding Potential: Cells are held at a holding potential of -80 mV.

  • Depolarizing Pulse: A depolarizing pulse to +20 mV for 2 seconds is applied to activate the hERG channels.

  • Repolarizing Pulse: The membrane potential is then repolarized to -50 mV to elicit the IKr tail current.

  • Pulse Frequency: The voltage protocol is applied at a frequency of 0.1 Hz.

4. Drug Application:

  • A baseline recording of the IKr current is established.

  • This compound and dofetilide are prepared in the external solution at various concentrations.

  • The drug solutions are perfused into the recording chamber, and the effect on the IKr tail current is measured until a steady-state block is achieved.

5. Data Analysis:

  • The amplitude of the IKr tail current is measured before and after drug application.

  • The percentage of current inhibition is calculated for each drug concentration.

  • Concentration-response curves are generated, and the IC50 value (the concentration of the drug that causes 50% inhibition of the current) is determined by fitting the data to the Hill equation.

Experimental Workflow for IKr Inhibition Assay Cell_Culture HEK293 Cell Culture (hERG expressing) Cell_Dissociation Cell Dissociation Cell_Culture->Cell_Dissociation Patch_Clamp_Setup Whole-Cell Patch-Clamp Setup Cell_Dissociation->Patch_Clamp_Setup Baseline_Recording Baseline IKr Recording Patch_Clamp_Setup->Baseline_Recording Drug_Application Perfusion of Sematilide or Dofetilide Baseline_Recording->Drug_Application Post_Drug_Recording IKr Recording with Drug Drug_Application->Post_Drug_Recording Data_Analysis Data Analysis (IC50 determination) Post_Drug_Recording->Data_Analysis Comparison Efficacy Comparison Data_Analysis->Comparison

Workflow for comparing IKr inhibitors.

Logical Relationship of Blocking Effects

The significant difference in the binding affinities of sematilide and dofetilide directly translates to a difference in their potency to block the IKr current and, consequently, their clinical efficacy and potential for proarrhythmic side effects.

Logical Relationship of IKr Blocking Potency Dofetilide Dofetilide High_Affinity High Binding Affinity (nM) Dofetilide->High_Affinity Sematilide Sematilide Low_Affinity Lower Binding Affinity (µM) Sematilide->Low_Affinity High_Potency High Potency IKr Block High_Affinity->High_Potency Low_Potency Lower Potency IKr Block Low_Affinity->Low_Potency Clinical_Efficacy Higher Clinical Efficacy at Lower Doses High_Potency->Clinical_Efficacy Proarrhythmia_Risk Higher Risk of Proarrhythmia High_Potency->Proarrhythmia_Risk

Potency and clinical implications.

Conclusion

Based on the available binding affinity data, dofetilide is a substantially more potent blocker of the IKr current than this compound.[1] This higher potency translates to greater efficacy at lower concentrations but may also be associated with a higher risk of proarrhythmic events, a critical consideration in the development and clinical use of IKr-blocking antiarrhythmic drugs. Further head-to-head studies determining the IC50 values for the functional block of the IKr current under identical conditions would provide a more definitive quantitative comparison of their efficacy.

References

Comparative Analysis of Proarrhythmic Effects: Novel Class III Antiarrhythmic Agents Versus Amiodarone in Canine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proarrhythmic effects of various investigational Class III antiarrhythmic agents against the established benchmark, amiodarone, within canine models. The data presented is compiled from multiple preclinical studies, offering insights into the electrophysiological and proarrhythmic profiles of these compounds. This document is intended to serve as a resource for researchers and professionals in the field of cardiac safety pharmacology and drug development.

Executive Summary

The development of new Class III antiarrhythmic drugs aims to replicate the efficacy of amiodarone while minimizing its extensive side-effect profile, including its potential for proarrhythmia. Canine models are crucial in the preclinical assessment of these agents due to the similarity of their cardiac electrophysiology to humans. This guide synthesizes data from several key studies, highlighting the comparative proarrhythmic potential of novel agents such as sematilide, cardiocyclide, SZV-270, and KCB-328 against amiodarone. The findings suggest that while many novel Class III agents demonstrate potent antiarrhythmic effects, their proarrhythmic risk, particularly the induction of Torsades de Pointes (TdP), can vary significantly and, in some cases, exceed that of amiodarone, which is known for its low incidence of TdP despite causing QT prolongation.[1][2]

Comparative Data on Proarrhythmic and Electrophysiological Effects

The following tables summarize the quantitative data from canine studies, comparing the effects of different Class III antiarrhythmic agents on key electrophysiological parameters and the incidence of proarrhythmic events.

Table 1: Comparative Effects on QT Interval and Torsades de Pointes (TdP)

DrugCanine ModelDoseQT Interval ProlongationIncidence of Torsades de Pointes (TdP)
Amiodarone Chronic Atrioventricular Block3 and 30 mg/kg (oral)Yes0 of 4 animals at both doses
Sematilide Chronic Atrioventricular Block3 mg/kg (oral)Yes (faster onset than amiodarone)0 of 4 animals
30 mg/kg (oral)Yes (faster onset than amiodarone)3 of 4 animals (lethal)
Cardiocyclide Vagus Nerve ExcitationNot specifiedYes (QT and QTc)Not reported
KCB-328 Coronary Ligation & Reperfusion0.5 mg/kg/30 min (IV)11% (QTc)Did not induce TdP-type ventricular tachycardia
SZV-270 Tachypaced (AF model)Not specifiedYes (QTc)Did not provoke TdP in a rabbit proarrhythmia model

Table 2: Comparative Effects on Effective Refractory Period (ERP)

DrugCanine ModelEffect on Atrial ERPEffect on Ventricular ERP
Amiodarone Not specified in detailProlongs refractory periodProlongs refractory period
Cardiocyclide Vagus Nerve ExcitationIncreasedIncreased
Sotalol Vagus Nerve ExcitationIncreasedIncreased
Dofetilide Atrial Flutter (crush-injury)Prolonged by 23%Not specified
Quinidine Atrial Flutter (crush-injury)Prolonged by 14%Not specified
MS-551 Post-myocardial infarctionNot specifiedIncreased by 7-17% (IV), 13% (oral)
KCB-328 Atrial Flutter (crush-injury)Significantly prolongedSignificantly prolonged

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation of the comparative data. The following sections describe the key canine models utilized in the cited studies.

Chronic Atrioventricular (AV) Block Model

This model is recognized for its high sensitivity in detecting the torsadogenic potential of drugs.[3]

  • Animal Preparation: Healthy mongrel dogs of either sex are used. Under general anesthesia and sterile conditions, a complete AV block is surgically induced by formalin injection into the AV node region.

  • Post-Operative Care: Animals are allowed to recover for at least 4 weeks, during which they develop chronic AV block, characterized by a stable, slow idioventricular rhythm. This remodeling process is thought to mimic the pathophysiology of human patients at higher risk for drug-induced TdP.[3]

  • Drug Administration and Monitoring: The Class III antiarrhythmic agent or amiodarone is administered orally to conscious dogs. Continuous electrocardiogram (ECG) monitoring is performed using a Holter device to record heart rate, QT interval, and the occurrence of any ventricular arrhythmias, including TdP.

Coronary Artery Ligation and Reperfusion Model

This model is employed to assess the antiarrhythmic and proarrhythmic effects of drugs in the context of myocardial ischemia and reperfusion.

  • Animal Preparation: Beagle dogs are anesthetized, and their chests are opened to expose the heart.

  • Ischemia and Reperfusion: The left anterior descending coronary artery is ligated for a specified period (e.g., 30 minutes) to induce myocardial ischemia, followed by the release of the ligature to allow for reperfusion.

  • Drug Administration and Monitoring: The test compound is typically administered intravenously before, during, or after the ligation/reperfusion procedure.[4] Continuous ECG monitoring is performed to assess the incidence and severity of ventricular arrhythmias.

Vagus Nerve Excitation Model

This model is utilized to study atrial arrhythmias, particularly vagally-mediated atrial fibrillation.

  • Animal Preparation: Dogs are anesthetized, and the right vagus nerve is surgically exposed.

  • Arrhythmia Induction: The peripheral segment of the vagus nerve is electrically stimulated with increasing frequency to induce atrioventricular fibrillations.

  • Drug Administration and Electrophysiological Studies: The antiarrhythmic agent is administered, and programmed electrical stimulation of the myocardium is performed to measure parameters such as the effective refractory periods of the atria and ventricles, and QT/QTc intervals.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized experimental workflow for assessing the proarrhythmic potential of a novel Class III antiarrhythmic agent in a canine model.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Selection Canine Selection and Acclimation Model_Induction Induction of Proarrhythmia Model (e.g., Chronic AV Block) Animal_Selection->Model_Induction Baseline Baseline ECG and Electrophysiological Recordings Model_Induction->Baseline Drug_Admin Drug Administration (Novel Agent vs. Amiodarone) Baseline->Drug_Admin Monitoring Continuous ECG Monitoring (Holter) Drug_Admin->Monitoring Data_Analysis Data Analysis (QTc, TdP Incidence, etc.) Monitoring->Data_Analysis Comparison Comparative Analysis of Proarrhythmic Effects Data_Analysis->Comparison

Caption: Generalized workflow for canine proarrhythmia studies.

Signaling Pathways and Mechanisms of Action

Class III antiarrhythmic agents primarily exert their effects by blocking potassium channels involved in the repolarization phase of the cardiac action potential. The blockade of the rapid component of the delayed rectifier potassium current (IKr) is a common mechanism for these drugs and is associated with prolongation of the action potential duration and the QT interval. However, amiodarone possesses a more complex pharmacological profile, blocking multiple ion channels, including sodium and calcium channels, in addition to potassium channels. This multi-channel blockade is thought to contribute to its lower incidence of TdP compared to more selective IKr blockers.[1]

The following diagram illustrates the primary ionic currents targeted by Class III antiarrhythmics and amiodarone.

Signaling_Pathways Novel_Class_III Novel Class III Agent (e.g., Sematilide) IKr IKr (Rapid Potassium Current) Novel_Class_III->IKr Blocks Amiodarone Amiodarone Amiodarone->IKr Blocks IKs IKs (Slow Potassium Current) Amiodarone->IKs Blocks INa INa (Sodium Current) Amiodarone->INa Blocks ICa ICa (Calcium Current) Amiodarone->ICa Blocks APD_Prolongation Action Potential Duration Prolongation QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation Proarrhythmia Proarrhythmia Risk (TdP) QT_Prolongation->Proarrhythmia

Caption: Ion channel targets of Class III agents and amiodarone.

Conclusion

The comparative data from canine models indicate that while novel Class III antiarrhythmic agents can effectively prolong cardiac repolarization, this does not always translate to a favorable safety profile concerning proarrhythmia. The study on sematilide, for instance, starkly illustrates that a potent and selective IKr blockade can lead to a higher incidence of lethal TdP compared to the multi-channel blocker amiodarone in a sensitive canine model.[1] Conversely, agents like KCB-328 and SZV-270 have shown promise with potent antiarrhythmic effects and a seemingly lower proarrhythmic risk in the models tested.[4][6]

These findings underscore the importance of comprehensive preclinical evaluation in canine models that are sensitive to proarrhythmic events. The complex pharmacology of amiodarone, involving the blockade of multiple ion channels, appears to confer a degree of protection against TdP, a feature that remains a significant challenge to replicate in the development of new, more selective Class III antiarrhythmic drugs. Future research should continue to focus on elucidating the precise mechanisms that differentiate the proarrhythmic potential of these compounds to guide the development of safer and more effective antiarrhythmic therapies.

References

Cross-species comparison of Sematilide Hydrochloride pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of Sematilide Hydrochloride across various species, supported by experimental data. The information is intended to aid in the preclinical and clinical development of this class III antiarrhythmic agent.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters of this compound after intravenous (IV) and oral (PO) administration in humans, dogs, rabbits, and rats. This allows for a direct comparison of the drug's absorption, distribution, metabolism, and excretion (ADME) profiles across different species.

SpeciesRouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Clearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)Bioavailability (F) (%)Reference
Human IV25 mg-------[1]
PO25 mg------47 ± 15[1]
IV40 mg (30 min infusion)-------[2]
PO100 mg-------[2]
Dog IV3.0 mg/kg-------[3]
PO3 and 30 mg/kg-------[4]
Rabbit IV1 mg/kg bolus + 8 µg/kg/min1300 ± 500------[5]
IV2 mg/kg bolus + 20 µg/kg/min3700 ± 1400------[5]
IV7 mg/kg bolus + 68 µg/kg/min13400 ± 1800------[5]
Rat IV--------[6]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Human Studies
  • Intravenous and Oral Administration:

    • Subjects: Healthy male volunteers.[1] In another study, subjects included healthy volunteers and patients with varying degrees of renal impairment.[2]

    • IV Administration: A 25 mg dose was administered intravenously.[1] In a separate study, a 40 mg dose was infused over 30 minutes.[2]

    • Oral Administration: A 25 mg oral dose was administered.[1] Another study used a 100 mg oral tablet.[2]

    • Sample Collection: Blood and urine samples were collected at predefined time points for up to 48 and 72 hours, respectively.[2]

    • Analytical Method: Plasma and urine concentrations of sematilide were determined using a specific high-performance liquid chromatography (HPLC) method.[1][2]

Canine Studies
  • Intravenous Administration:

    • Subjects: Conscious dogs, 3-5 days after anterior myocardial infarction.[3]

    • Administration: An intravenous dose of 3.0 mg/kg was administered every 3 hours for a total of six doses.[3]

    • Sample Collection: Specific details on blood sample collection times were not provided in the abstract.

    • Analytical Method: The method for determining plasma concentrations was not specified in the abstract.

  • Oral Administration:

    • Subjects: Dogs with chronic atrioventricular block.[4]

    • Administration: Sematilide was administered orally at doses of 3 and 30 mg/kg.[4]

    • Monitoring: Continuous ECG monitoring was performed.[4]

    • Analytical Method: The method for determining plasma concentrations was not specified in the abstract.

Rabbit Studies
  • Intravenous Administration:

    • Subjects: New Zealand White rabbits.[5]

    • Administration: A cumulative intravenous dosing regimen was used, consisting of a bolus followed by a 45-minute infusion:

      • Infusion 1: 1 mg/kg bolus + 8 µg/kg/min[5]

      • Infusion 2: 2 mg/kg bolus + 20 µg/kg/min[5]

      • Infusion 3: 7 mg/kg bolus + 68 µg/kg/min[5]

    • Sample Collection: Serum samples were collected to determine sematilide levels.[5]

    • Analytical Method: Serum sematilide levels were analyzed by HPLC.[5]

Rat Studies
  • Intravenous Administration:

    • Subjects: Information on plasma concentrations after intravenous administration was available in rats.[6]

    • Sample Collection: Plasma and urine samples were collected.[6]

    • Analytical Method: Drug concentrations in plasma and urine were assayed by a specific HPLC method with UV or electrochemical detection, or liquid scintillation spectrometry.[6]

Mandatory Visualization

Signaling Pathway of this compound

This compound is a class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of the rapidly activating component of the delayed rectifier potassium current (IKr) in cardiac myocytes. This inhibition of potassium efflux during Phase 3 of the cardiac action potential leads to a prolongation of the action potential duration and an increase in the effective refractory period, thereby exerting its antiarrhythmic effects.

Sematilide_Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects Sematilide Sematilide IKr_Channel IKr Potassium Channel Sematilide->IKr_Channel Blocks K_ion K+ Ion IKr_Channel->K_ion Inhibits AP_Prolongation Action Potential Duration Prolongation IKr_Channel->AP_Prolongation Leads to Efflux Efflux ERP_Increase Effective Refractory Period Increase AP_Prolongation->ERP_Increase Results in Antiarrhythmic_Effect Antiarrhythmic Effect ERP_Increase->Antiarrhythmic_Effect

Mechanism of Action of this compound.
Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study, from drug administration to data analysis.

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing Drug Administration (IV or Oral) Sampling Blood/Urine Sample Collection (Timed Intervals) Dosing->Sampling Processing Sample Processing (e.g., Centrifugation) Sampling->Processing Analysis HPLC Analysis Processing->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters Comparison Cross-Species Comparison PK_Parameters->Comparison

General workflow for a pharmacokinetic study.

References

Validating In Vitro Cardiotoxicity Findings of Sematilide Hydrochloride in Ex Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sematilide Hydrochloride, a class III antiarrhythmic agent, with a well-established alternative, Dofetilide. It focuses on validating in vitro findings related to cardiac ion channel blockade in more physiologically relevant ex vivo models. By presenting experimental data and detailed protocols, this document aims to facilitate the objective assessment of Sematilide's electrophysiological effects and its translation from cellular assays to whole organ preparations.

Executive Summary

This compound selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, leading to a prolongation of the cardiac action potential duration (APD). This mechanism is central to its antiarrhythmic effect but also carries a potential risk for proarrhythmia. This guide systematically compares the in vitro potency of Sematilide and Dofetilide on the hERG channel and examines how these findings translate to effects on action potential duration in ex vivo heart models. The data presented herein is crucial for the preclinical cardiac safety assessment of Sematilide and similar compounds.

In Vitro and Ex Vivo Data Comparison

The following tables summarize the quantitative data from in vitro and ex vivo studies for this compound and Dofetilide, providing a basis for comparing their electrophysiological profiles.

Table 1: In Vitro Potency on hERG (IKr) Channels

CompoundAssay TypeCell LineIC50Reference
Sematilide HCl Whole-cell Patch ClampRabbit Atrial Myocytes~25 µM[1]
Whole-cell Patch ClampGuinea Pig Ventricular Myocytes>10 µM (significant APD prolongation)[2]
Dofetilide Automated Patch Clamp (hERG)HEK2937 nM[3]
Manual Patch Clamp (IKr)Rabbit Ventricular Myocytes13 nM[3]
[3H]dofetilide BindingHEK293 (hERG)Ki values correlate well with functional IC50[4]
Rb+ Efflux AssayhERG-expressing cells69 nM[5]

Table 2: Ex Vivo Effects on Cardiac Action Potential Duration

CompoundModelSpeciesParameterEffectReference
Sematilide HCl In vivo (MAP recording)RabbitAPD7527% increase at 400ms cycle length with 3.7 µg/ml[6]
Purkinje FibersCanineAPDProlongation[7]
Dofetilide In vivo (MAP recording)HumanMAPD90 (RV apex)45 ms (16%) increase at 800ms cycle length[8]
In vivo (MAP recording)HumanMAPD (RV apex)31 ms (13%) increase at 500ms cycle length[9]
Ventricular TrabeculaeHumanAPD90Concentration-dependent increase[10][11]

Signaling Pathways and Experimental Workflows

To visually represent the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Sematilide_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane Sematilide Sematilide HCl hERG hERG (IKr) Channel Sematilide->hERG Blocks K_ion K+ hERG->K_ion Efflux Repolarization Repolarization hERG->Repolarization Inhibits (due to block) K_ion->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Shortens Repolarization->APD Prolongs (due to inhibition)

Caption: Mechanism of Action of this compound.

In_Vitro_Validation_Workflow cluster_invitro In Vitro Assays cluster_data1 In Vitro Endpoints cluster_exvivo Ex Vivo Model cluster_data2 Ex Vivo Endpoints patch_clamp Whole-Cell Patch Clamp (hERG-expressing cells or isolated cardiomyocytes) ic50 IC50 Determination patch_clamp->ic50 binding_assay Radioligand Binding Assay ([3H]dofetilide) kinetics Binding Kinetics (Ki) binding_assay->kinetics flux_assay Ion Flux Assay (e.g., Rb+ efflux) flux_assay->ic50 validation Validation of In Vitro Findings ic50->validation kinetics->validation langendorff Langendorff-Perfused Heart mapd Monophasic Action Potential Duration (MAPD) langendorff->mapd verp Ventricular Effective Refractory Period (VERP) langendorff->verp ecg Pseudo-ECG (QT Interval) langendorff->ecg mapd->validation verp->validation ecg->validation

Caption: Experimental workflow for validating in vitro findings.

Experimental Protocols

In Vitro: Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of this compound on the hERG potassium channel current (IKr).

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (37°C, 5% CO2).

  • Alternatively, primary cardiomyocytes can be isolated from animal models (e.g., rabbit or guinea pig ventricles) through enzymatic digestion.

Electrophysiological Recording:

  • Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution (in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).

  • Borosilicate glass microelectrodes (resistance 2-4 MΩ) are filled with an internal solution (in mM: 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH).

  • The whole-cell patch-clamp configuration is established.

  • A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current, which is characteristic of hERG.

  • After obtaining a stable baseline recording, cells are perfused with increasing concentrations of this compound or Dofetilide.

  • The peak tail current amplitude at each concentration is measured and normalized to the baseline control.

  • The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

Ex Vivo: Langendorff-Perfused Isolated Heart

Objective: To assess the effect of this compound on the action potential duration and refractory period in an intact heart preparation.

Heart Preparation:

  • An animal (e.g., rabbit, guinea pig) is heparinized and anesthetized.

  • The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit solution.

  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.

Electrophysiological Measurements:

  • Monophasic Action Potential (MAP) Recording: A MAP catheter is positioned against the epicardial surface of the left or right ventricle to record changes in action potential duration at 90% repolarization (MAPD90).

  • Pacing: The heart is paced at a constant cycle length (e.g., 400 ms) using stimulating electrodes placed on the right ventricle.

  • Drug Perfusion: After a stabilization period, a baseline recording is obtained. This compound or Dofetilide is then added to the perfusate at desired concentrations.

  • Data Acquisition: MAPD90 and the ventricular effective refractory period (VERP) are measured before and after drug administration. VERP is determined using a programmed electrical stimulation protocol (e.g., S1-S2 protocol).

  • A pseudo-ECG can also be recorded to measure the QT interval.

Data Analysis:

  • The percentage change in MAPD90 and VERP from baseline is calculated for each drug concentration.

  • These ex vivo results are then compared with the in vitro IC50 values to establish a concentration-effect relationship and validate the in vitro findings.

Conclusion

This guide demonstrates that the in vitro hERG channel blocking activity of this compound translates to a predictable prolongation of the cardiac action potential duration in ex vivo models. The comparative data with Dofetilide, a potent and well-characterized IKr blocker, provides a valuable benchmark for assessing the relative potency and potential proarrhythmic risk of Sematilide. The provided experimental protocols offer a standardized approach for researchers to conduct their own validation studies, contributing to a more comprehensive understanding of the cardiac safety profile of novel antiarrhythmic agents.

References

Performance of Class III Antiarrhythmic Agents in Preclinical Animal Models of Cardiac Arrhythmia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Class III antiarrhythmic agents in established animal models of cardiac arrhythmias. The data presented is compiled from peer-reviewed studies and is intended to assist in the evaluation and selection of appropriate models and therapeutic candidates for preclinical research.

Introduction to Class III Antiarrhythmic Agents

Class III antiarrhythmic agents exert their primary effect by blocking potassium channels, which leads to a prolongation of the cardiac action potential duration and the effective refractory period.[1][2][3][4] This mechanism is particularly effective in terminating re-entrant arrhythmias.[1][5] While the primary target is the potassium channel, many Class III drugs exhibit complex pharmacology, interacting with other ion channels as well.[2][6][7] This guide will delve into the comparative efficacy of prominent Class III agents—Amiodarone, Dofetilide, Sotalol, Ibutilide, and Azimilide—across various animal models.

Comparative Efficacy in Animal Models

The following tables summarize the quantitative performance of selected Class III antiarrhythmic agents in different animal models of cardiac arrhythmia.

Amiodarone in Canine Models of Ventricular Fibrillation (VF)

Amiodarone is a potent antiarrhythmic with broad-spectrum effects, blocking potassium, sodium, and calcium channels, as well as exhibiting anti-adrenergic properties.[2][6][8] Canine models of ventricular fibrillation are frequently used to evaluate its efficacy.

ParameterControl/BaselineAmiodarone TreatmentAnimal ModelStudy FocusCitation
Ventricular Fibrillation Threshold (VFT) 27.9 µA/g63.5 µA/gCanineNormal Conditions[9]
Ventricular Defibrillation Threshold (VDT) 43.9 mA/g57.8 mA/gCanineNormal Conditions[9]
Number of VF Wavefronts Baseline42% decrease (acute), 60% decrease (chronic)CanineVF Activation Patterns[10]
Incidence of Re-entry Baseline44% decrease (acute), 57% decrease (chronic)CanineVF Activation Patterns[10]
Survival to Hospital Admission 12.0% (Lidocaine)22.8%Canine (Prolonged VF)Comparative Efficacy[11]
QT Interval 234.0 ms (Lidocaine)420.0 msCanine (Prolonged VF)ECG Effects[11]
Transmural Dispersion of Ventricular Repolarization Time (TDVRT) Increased in CHFSignificantly decreasedCanine (CHF model)Electrophysiology[12]
Ventricular Fibrillation Threshold (VFT) Decreased in CHFIncreasedCanine (CHF model)Electrophysiology[12]
Dofetilide in Rabbit Models of Torsades de Pointes (TdP)

Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr).[13][14][15][16] The rabbit model is particularly sensitive to IKr blockade and is a standard for assessing the proarrhythmic risk of TdP.

ParameterControl/BaselineDofetilide TreatmentAnimal ModelStudy FocusCitation
Incidence of Torsades de Pointes 0/71/7 (3 nM), 7/7 (30 nM)Rabbit (Isolated Heart)Proarrhythmia[8]
QT Interval Prolongation BaselineReverse rate-dependent increaseRabbit (Isolated Heart)Proarrhythmia[8]
Frequency of Arrhythmic Beats LowStrikingly increasedRabbit (Anesthetized)Pro-arrhythmic Effects[17]
Sotalol in Rat Models of Ventricular Tachycardia (VT)

Sotalol is unique in that it combines Class III antiarrhythmic properties (potassium channel blockade) with non-selective beta-adrenergic blockade (Class II activity).[1][11][18][19][20][21] Rat models of ischemia-induced ventricular tachycardia are commonly employed to test its efficacy.

ParameterControl/BaselineSotalol TreatmentAnimal ModelStudy FocusCitation
Mean Duration of VT/VF Not specifiedReducedRat (Reperfusion-induced arrhythmia)Antiarrhythmic Effect
Action Potential Duration Not specifiedIncreasedRat (in vitro)Electrophysiology
Ventricular Tachycardia Induction 10/14 (CHF)Not specifiedRat (Ischemic Heart Failure)Arrhythmia Induction[22]

Specific quantitative data for sotalol's direct effect on VT duration in rat models from the provided search results is limited. The referenced study indicates a reduction in the mean duration of VT/VF without providing specific numerical values in the abstract.

Ibutilide in Porcine Models of Atrial Fibrillation (AF)

Ibutilide is a Class III agent that, in addition to blocking IKr, is also thought to activate a slow inward sodium current.[23][24][25][26] Porcine models of atrial fibrillation are utilized due to the anatomical and physiological similarities of the porcine heart to the human heart.

ParameterControl/BaselineIbutilide TreatmentAnimal ModelStudy FocusCitation
Conversion of AF to Sinus Rhythm 4/18 (spontaneous)Not specifiedPorcine (Induced AF)Antiarrhythmic Requirement[27][28][29]

The provided search results describe a porcine model where antiarrhythmics were required for AF termination in some animals, but specific quantitative data on ibutilide's performance in this model was not found in the initial searches.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of protocols used to induce the arrhythmias discussed above.

Induction of Ventricular Fibrillation in a Canine Model

This protocol is adapted from studies investigating the effects of amiodarone.[9][30][31][32][33]

  • Animal Preparation: Mongrel dogs are anesthetized with an appropriate agent (e.g., pentobarbital).[11] Ventilation is maintained via an endotracheal tube. Standard ECG leads are placed for monitoring. Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration.[11]

  • Induction of VF: Ventricular fibrillation can be induced electrically.[32] In some protocols, a combination of localized myocardial warming or cooling with programmed electrical stimulation is used to reproducibly induce VF.[30] For ischemia-induced VF, the left anterior descending coronary artery is occluded.[31]

  • Data Acquisition: Epicardial VF activation patterns can be recorded using multi-electrode arrays.[10] Ventricular Fibrillation Threshold (VFT) and Ventricular Defibrillation Threshold (VDT) are measured.

  • Drug Administration: The Class III antiarrhythmic agent (e.g., amiodarone) is administered intravenously.[11]

Induction of Torsades de Pointes in a Rabbit Model

This protocol is based on studies evaluating the proarrhythmic potential of dofetilide.[8][17]

  • Animal Preparation: Rabbits are anesthetized (e.g., with pentobarbital) and instrumented for ECG and blood pressure monitoring.[17]

  • Sensitization: To increase the susceptibility to TdP, an α1-adrenoceptor agonist such as phenylephrine is infused.[17] In isolated heart models, bradycardia is induced by atrioventricular ablation.[8]

  • Arrhythmia Induction: The Class III agent (e.g., dofetilide) is infused.[17] The occurrence of ventricular premature beats, ventricular tachycardia, and Torsades de Pointes is monitored.

  • Data Analysis: The incidence and duration of arrhythmias are quantified. ECG parameters such as the QT interval are measured and corrected for heart rate.[17]

Induction of Ventricular Tachycardia in a Rat Model

This protocol is derived from studies on ischemia-induced arrhythmias.[22][34][35]

  • Animal Preparation: Rats are anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart.

  • Induction of Ischemia: The left coronary artery is ligated to induce myocardial infarction and create a substrate for ventricular tachycardia.[22]

  • Electrophysiological Study: After a period of recovery and heart failure development (e.g., six weeks), in vivo electrophysiological studies are performed using programmed electrical stimulation (PES) to induce ventricular tachycardia.[22]

  • Data Recording: Electrical activation sequences, voltage amplitudes, and monophasic action potentials are recorded to characterize the arrhythmia.[22]

Signaling Pathways and Mechanisms of Action

The therapeutic and proarrhythmic effects of Class III antiarrhythmic agents are dictated by their interactions with cardiac ion channels.

General Mechanism of Class III Antiarrhythmic Agents

Class III agents primarily block the outward potassium currents during phase 3 of the cardiac action potential, leading to delayed repolarization and a prolonged action potential duration.[4][7][36]

Class_III_Antiarrhythmic_General_Mechanism Class_III_Agent Class_III_Agent K_Channel Potassium Channel (e.g., IKr) Class_III_Agent->K_Channel Blocks K_Efflux Potassium Efflux Repolarization Phase 3 Repolarization K_Efflux->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Determines Arrhythmia_Suppression Suppression of Re-entrant Arrhythmias ERP->Arrhythmia_Suppression Prolongation leads to

Caption: General signaling pathway for Class III antiarrhythmic agents.

Multi-Channel Effects of Amiodarone

Amiodarone exhibits a complex mechanism of action, affecting multiple ion channels.[2][6]

Amiodarone_Mechanism cluster_channels Cardiac Ion Channels Amiodarone Amiodarone IKr IKr (Rapid K+ Current) Amiodarone->IKr Blocks IKs IKs (Slow K+ Current) Amiodarone->IKs Blocks INa INa (Sodium Current) Amiodarone->INa Blocks ICaL ICa-L (L-type Ca2+ Current) Amiodarone->ICaL Blocks Beta_Adrenergic_Blockade Beta-Adrenergic Blockade Amiodarone->Beta_Adrenergic_Blockade Prolonged_APD_ERP Prolonged APD and ERP IKr->Prolonged_APD_ERP IKs->Prolonged_APD_ERP Dofetilide_Mechanism Dofetilide Dofetilide IKr_Channel IKr Channel Dofetilide->IKr_Channel Selectively Blocks Delayed_Repolarization Delayed Repolarization IKr_Channel->Delayed_Repolarization Inhibition leads to Prolonged_QT Prolonged QT Interval Delayed_Repolarization->Prolonged_QT TdP_Risk Risk of Torsades de Pointes Prolonged_QT->TdP_Risk Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Electrophysiological Recordings (ECG, BP) Animal_Prep->Baseline Arrhythmia_Induction Arrhythmia Induction (e.g., Programmed Electrical Stimulation) Baseline->Arrhythmia_Induction Drug_Admin Administration of Class III Agent Arrhythmia_Induction->Drug_Admin Post_Drug_Recording Post-Drug Electrophysiological Recordings Drug_Admin->Post_Drug_Recording Data_Analysis Data Analysis (Arrhythmia burden, ECG parameters) Post_Drug_Recording->Data_Analysis Comparison Comparison with Control/Alternative Agents Data_Analysis->Comparison

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Sematilide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal information for Sematilide Hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₁₄H₂₄ClN₃O₃S[this compound Datasheet DC Chemicals]
Molecular Weight 349.87 g/mol [this compound Datasheet DC Chemicals]
Appearance Solid[this compound - CymitQuimica]
Solubility DMF: 12 mg/mlDMSO: 12 mg/mlEthanol: 3 mg/mlPBS (pH 7.2): 5 mg/ml[Sematilide (hydrochloride) (CK-1752A, CAS Number: 101526-62-9)
Storage Temperature Powder: -20°CIn solvent: -80°C[this compound
Toxicity GHS Classification: Acute toxicity, Oral (Category 4).[1] Harmful if swallowed.[1]IC₅₀: 25 µM for the delayed rectifier K+ current.[2][this compound
Occupational Exposure No occupational exposure limit values have been established for this product.[1][this compound
Personal Protective Equipment (PPE)

Consistent and proper use of personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE CategorySpecific Requirements
Eye Protection Safety goggles with side-shields are required to protect against splashes.[1]
Hand Protection Wear protective gloves. Given the nature of the compound, consider double-gloving with nitrile gloves.[1][3]
Body Protection An impervious lab coat or clothing is necessary to prevent skin contact.[1] For tasks with a higher risk of splashes, consider disposable coveralls.[3]
Respiratory Use a suitable respirator when working with the powder form to avoid inhalation of dust, or if aerosols may be generated.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1][3]
Experimental Protocol: General Handling and Weighing of this compound Powder

This protocol outlines the standard procedure for safely handling and weighing this compound powder in a laboratory setting.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
  • Verify that a safety shower and eye wash station are accessible.[1]
  • Assemble all necessary equipment: analytical balance, weighing paper or boat, spatula, and appropriate waste containers.
  • Don the required personal protective equipment as detailed in the table above.

2. Weighing Procedure:

  • Perform all manipulations of the powder within the fume hood to minimize inhalation risk.
  • Carefully open the container of this compound.
  • Use a clean spatula to transfer the desired amount of powder onto the weighing paper or boat on the analytical balance.
  • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
  • Once the desired amount is weighed, securely close the primary container.

3. Post-Weighing and Cleanup:

  • Carefully transfer the weighed powder to the designated vessel for your experiment.
  • Decontaminate the spatula and any other reusable equipment with alcohol.[1]
  • Dispose of the weighing paper/boat and any other contaminated disposable items in a designated, sealed waste container.
  • Wipe down the work surface of the fume hood.
  • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the appropriate waste stream.
  • Wash hands thoroughly with soap and water after completing the work.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation). Seek immediate medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[1]

  • Solid Waste: Collect all contaminated solid waste, including unused product, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Environmental Precautions: Prevent the release of this compound into the environment. Do not allow it to enter drains or water courses.[1]

Visual Workflow Guides

The following diagrams illustrate key operational and emergency procedures for handling this compound.

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Cleanup Cleanup Procedure cluster_FinalSteps Final Steps Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess PPE Don appropriate PPE (gloves, goggles, respirator, lab coat) Assess->PPE If safe to clean up Contain Contain the spill with absorbent material PPE->Contain Absorb Absorb liquid with inert material (diatomite, universal binders) Contain->Absorb Collect Collect absorbed material and contaminated solids Absorb->Collect Decontaminate Decontaminate the spill area and equipment with alcohol Collect->Decontaminate Dispose Place all waste in a sealed, labeled hazardous waste container Decontaminate->Dispose RemovePPE Remove and dispose of PPE correctly Dispose->RemovePPE Wash Wash hands thoroughly RemovePPE->Wash Report Report the incident Wash->Report

Caption: Workflow for handling a this compound spill.

Handling_Sematilide_Hydrochloride cluster_Preparation Preparation Phase cluster_Handling Handling & Use cluster_Disposal Cleanup & Disposal A Review Safety Data Sheet B Prepare work area (fume hood) A->B C Don appropriate PPE B->C D Retrieve this compound from storage C->D E Weigh the required amount inside fume hood D->E F Perform experimental procedure E->F G Decontaminate equipment and work surfaces F->G H Segregate and label all hazardous waste G->H I Dispose of waste according to regulations H->I J Remove PPE and wash hands I->J

Caption: Standard operating procedure for this compound.

References

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